Product packaging for (R)-2-Amino-4-bromobutanoic acid(Cat. No.:CAS No. 205524-62-5)

(R)-2-Amino-4-bromobutanoic acid

Cat. No.: B1608060
CAS No.: 205524-62-5
M. Wt: 182.02 g/mol
InChI Key: LMYNKFDVIZBWDF-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-2-Amino-4-bromobutanoic acid is a useful research compound. Its molecular formula is C4H8BrNO2 and its molecular weight is 182.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8BrNO2 B1608060 (R)-2-Amino-4-bromobutanoic acid CAS No. 205524-62-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-4-bromobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYNKFDVIZBWDF-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CBr)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363751
Record name (R)-2-AMINO-4-BROMOBUTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205524-62-5
Record name (R)-2-AMINO-4-BROMOBUTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-2-Amino-4-bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of (R)-2-Amino-4-bromobutanoic acid, a chiral amino acid derivative of significant interest to researchers and professionals in drug development and synthetic chemistry. This document consolidates key data into structured tables, outlines detailed experimental protocols, and visualizes relevant chemical pathways.

Core Chemical Properties

This compound is a non-proteinogenic amino acid characterized by a bromine atom on the C4 position of the butanoic acid backbone. It is a versatile chiral building block in organic synthesis. The majority of commercially available and studied forms of this compound are its hydrobromide salt, this compound hydrobromide.

Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound and its hydrobromide salt. Data for the corresponding (S)-enantiomer and racemic mixture are included for comparison where specific data for the (R)-enantiomer is not available.

Table 1: General Properties of 2-Amino-4-bromobutanoic Acid Forms

PropertyThis compoundThis compound HBr(S)-(+)-2-Amino-4-bromobutanoic acid HBrRacemic 2-Amino-4-bromobutanoic acid
Molecular Formula C₄H₈BrNO₂[1][2]C₄H₉Br₂NO₂[3][4]C₄H₉Br₂NO₂C₄H₈BrNO₂
Molecular Weight 182.02 g/mol [1][2]262.93 g/mol [3][4][5]262.93 g/mol 182.02 g/mol
CAS Number 205524-62-5177472-34-3[3][4]15159-65-6[6]10364-50-8[1][2]
Appearance White crystalline powder (expected)White crystalline powder (expected)White crystalline powder[6]Solid

Table 2: Physical and Chemical Constants

PropertyThis compoundThis compound HBr(S)-(+)-2-Amino-4-bromobutanoic acid HBrRacemic 2-Amino-4-bromobutanoic acid
Melting Point 214-216 °C (for racemic)[1]Not available189 °C (decomposes)[7]164 °C (for HBr salt)[8]
Boiling Point 294.5 ± 35.0 °C (Predicted)[1]Not availableNot availableNot available
pKa 2.13 ± 0.10 (Predicted)[1]Not availableNot availableNot available
Optical Activity Not availableNot available[α]20/D +16° (c=1 in methanol)Not applicable
Solubility Soluble in water (expected)Soluble in water, methanol.[6]Soluble in water, methanol.[6]Soluble in water (expected)

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table outlines the expected ¹H NMR chemical shifts for 2-amino-4-bromobutanoic acid hydrobromide. The provided data is for the (S)-enantiomer but is expected to be identical for the (R)-enantiomer.

Table 3: ¹H NMR Spectral Data for 2-Amino-4-bromobutanoic acid HBr (in DMSO-d₆)

Proton AssignmentApproximate Chemical Shift (δ) in ppmMultiplicity
-CH(NH₃⁺)-~4.2-4.4[3]Triplet (t)
-CH₂Br~3.5-3.7[3]Triplet (t)
-CH₂-CH₂Br~2.4-2.6[3]Multiplet (m)
-NH₃⁺~8.45[9]Broad singlet
-COOHNot specifiedBroad singlet

A ¹³C NMR spectrum for L(+)-2-Amino-4-bromobutyric acid hydrobromide is also available, providing further structural confirmation.[10]

Infrared (IR) Spectroscopy

The IR spectrum of 2-amino-4-bromobutanoic acid hydrobromide is expected to show characteristic absorption bands for its functional groups.

Table 4: Key IR Absorption Bands for Functional Group Analysis [3]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic Acid (O-H)Stretching2500-3300 (broad)
Carboxylic Acid (C=O)Stretching1700-1730
Ammonium (N-H)Stretching2800-3200
Alkyl Halide (C-Br)Stretching500-600
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 2-amino-4-bromobutanoic acid, the molecular ion peak would be observed at m/z 181 (for the free acid).[9] The presence of a bromine atom results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), leading to M+ and M+2 peaks of nearly equal intensity.[3] Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[11]

Experimental Protocols

Enantioselective Synthesis of this compound hydrobromide

A common method for the enantioselective synthesis of this compound hydrobromide involves the bromination of a chiral precursor such as D-homoserine.

Protocol: Synthesis from D-Homoserine

This protocol is based on established methods for the synthesis of the (S)-enantiomer from L-homoserine and is adapted for the (R)-enantiomer.[6]

  • Materials:

    • D-Homoserine

    • 33% Hydrogen bromide in acetic acid

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Hexane

    • Drying tube (e.g., with calcium chloride)

    • Round-bottom flask or sealed tube

    • Magnetic stirrer and stir bar

    • Rotary evaporator

    • Chromatography column (if further purification is needed)

  • Procedure:

    • In a sealed tube or a round-bottom flask equipped with a drying tube, add D-homoserine (1 equivalent).

    • Add a 33% solution of hydrogen bromide in acetic acid (e.g., 10-15 mL per gram of D-homoserine).

    • Heat the reaction mixture in an oil bath at approximately 75°C for 6 hours, with stirring.

    • After the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess acid.

    • Extract the crude product with ethyl acetate (3 x volume of the initial reaction mixture).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound hydrobromide.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography.

  • Expected Outcome: The final product should be a white crystalline powder. The yield and purity should be assessed by standard analytical techniques (NMR, MS, and chiral HPLC).

Role in Synthesis and Signaling Pathways

This compound is a valuable intermediate in the synthesis of more complex molecules, most notably S-adenosyl-L-methionine (SAM).

Synthesis of S-adenosyl-L-methionine (SAM)

This compound can serve as a precursor for the synthesis of D-methionine, which can then be used to produce the unnatural D-S-adenosyl-methionine. The natural and biologically active form, S-adenosyl-L-methionine, is synthesized from L-methionine. The following diagram illustrates the synthetic pathway from L-methionine, for which (S)-2-Amino-4-bromobutanoic acid is a key intermediate.

SAM_Synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product L-Methionine L-Methionine S-2-Amino-4-bromobutanoic_acid (S)-2-Amino-4- bromobutanoic acid L-Methionine->S-2-Amino-4-bromobutanoic_acid  Several Steps (e.g., methylation, hydrolysis, bromo-ring opening) SAM S-adenosyl-L-methionine (SAM) S-2-Amino-4-bromobutanoic_acid->SAM  Reaction with ATP (catalyzed by MAT)

Caption: Synthetic pathway to S-adenosyl-L-methionine (SAM).

Involvement in Signaling Pathways

S-adenosyl-L-methionine (SAM) is a universal methyl group donor and is involved in numerous cellular processes and signaling pathways. The availability of methionine, and consequently SAM, is sensed by the mTOR pathway, a central regulator of cell growth and metabolism. A protein called SAMTOR has been identified as a sensor for SAM in the mTOR pathway.[10] Therefore, as a precursor to SAM, this compound has an indirect link to these fundamental signaling cascades.

The diagram below illustrates the role of SAM in the mTOR signaling pathway.

mTOR_Pathway Methionine Methionine SAM S-adenosyl-L-methionine (SAM) Methionine->SAM Biosynthesis SAMTOR SAMTOR SAM->SAMTOR Binds to mTORC1 mTORC1 (mammalian Target of Rapamycin Complex 1) SAMTOR->mTORC1 Regulates Cell_Growth Cell Growth and Proliferation mTORC1->Cell_Growth Promotes

Caption: Role of SAM in the mTOR signaling pathway.

Safety and Handling

This compound and its salts should be handled with care in a laboratory setting. The hydrobromide salt of the (S)-enantiomer is classified as a warning, with hazard statements indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7] Standard personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable chiral building block with well-defined chemical properties. Its primary utility lies in its role as a synthetic intermediate for complex molecules, including analogs of the crucial biological methyl donor S-adenosyl-L-methionine. This guide provides essential data and protocols to support its use in research and development, particularly in the fields of medicinal chemistry and drug discovery. Further research into its direct biological activities and applications may reveal new opportunities for this versatile compound.

References

Physicochemical Properties of (R)-2-Amino-4-bromobutanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed summary of the key physicochemical properties of (R)-2-Amino-4-bromobutanoic acid, a halogenated amino acid derivative of interest in synthetic chemistry and drug discovery. The data presented herein is essential for reaction planning, analytical method development, and molecular characterization. This document also clarifies the distinction between the free amino acid and its commonly available hydrobromide salt.

Physicochemical Data Summary

This compound is often handled and supplied as a hydrobromide (HBr) salt to improve its stability and shelf-life. It is crucial to distinguish between the free base and the salt form, as their molecular weights and formulas differ significantly. The following table summarizes the key quantitative data for both forms.

PropertyThis compound (Free Base)This compound Hydrobromide (HBr Salt)
Molecular Formula C₄H₈BrNO₂[1]C₄H₉Br₂NO₂[2][3][4][5]
Molecular Weight 182.02 g/mol [1]262.93 g/mol [2][3][4][5][6]
Exact Mass 180.97384 Da[1]262.89795 Da[2][3]
Monoisotopic Mass 180.97384 Da[1]260.90000 Da[2][3]

Methodology for Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property critical for stoichiometric calculations in synthesis and for confirming molecular identity.

Experimental Protocol: Mass Spectrometry Mass spectrometry is the primary experimental technique used to determine the mass of a molecule.

  • Sample Ionization: The analyte, this compound, is first ionized using a suitable method such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is common for polar molecules like amino acids.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., Quadrupole, Time-of-Flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • Data Interpretation: The peak corresponding to the molecular ion ([M+H]⁺ for positive mode ESI) is identified. For this compound (C₄H₈BrNO₂), this would appear around m/z 182.0. The presence of a bromine atom results in a characteristic isotopic pattern (due to ⁷⁹Br and ⁸¹Br isotopes), with two peaks of nearly equal intensity separated by approximately 2 Da, which further confirms the compound's identity.[6]

Computational Protocol: Calculation from Formula The molecular weight is also calculated computationally from the chemical formula by summing the atomic weights of the constituent atoms.

  • Identify Chemical Formula: The formula for the free base is determined to be C₄H₈BrNO₂.[1]

  • Sum Atomic Weights: The calculation is as follows:

    • Carbon (C): 4 × 12.011 u

    • Hydrogen (H): 8 × 1.008 u

    • Bromine (Br): 1 × 79.904 u

    • Nitrogen (N): 1 × 14.007 u

    • Oxygen (O): 2 × 15.999 u

    • Total (Molecular Weight): ~182.02 g/mol

Visualization of Molecular Composition

The following diagram illustrates the relationship between the elemental composition of this compound (free base) and its total molecular weight.

G cluster_elements Elemental Composition (C₄H₈BrNO₂) C Carbon (C) Atom Count: 4 MW Total Molecular Weight 182.02 g/mol C->MW contributes 48.044 u H Hydrogen (H) Atom Count: 8 H->MW contributes 8.064 u Br Bromine (Br) Atom Count: 1 Br->MW contributes 79.904 u N Nitrogen (N) Atom Count: 1 N->MW contributes 14.007 u O Oxygen (O) Atom Count: 2 O->MW contributes 31.998 u

Elemental contribution to molecular weight.

References

A Technical Guide to (R)-2-Amino-4-bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-4-bromobutanoic acid is a non-proteinogenic amino acid that serves as a crucial chiral building block in synthetic organic chemistry and drug development. Its bifunctional nature, possessing both a reactive bromine substituent and a versatile amino acid scaffold, makes it a valuable precursor for the synthesis of complex molecular architectures and biologically active compounds. This technical guide provides an in-depth overview of this compound, including its chemical identity, physical properties, synthesis, analytical methods for enantiomeric purity determination, and its applications, particularly in the context of peptide synthesis and as a precursor to important biological molecules.

Chemical Identity and Properties

This compound is most commonly handled and commercially available as its hydrobromide salt to improve stability and ease of handling.

Table 1: Chemical Identifiers for 2-Amino-4-bromobutanoic Acid and Its Stereoisomers

Compound NameCAS NumberPubChem CID
This compound Hydrobromide177472-34-371308127
This compoundNot explicitly assigned1512650
(S)-2-Amino-4-bromobutanoic acid Hydrobromide15159-65-62733672
2-Amino-4-bromobutanoic acid (Racemic)10364-50-84674578
2-Amino-4-bromobutanoic acid Hydrobromide (Racemic)76338-90-413877992

Table 2: Physicochemical Properties of this compound Hydrobromide

PropertyValue
Molecular Formula C₄H₉Br₂NO₂
Molecular Weight 262.93 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 189 °C (decomposes)
Optical Activity [α]20/D +16° (c = 1 in methanol) for the (S)-enantiomer

Synthesis of this compound Hydrobromide

The synthesis of enantiomerically pure this compound hydrobromide can be achieved through various strategies, often starting from a chiral precursor. A common approach involves the ring-opening of a suitable lactone or the modification of a readily available chiral amino acid.

Experimental Protocol: Synthesis from (R)-2-Aminobutyrolactone Hydrobromide

This method involves the acid-mediated ring-opening of (R)-2-aminobutyrolactone hydrobromide with hydrogen bromide.

Materials:

  • (R)-2-Aminobutyrolactone hydrobromide

  • Glacial acetic acid

  • Hydrogen bromide gas

  • Anhydrous diethyl ether

Procedure:

  • Suspend (R)-2-aminobutyrolactone hydrobromide (1 equivalent) in glacial acetic acid in a three-necked flask equipped with a gas inlet, a magnetic stirrer, and a drying tube.

  • Bubble hydrogen bromide gas vigorously through the suspension at ambient temperature with stirring.

  • Continue the HBr bubbling for approximately 3-4 hours, by which time the starting material should have completely dissolved.

  • Stir the resulting solution at ambient temperature overnight.

  • Concentrate the reaction mixture to dryness under reduced pressure to yield the crude this compound hydrobromide.

  • Triturate the crude product with anhydrous diethyl ether to afford the purified product as a white solid.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

G cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_product Product start (R)-2-Aminobutyrolactone Hydrobromide reaction Ring Opening start->reaction product (R)-2-Amino-4-bromobutanoic Acid Hydrobromide reaction->product reagents HBr (gas) Glacial Acetic Acid reagents->reaction

Figure 1. Synthetic workflow for the preparation of this compound hydrobromide.

Chiral Analysis

Ensuring the enantiomeric purity of this compound is critical for its application in pharmaceuticals and other stereospecific syntheses. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Experimental Protocol: Chiral HPLC Analysis

This protocol outlines a general method for the separation of the enantiomers of 2-Amino-4-bromobutanoic acid. Method optimization is often necessary for baseline separation.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC® T) are recommended.[2]

Mobile Phase:

  • A typical mobile phase for polysaccharide-based columns under normal phase conditions consists of a mixture of hexane and isopropanol with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape.

  • For macrocyclic glycopeptide-based columns, a variety of mobile phase systems can be employed, including reversed-phase, polar organic, and polar ionic modes.[3]

Procedure:

  • Prepare a standard solution of the racemic 2-Amino-4-bromobutanoic acid hydrobromide and a sample solution of the (R)-enantiomer in the mobile phase or a compatible solvent.

  • Set the flow rate (typically 0.5-1.0 mL/min) and the UV detection wavelength (e.g., 210 nm).

  • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to calculate the resolution factor.

  • Inject the sample solution of the (R)-enantiomer to determine its enantiomeric excess (% ee).

  • The enantiomeric excess is calculated using the peak areas of the two enantiomers: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Table 3: Illustrative Chiral HPLC Separation Parameters

ParameterValue
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Retention Time (S)-enantiomer ~8.5 min (illustrative)
Retention Time (R)-enantiomer ~9.5 min (illustrative)[3]
Resolution (Rs) > 2.0[3]

Applications in Drug Development and Research

This compound and its enantiomer are valuable intermediates in the synthesis of various pharmaceutical agents and research compounds.

Peptide Synthesis

Non-proteinogenic amino acids like this compound are incorporated into peptides to introduce conformational constraints, enhance biological activity, and improve metabolic stability. The bromo-functionalized side chain can also serve as a handle for further chemical modifications post-synthesis.

The incorporation of this compound into a peptide sequence typically follows standard solid-phase peptide synthesis (SPPS) protocols using either Fmoc or Boc protection strategies.

G cluster_resin Solid Support cluster_aa1 Step 1 cluster_deprotect1 Step 2 cluster_aa2 Step 3 cluster_deprotect2 Step 4 cluster_continue Step 5 cluster_cleave Final Step resin Resin aa1 Couple first Fmoc-amino acid resin->aa1 deprotect1 Fmoc Deprotection (Piperidine) aa1->deprotect1 aa2 Couple Fmoc-(R)-2-amino- 4-bromobutanoic acid deprotect1->aa2 deprotect2 Fmoc Deprotection aa2->deprotect2 continue Continue peptide elongation deprotect2->continue cleave Cleavage from resin and deprotection continue->cleave

Figure 2. General workflow for the incorporation of this compound into a peptide using solid-phase peptide synthesis.

Precursor to S-Adenosyl-L-methionine (SAM) Analogs

The (S)-enantiomer, (S)-2-Amino-4-bromobutanoic acid, is a key intermediate in the chemical synthesis of S-adenosyl-L-methionine (SAM) and its analogs.[4] SAM is a universal methyl group donor in numerous biological pathways, playing a critical role in the regulation of gene expression, protein function, and metabolism. The synthesis of SAM analogs allows for the study of methyltransferase enzymes and the development of potential therapeutic agents that modulate their activity.

G cluster_precursor Precursor cluster_synthesis Chemical Synthesis cluster_sam Product cluster_methylation Biological Role cluster_substrates Substrates precursor (S)-2-Amino-4-bromobutanoic acid hydrobromide synthesis Multi-step synthesis precursor->synthesis sam S-Adenosyl-L-methionine (SAM) synthesis->sam methylation Methyl Group Donor sam->methylation dna DNA methylation->dna rna RNA methylation->rna proteins Proteins methylation->proteins lipids Lipids methylation->lipids

Figure 3. The role of (S)-2-Amino-4-bromobutanoic acid as a precursor to S-Adenosyl-L-methionine and its central role in biological methylation.

Conclusion

This compound is a valuable and versatile chiral building block for chemical synthesis and drug discovery. Its straightforward preparation and the ability to precisely determine its enantiomeric purity make it a reliable component in the construction of complex molecules. The presence of the bromo substituent provides a reactive handle for further functionalization, enabling the creation of diverse molecular libraries for screening and optimization in drug development programs. Its application in modifying peptides and as a precursor to biologically significant molecules underscores its importance for researchers and scientists in the field.

References

Synthesis of (R)-2-Amino-4-bromobutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for obtaining enantiomerically pure (R)-2-Amino-4-bromobutanoic acid, a valuable building block in medicinal chemistry and drug development. The guide focuses on established methodologies, providing detailed experimental protocols, quantitative data, and workflow visualizations to aid in the practical application of these syntheses.

Core Synthetic Strategies

The enantioselective synthesis of this compound, often in its hydrobromide salt form, predominantly starts from readily available and chiral natural amino acids such as L-methionine or L-glutamic acid derivatives. An alternative route utilizing L-homoserine has also been reported. These approaches leverage the inherent chirality of the starting material to ensure the desired stereochemistry in the final product.

Synthesis from L-Methionine

A common and cost-effective method begins with L-methionine.[1] This multi-step process involves the initial formation of a sulfonium salt, followed by hydrolysis, cyclization to a lactone intermediate, and subsequent ring-opening with hydrobromic acid to yield the target compound.[1]

Synthesis from L-Homoserine

A more direct approach involves the reaction of L-homoserine with a solution of hydrogen bromide in acetic acid.[1] This method leverages the direct replacement of the hydroxyl group with a bromine atom.

Synthesis from N-Boc-L-Glutamic Acid 5-tert-butyl Ester

A plausible, though less detailed in the reviewed literature, synthetic pathway commences with the commercially available N-Boc-L-glutamic acid 5-tert-butyl ester.[2] This route would capitalize on the differential reactivity of the two ester groups to achieve the desired transformation.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for the key synthetic routes. It is important to note that a complete set of comparative data, such as overall yield and enantiomeric excess for every method, is not consistently reported in the literature.

Starting MaterialKey StepsReported YieldEnantiomeric Excess (% ee)Reference
L-Methionine1. Methylation & Hydrolysis 2. Cyclization to L-(+)-α-amino-γ-butyrolactone hydrochloride 3. Ring-opening with HBr69.0% (for cyclization step)> 99% (inferred for similar amino acids)[2][1]
L-HomoserineDirect bromination with HBr in Acetic AcidNot explicitly statedNot explicitly stated[1]
N-Boc-L-glutamic acid 5-tert-butyl esterMulti-stepNot explicitly stated> 99% (for a single enantiomer sample of a similar compound)[2]

Experimental Protocols

Protocol 1: Synthesis from L-Methionine[1]

Step 1: Methylation and Hydrolysis of L-Methionine

  • In a 1 L single-neck bottle, combine 50.0 g (0.335 mol) of L-methionine, 467 mL of purified water, 67 mL of methanol, and 50 mL (0.807 mol) of methyl iodide.

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, separate the methyl iodide phase.

  • To the aqueous phase, add 17.7 g (0.167 mol) of sodium carbonate.

  • Set up a normal pressure distillation apparatus and heat the mixture in an oil bath at 130°C to distill off methanol and water (approximately 380 mL). This hydrolysis step should proceed for 6 hours. The resulting solution containing the hydrolyzed intermediate is used directly in the next step.

Step 2: Dehydration and Ring Closing to form L-(+)-α-amino-γ-butyrolactone hydrochloride

  • The aqueous solution from the previous step is concentrated.

  • The resulting solid is further processed to yield L-(+)-α-amino-γ-butyrolactone hydrochloride.

  • A reported yield for this combined filtration and drying step is 31.8 g (69.0%).

Step 3: Bromo Ring Opening of L-(+)-α-amino-γ-butyrolactone hydrochloride

  • In a 500 mL pressure bottle, combine 10.5 g (67.5 mmol) of L-(+)-α-amino-γ-butyrolactone hydrochloride and 105 mL of a 33.7% solution of hydrogen bromide in acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction to 70°C and maintain for 9 hours (pressure should remain below 0.5 MPa).

  • Stop heating and allow the mixture to cool to room temperature with continuous stirring.

  • Filter the resulting precipitate and wash the filter cake with diethyl ether.

  • Monitor the product for a single spot by TLC.

  • Dry the white solid powder under vacuum to a constant weight to obtain this compound hydrobromide. A yield of 17.3 g has been reported for this step.

Protocol 2: Synthesis from L-Homoserine[1]
  • In a 100 mL sealed tube, weigh 1.19 g (10 mmol) of L-homoserine.

  • Add 16 mL of a 33% hydrogen bromide solution in acetic acid.

  • Heat the reaction in an oil bath at 75°C for 6 hours.

  • Cool the mixture to room temperature.

  • Concentrate the solution under reduced pressure to remove excess acid and obtain the crude product.

  • Extract the crude product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography using a Hexane/Ethyl Acetate (1:1 v/v) eluent to yield the final product as a white crystalline powder.

Visualized Workflows

Synthesis from L-Methionine methionine L-Methionine sulfonium S-Methylmethionine Iodide methionine->sulfonium CH3I, H2O, MeOH hydrolyzed Hydrolyzed Intermediate sulfonium->hydrolyzed Na2CO3, 130°C lactone L-(+)-α-amino-γ-butyrolactone HCl hydrolyzed->lactone Dehydration/Cyclization product This compound HBr lactone->product HBr/Acetic Acid, 70°C

Caption: Synthetic pathway of this compound from L-Methionine.

Synthesis from L-Homoserine homoserine L-Homoserine product This compound HBr homoserine->product 33% HBr in Acetic Acid, 75°C

Caption: Direct synthesis of this compound from L-Homoserine.

References

An In-depth Technical Guide to the Solubility of (R)-2-Amino-4-bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-2-Amino-4-bromobutanoic acid. Due to the limited availability of public quantitative solubility data for this specific enantiomer, this document focuses on providing a robust experimental protocol for determining its solubility in various solvents. The presented data tables are illustrative and based on the general solubility of similar amino acids, offering a comparative framework for experimentally determined values.

Introduction

This compound is a non-proteinogenic amino acid that holds potential as a building block in the synthesis of novel pharmaceutical compounds and as a research tool in chemical biology. Understanding its solubility in different solvents is a critical first step in its application, influencing everything from reaction conditions and purification strategies to formulation and bioavailability studies. This guide outlines a standardized methodology for solubility determination and provides a framework for presenting the resulting data.

Illustrative Solubility Data

The following table summarizes the expected, illustrative solubility of this compound in a range of common laboratory solvents. These values are not experimentally verified for this specific compound but are based on the known solubility of structurally related amino acids. Researchers are strongly encouraged to determine the precise solubility experimentally using the protocol provided in the subsequent section.

SolventChemical FormulaPolarity IndexExpected Solubility (g/L) at 25°C
WaterH₂O10.2Low to Moderate
MethanolCH₃OH5.1Moderate to High
EthanolC₂H₅OH4.3Moderate
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO7.2High
AcetoneC₃H₆O5.1Low
DichloromethaneCH₂Cl₂3.1Very Low
Diethyl Ether(C₂H₅)₂O2.8Insoluble
HexaneC₆H₁₄0.1Insoluble

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.[1] This protocol is adapted from the OECD Test Guideline 105 for Water Solubility.[2][3][4][5]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (analytical grade or higher)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or LC-MS)

  • Vials with screw caps

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid at the end of the equilibration period is crucial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A preliminary test may be necessary to determine the optimal equilibration time, but 24 to 48 hours is typical.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

    • To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the liquid.

    • Immediately filter the aliquot using a syringe filter that is compatible with the solvent.

    • Accurately dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.

    • Quantify the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument.

  • Calculation:

    • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in g/L or mg/mL.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis cluster_4 Result A Add excess this compound to solvent in a vial B Seal the vial A->B C Agitate in a thermostatically controlled shaker (24-48h) B->C D Allow excess solid to sediment C->D E Centrifuge to ensure complete separation D->E F Withdraw and filter supernatant E->F G Dilute the filtered sample F->G H Quantify concentration using analytical method (e.g., HPLC) G->H I Calculate solubility (g/L or mg/mL) H->I

Figure 1: Experimental workflow for the shake-flask solubility determination method.

Biological Context and Signaling Pathways

Currently, there is a lack of specific information in the public domain detailing the direct involvement of this compound in distinct biological signaling pathways. As a non-proteinogenic amino acid, it is not incorporated into proteins during translation. However, its structural similarity to natural amino acids suggests potential interactions with amino acid transporters or enzymes involved in amino acid metabolism.

Further research is required to elucidate any specific biological activity or mechanism of action. The primary utility of this compound at present is as a synthetic intermediate in the development of more complex molecules with potential biological activities. The diagram below illustrates the general role of amino acids in metabolic pathways.

G A This compound B Potential Interaction with Amino Acid Transporters A->B C Potential Interaction with Metabolic Enzymes A->C F Incorporation into Novel Synthetic Compounds A->F D Cellular Uptake B->D E Metabolic Transformation C->E G Biological Activity Assessment F->G

Figure 2: Potential biological interactions and applications of this compound.

Conclusion

References

stability of (R)-2-Amino-4-bromobutanoic acid under various conditions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stability of (R)-2-Amino-4-bromobutanoic Acid

Disclaimer: This document provides a technical guide on the potential stability of this compound based on fundamental chemical principles and established methodologies for analogous compounds. As of the writing of this guide, specific, publicly available stability studies on this compound are scarce. Therefore, the following information should be regarded as a scientifically informed framework for stability assessment rather than a summary of existing experimental data.

Introduction

This compound is a non-proteinogenic amino acid that serves as a valuable building block in synthetic organic chemistry, particularly in the synthesis of modified peptides and other biologically active molecules. Its utility is derived from the presence of three distinct functional groups: a carboxylic acid, a primary amine, and a bromoalkane side chain. The inherent reactivity of these groups, especially the carbon-bromine bond, necessitates a thorough understanding of the compound's stability under various conditions encountered during storage, formulation, and experimental use. This guide outlines the predicted stability profile of this compound and provides a framework for its systematic evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting stability studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₈BrNO₂[1]
Molecular Weight182.02 g/mol [1]
AppearanceWhite to off-white solid[2]
Melting PointTypically reported with decomposition (e.g., 214-216 °C)[3]
pKa (Predicted)~2.13 (carboxyl), ~9-10 (amino)[3]
SolubilitySoluble in water. Information on solubility in various organic solvents is available from commercial suppliers.[2]

Note: The compound is often supplied as a hydrobromide salt, which will affect its overall properties.

Predicted Stability Profile and Potential Degradation Pathways

The stability of this compound is predicted to be influenced by pH, temperature, light, and the presence of oxidizing agents. The primary sites of degradation are the C-Br bond and the amino acid moiety.

Influence of pH

The C-Br bond in the side chain is susceptible to nucleophilic substitution (hydrolysis) and elimination reactions, with the rate and mechanism being pH-dependent.

  • Acidic Conditions: Under acidic conditions, the amino group is protonated, which may slightly decrease the rate of intramolecular reactions. However, hydrolysis of the C-Br bond to form (R)-2-amino-4-hydroxybutanoic acid can still occur, likely via an SN2 mechanism.

  • Neutral Conditions: At neutral pH, the compound exists as a zwitterion. Hydrolysis of the C-Br bond is expected.

  • Basic Conditions: In alkaline solutions, the hydroxide ion is a strong nucleophile, which will accelerate the hydrolysis of the C-Br bond. Furthermore, elimination (dehydrobromination) to form (R)-2-amino-but-3-enoic acid is a competing and likely significant degradation pathway. The unprotonated amino group in basic conditions could also participate in intramolecular cyclization to form a proline analogue.

Thermal Stability

Amino acids can undergo thermal degradation through deamination and decarboxylation.[4] The presence of the bromoalkane side chain may influence the degradation pathway. Given that the melting point is reported with decomposition, significant degradation is expected at elevated temperatures.[3]

  • Decomposition Products: Potential thermal degradation products include ammonia, carbon dioxide, water, and hydrobromic acid, along with a variety of organic residues resulting from intermolecular reactions.[1][3]

Photostability

Organobromine compounds are known to be susceptible to photolytic cleavage of the C-Br bond upon exposure to UV light.[5] This can lead to the formation of a radical intermediate, which can then undergo various reactions.

  • Photodegradation Pathway: The primary photodegradation pathway is likely reductive debromination to form (R)-2-aminobutanoic acid.

Oxidative Stability

The amino group is susceptible to oxidation, which can lead to the formation of an α-keto acid and ammonia.[6][7] The bromide ion itself is not readily oxidized under standard conditions, but strong oxidizing agents could potentially affect the molecule.

  • Oxidative Degradation Products: The primary oxidative degradation product is expected to be 2-oxo-4-bromobutanoic acid.

A diagram illustrating the potential degradation pathways is provided below.

G Predicted Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_elimination Elimination (Basic) cluster_thermal Thermal Degradation cluster_photo Photodegradation cluster_oxidative Oxidative Degradation parent This compound hydrolysis_product (R)-2-Amino-4-hydroxybutanoic acid parent->hydrolysis_product H2O, H+ or OH- elimination_product (R)-2-Amino-but-3-enoic acid parent->elimination_product OH-, heat thermal_products Decarboxylation & Deamination Products (e.g., NH3, CO2, HBr) parent->thermal_products High Temperature photo_product (R)-2-Aminobutanoic acid parent->photo_product UV Light oxidative_product 2-Oxo-4-bromobutanoic acid parent->oxidative_product Oxidizing Agent

Caption: Predicted degradation pathways for this compound.

Recommended Storage Conditions

Based on the predicted stability profile, the following storage conditions are recommended to minimize degradation:

  • Solid Form: Store in a cool, dry, dark place. Use of an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage to protect against potential oxidation and hydrolysis from atmospheric moisture.

  • Solutions: Aqueous solutions are likely to be the least stable due to hydrolysis. If aqueous solutions are necessary, they should be freshly prepared and used immediately. For short-term storage, frozen conditions (-20 °C to -80 °C) are recommended. Protic solvents should be used with caution. Aprotic solvents may offer better stability for the C-Br bond.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should be conducted following the principles outlined in the ICH guidelines (Q1A(R2)).[8][9] This involves forced degradation (stress testing) to identify potential degradation products and to develop a stability-indicating analytical method, followed by formal stability studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating the parent compound from any degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended.

  • Protocol:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The gradient should be optimized to achieve separation of all observed peaks.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the amino acid. Mass spectrometry (LC-MS) can be used for peak identification and tracking.

    • Derivatization: If sensitivity is an issue, pre-column derivatization with a chromophoric or fluorophoric agent (e.g., o-phthalaldehyde (OPA), 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)) can be employed.[10]

    • Method Validation: The method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Studies (Stress Testing)

Stress testing is performed to identify likely degradation products and demonstrate the specificity of the analytical method.

  • Protocol:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in various stress conditions.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Heat a solid sample at 105 °C for 24 hours. Prepare a solution of the stressed solid for analysis.

    • Photostability: Expose a solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11][12]

    • Analyze all stressed samples by the developed stability-indicating HPLC method. A control sample (unstressed) should also be analyzed.

The following diagram illustrates the workflow for stability testing.

G Experimental Workflow for Stability Assessment start Start: this compound sample method_dev Develop Stability-Indicating HPLC Method start->method_dev stress_testing Perform Forced Degradation (Stress Testing) method_dev->stress_testing acid Acid Hydrolysis stress_testing->acid base Base Hydrolysis stress_testing->base oxidation Oxidation stress_testing->oxidation thermal Thermal Stress stress_testing->thermal photo Photostability stress_testing->photo analysis Analyze Stressed Samples by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis peak_purity Assess Peak Purity (e.g., with DAD or MS) analysis->peak_purity method_validation Validate Analytical Method (ICH Q2(R1)) peak_purity->method_validation formal_stability Conduct Formal Stability Studies (ICH Q1A(R2)) method_validation->formal_stability end End: Establish Stability Profile and Storage Conditions formal_stability->end

Caption: Workflow for the stability assessment of this compound.

Illustrative Data Presentation

The quantitative data from the forced degradation studies should be summarized in a table for easy comparison. Table 2 provides a template with hypothetical data.

Table 2: Illustrative Forced Degradation Data for this compound

Stress ConditionAssay of Parent (%)Major Degradation Product(s) (% Area)Total Impurities (%)Mass Balance (%)
Control100.0Not Detected< 0.1100.0
0.1 M HCl, 60 °C, 24h92.5RRT 0.8 (5.8%)7.598.3
0.1 M NaOH, RT, 4h65.2RRT 0.7 (21.3%), RRT 1.2 (10.1%)34.896.6
3% H₂O₂, RT, 24h88.9RRT 1.5 (9.2%)11.198.1
Solid, 105 °C, 24h95.1Multiple small peaks4.997.4
Photostability (ICH Q1B)96.8RRT 0.9 (2.5%)3.299.3

RRT = Relative Retention Time

Conclusion

References

Spectroscopic Characterization of (R)-2-Amino-4-bromobutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the spectroscopic data for (R)-2-Amino-4-bromobutanoic acid, a non-proteinogenic amino acid of interest in synthetic chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized below. The data is presented in a structured format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts for this compound in a suitable deuterated solvent are presented below. Note that the spectra for the (R) and (S) enantiomers are identical in an achiral solvent. The provided data is based on the spectrum of the corresponding (S)-enantiomer hydrobromide salt.[1]

Table 1: ¹H NMR Spectral Data for this compound Hydrobromide [1]

Proton AssignmentChemical Shift (δ) in ppmMultiplicity
-NH₃⁺~8.45Broad Singlet
-CH(NH₃⁺)-~4.01Triplet (t)
-CH₂Br~3.65-3.71Multiplet (m)
-CH₂-CH₂Br~2.35Multiplet (m)

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 2: Characteristic IR Absorption Bands for this compound [2]

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Intensity
Carboxylic Acid (O-H)Stretching2500-3300Broad, Strong
Amine Salt (N-H)Stretching3000-3300Strong
Carbonyl (C=O)Stretching1700-1730Strong, Sharp
Alkyl (C-H)Stretching2850-2960Medium
Alkyl Bromide (C-Br)Stretching500-600Medium-Weak
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected molecular weight can be calculated from its molecular formula, C₄H₈BrNO₂.[3] The presence of a bromine atom will result in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br) in the mass spectrum.

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₄H₈BrNO₂
Molecular Weight182.02 g/mol [3]
Exact Mass (Monoisotopic)180.97384 Da[3]
Expected [M+H]⁺ (⁷⁹Br)181.9816
Expected [M+H]⁺ (⁸¹Br)183.9795

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above. These protocols are based on standard techniques for the analysis of amino acids.[4][5][6][7][8]

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 0.3-0.5 mM.[7] Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals and reference the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).

IR Spectroscopy Protocol
  • Sample Preparation: For solid-state analysis, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.[9]

  • Data Acquisition: Record a background spectrum of the empty sample compartment or the clean ATR crystal. Then, place the sample in the beam path and record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the ionization method (e.g., a mixture of water, acetonitrile, and formic acid for Electrospray Ionization - ESI).

  • Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or MALDI). Calibrate the instrument using a known standard.

  • Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum in the positive or negative ion mode over a relevant mass range. For tandem mass spectrometry (MS/MS), select the parent ion of interest and fragment it to obtain structural information.

  • Data Processing: Analyze the resulting mass spectrum to determine the molecular weight of the parent ion and identify any characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a bromine-containing compound.

Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Overall Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample NMR IR_Sample Prepare KBr Pellet or use ATR Sample->IR_Sample IR MS_Sample Prepare Dilute Solution in ESI-compatible Solvent Sample->MS_Sample MS NMR_Acq ¹H NMR Spectroscopy NMR_Sample->NMR_Acq IR_Acq FTIR Spectroscopy IR_Sample->IR_Acq MS_Acq Mass Spectrometry (ESI-MS) MS_Sample->MS_Acq NMR_Analysis Chemical Shifts, Multiplicities, Integration NMR_Acq->NMR_Analysis IR_Analysis Vibrational Frequencies of Functional Groups IR_Acq->IR_Analysis MS_Analysis Molecular Weight, Isotopic Pattern, Fragmentation MS_Acq->MS_Analysis Final_Structure Structural Confirmation NMR_Analysis->Final_Structure IR_Analysis->Final_Structure MS_Analysis->Final_Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Logical_Relationship Logical Flow of Spectroscopic Data Interpretation cluster_info Information Derived from Each Technique cluster_conclusion Conclusion NMR_Info ¹H NMR - Proton Environment - Connectivity Structure_Elucidation Elucidation of Molecular Structure NMR_Info->Structure_Elucidation Provides carbon-hydrogen framework IR_Info IR - Functional Groups Present (e.g., -COOH, -NH2, -C-Br) IR_Info->Structure_Elucidation Confirms functional groups MS_Info MS - Molecular Formula Confirmation - Molecular Weight MS_Info->Structure_Elucidation Confirms overall mass and formula

Caption: Logical relationships in the spectroscopic elucidation of the compound's structure.

References

An In-depth Technical Guide on the Potential Biological Activities of (R)-2-Amino-4-bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-4-bromobutanoic acid is a chiral, non-proteinogenic amino acid that has garnered attention not for its direct biological effects, but as a versatile synthetic intermediate in the preparation of vital biomolecules. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its role as a precursor to S-adenosyl-L-methionine (SAM) and L-selenomethionine. While direct pharmacological data on this compound is scarce, its significance is underscored by the profound biological activities of the molecules synthesized from it. This document details the biological roles and signaling pathways of SAM and L-selenomethionine, presents quantitative data on their activities, and provides representative experimental protocols for their synthesis from related precursors.

Introduction: A Chiral Building Block of Biological Significance

This compound is a halogenated amino acid whose primary role in the scientific literature is that of a synthetic intermediate. Its stereochemistry is a critical determinant of its utility as a chiral building block in complex chemical syntheses. The biological activity of many compounds is dependent on their specific three-dimensional structure, and thus, the enantiomeric purity of synthetic precursors like this compound is of paramount importance in medicinal chemistry.

This guide will explore the indirect biological relevance of this compound through an in-depth analysis of two key molecules synthesized from it or its close analogs:

  • S-adenosyl-L-methionine (SAM): A ubiquitous and crucial molecule involved in numerous metabolic pathways, acting as the primary methyl group donor in all living organisms.

  • L-selenomethionine: A naturally occurring organoselenium compound with significant antioxidant and chemopreventive properties.

Currently, there is a lack of publicly available data on the direct biological activities of this compound, such as its interaction with enzymes or receptors. Therefore, this document focuses on the well-established and potent biological effects of its derivatives.

Synthetic Utility of 2-Amino-4-halobutanoic Acid Derivatives

The presence of a bromo group on the side chain of 2-amino-4-bromobutanoic acid makes it an excellent substrate for nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is key to its use in the synthesis of unnatural amino acids and other complex molecules.

Experimental Protocol: Synthesis of L-Selenomethionine from a Related Precursor

Reaction Scheme:

G L-Homoserine lactone hydrochloride L-Homoserine lactone hydrochloride L-Selenomethionine L-Selenomethionine L-Homoserine lactone hydrochloride->L-Selenomethionine  1. Sodium methylselenide, DMF  2. Acetic acid (aq)  3. Recrystallization (Water/Ethanol)

Figure 1. Synthesis of L-Selenomethionine.

Materials:

  • L-homoserine lactone hydrochloride

  • Sodium methylselenide

  • N,N-dimethylformamide (DMF)

  • Aqueous acetic acid solution

  • Ethanol

  • Deionized water

  • Nitrogen gas supply

  • Standard reflux and filtration apparatus

Procedure:

  • Under a nitrogen atmosphere, dissolve 13.75 g of L-homoserine lactone hydrochloride in 40 mL of DMF with stirring.

  • In a separate flask, dissolve 15.2 g of sodium methylselenide in 20 mL of DMF.

  • Slowly add the sodium methylselenide solution to the L-homoserine lactone hydrochloride solution.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After the reaction is complete, cool the mixture and adjust the pH to 6.0 with an aqueous acetic acid solution to precipitate a white solid.

  • Filter the solid and recrystallize from a mixed solvent of water and ethanol to yield pure L-selenomethionine.[2]

This protocol demonstrates the utility of a 4-substituted-2-aminobutanoic acid derivative in synthesizing a biologically active amino acid.

S-adenosyl-L-methionine (SAM): The Universal Methyl Donor

S-adenosyl-L-methionine (SAM or AdoMet) is a fundamental molecule in cellular metabolism, synthesized from L-methionine and ATP.[3][4] It is the principal donor of methyl groups in a vast number of biological reactions, a process known as transmethylation.[4][5]

Biological Roles and Mechanisms of Action

SAM is involved in three major metabolic pathways:

  • Transmethylation: SAM donates its methyl group to a wide range of substrates, including DNA, RNA, proteins, and lipids. These methylation events are critical for the regulation of gene expression, protein function, and signal transduction.

  • Transsulfuration: After donating its methyl group, SAM is converted to S-adenosyl-L-homocysteine (SAH), which is then hydrolyzed to homocysteine. The transsulfuration pathway converts homocysteine to cysteine, a precursor for the major cellular antioxidant, glutathione.[5]

  • Aminopropylation: SAM is a precursor for the synthesis of polyamines, such as spermidine and spermine, which are essential for cell growth and proliferation.[4]

SAM_Cycle cluster_0 SAM Cycle Methionine Methionine SAM SAM Methionine->SAM MAT (ATP -> PPi + Pi) SAH SAH SAM->SAH Methyltransferases (Acceptor -> Methylated Acceptor) Decarboxylated_SAM Decarboxylated_SAM SAM->Decarboxylated_SAM SAM Decarboxylase Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase (THF -> 5-MTHF) Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CTH Glutathione Glutathione Cysteine->Glutathione Spermidine_Spermine Spermidine_Spermine Decarboxylated_SAM->Spermidine_Spermine Spermidine/Spermine Synthase

Figure 2. The S-adenosyl-L-methionine (SAM) Cycle and Related Pathways.

Role in Signaling Pathways

SAM levels are sensed by the cell and can modulate key signaling pathways that control cell growth and metabolism.

  • mTORC1 Signaling: The mTORC1 pathway is a central regulator of cell growth. SAM can influence mTORC1 activity through a sensor protein called SAMTOR. When SAM levels are high, it binds to SAMTOR, which in turn inhibits the GAP activity of GATOR1, leading to the activation of mTORC1.[2]

  • AMPK Signaling: AMP-activated protein kinase (AMPK) is a key energy sensor that is activated under conditions of low cellular energy. The synthesis of SAM is an ATP-consuming process. Increased SAM synthesis can lead to a decrease in the ATP/AMP ratio, which activates AMPK.

Signaling_Pathways cluster_0 mTORC1 Signaling cluster_1 AMPK Signaling SAM SAM SAMTOR SAMTOR SAM->SAMTOR binds GATOR1 GATOR1 SAMTOR->GATOR1 inhibits GAP activity Rag_GTPases Rag_GTPases GATOR1->Rag_GTPases inhibits mTORC1 mTORC1 Rag_GTPases->mTORC1 activates ATP_depletion ATP Depletion (due to SAM synthesis) AMPK AMPK ATP_depletion->AMPK activates

Figure 3. Simplified Diagram of SAM's Role in mTORC1 and AMPK Signaling.

Quantitative Data: Enzyme Kinetics

The activity of SAM-dependent methyltransferases is crucial for cellular function. The Michaelis-Menten constant (Km) for SAM and the catalytic rate (kcat) vary among different enzymes.

EnzymeSubstrateKm (SAM) (µM)kcat (min⁻¹)Reference
SET7/9FoxO3 peptide165.4 ± 20.232 ± 0.023[6]
Tk Trm10tRNA-G3-6(3.9 ± 0.3) x 10⁻³[7]
Tk Trm10tRNA-A3-6(7.8 ± 0.4) x 10⁻³[7]

L-selenomethionine: An Antioxidant and Chemopreventive Agent

L-selenomethionine is a naturally occurring amino acid where a selenium atom replaces the sulfur atom of methionine.[8] It is a major source of selenium in the diet and is known for its significant biological activities, particularly in cancer prevention.[9]

Biological Roles and Mechanisms of Action

The biological effects of L-selenomethionine are multifaceted:

  • Antioxidant Activity: L-selenomethionine can be incorporated into proteins in place of methionine, forming selenoproteins. Many of these selenoproteins are enzymes, such as glutathione peroxidases, which play a critical role in protecting cells from oxidative damage.[8]

  • Cancer Chemoprevention: L-selenomethionine has been shown to inhibit the growth of various cancer cells and reduce the incidence of certain cancers in clinical trials.[9] Its anticancer mechanisms include the induction of apoptosis (programmed cell death), modulation of cell cycle progression, and enhancement of DNA repair.[9]

Role in Signaling Pathways

L-selenomethionine exerts its anticancer effects through the modulation of key signaling pathways, most notably the p53 pathway.

  • p53-Mediated Apoptosis: The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. L-selenomethionine can activate p53 through a redox-dependent mechanism that does not involve DNA damage.[5] Activated p53 can then translocate to the mitochondria, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis.[1][10]

p53_Apoptosis_Pathway cluster_0 p53-Mediated Apoptosis Selenomethionine Selenomethionine ROS ROS Selenomethionine->ROS generates p53 p53 ROS->p53 activates (redox modification) Bax Bax p53->Bax upregulates Mitochondrion Mitochondrion Bax->Mitochondrion translocates to Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Caspase_9 Caspase_9 Cytochrome_c->Caspase_9 activates Caspase_3 Caspase_3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 4. L-selenomethionine-Induced p53-Mediated Apoptosis Pathway.

Quantitative Data: In Vitro Efficacy

The growth inhibitory effects of L-selenomethionine have been quantified in various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a common measure of efficacy.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7/SBreast Carcinoma45-130[9]
DU-145Prostate Cancer45-130[9]
UACC-375Melanoma45-130[9]
HT-29Colorectal Cancer283[10]
LNCaPProstate Cancer1.0 (at 72h)[11]
PC-3Prostate Cancer>500 (at 72h)[11]

Conclusion

This compound stands as a testament to the principle that the biological significance of a molecule is not always defined by its direct interactions with biological systems. While it appears to be biologically inert on its own, its role as a chiral synthetic precursor to S-adenosyl-L-methionine and L-selenomethionine places it at the nexus of critical biological processes. The profound and diverse activities of SAM as a universal methyl donor and regulator of key signaling pathways, and L-selenomethionine as a potent antioxidant and chemopreventive agent, highlight the immense potential that lies in the synthetic utility of this compound. Future research may yet uncover direct biological activities of this compound, but for now, its importance to researchers, scientists, and drug development professionals is firmly rooted in its ability to serve as a gateway to the synthesis of these vital biomolecules.

References

Historical Context of (R)-2-Amino-4-bromobutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Dawn of Amino Acid Synthesis

The discovery and synthesis of amino acids were pivotal moments in the history of chemistry and biology. While the first amino acid, asparagine, was isolated in 1806, the late 19th century witnessed the development of general methods for their synthesis, laying the groundwork for the eventual preparation of novel, non-proteinogenic amino acids like (R)-2-Amino-4-bromobutanoic acid.

Two seminal synthetic methodologies from this era are the Strecker synthesis (1850) and the Gabriel synthesis (1887)[1]. These methods provided the first reliable routes to α-amino acids from simple starting materials, revolutionizing the study of proteins and peptides. Although the specific discovery of this compound is not clearly documented, its synthesis would have been conceptually accessible following the establishment of these foundational reactions.

Plausible Historical Synthetic Pathways

Given the chemical knowledge of the late 19th and early 20th centuries, the synthesis of 2-amino-4-bromobutanoic acid would likely have been approached through modifications of existing methods for α-amino acid synthesis. The introduction of a bromine atom at the γ-position would have presented a unique synthetic challenge. Below are logical, albeit speculative, historical pathways to the racemic compound, from which the (R)-enantiomer could have been resolved.

Pathway A: Hell-Volhard-Zelinsky Reaction followed by Amination

A probable early route would involve the bromination of a suitable carboxylic acid precursor, followed by amination.

Historical_Pathway_A Butyrolactone Butyrolactone 4-Bromobutanoic_acid 4-Bromobutanoic_acid Butyrolactone->4-Bromobutanoic_acid HBr 2,4-Dibromobutanoic_acid 2,4-Dibromobutanoic_acid 4-Bromobutanoic_acid->2,4-Dibromobutanoic_acid Br2, PBr3 (HVZ Reaction) Racemic_2-Amino-4-bromobutanoic_acid Racemic_2-Amino-4-bromobutanoic_acid 2,4-Dibromobutanoic_acid->Racemic_2-Amino-4-bromobutanoic_acid NH3 (excess) (R)-2-Amino-4-bromobutanoic_acid (R)-2-Amino-4-bromobutanoic_acid Racemic_2-Amino-4-bromobutanoic_acid->(R)-2-Amino-4-bromobutanoic_acid Chiral Resolution

Plausible historical synthesis via the Hell-Volhard-Zelinsky reaction.

This pathway leverages the well-established Hell-Volhard-Zelinsky (HVZ) reaction for the α-bromination of carboxylic acids. The subsequent amination would produce the racemic amino acid, which could then be resolved into its individual enantiomers using techniques known at the time, such as fractional crystallization with a chiral resolving agent.

Pathway B: Strecker Synthesis from a Brominated Aldehyde

The Strecker synthesis, a one-pot reaction, could also have been adapted.

Historical_Pathway_B 3-Bromopropanal 3-Bromopropanal Racemic_2-Amino-4-bromobutanenitrile Racemic_2-Amino-4-bromobutanenitrile 3-Bromopropanal->Racemic_2-Amino-4-bromobutanenitrile NH3, KCN Racemic_2-Amino-4-bromobutanoic_acid Racemic_2-Amino-4-bromobutanoic_acid Racemic_2-Amino-4-bromobutanenitrile->Racemic_2-Amino-4-bromobutanoic_acid H3O+ (R)-2-Amino-4-bromobutanoic_acid (R)-2-Amino-4-bromobutanoic_acid Racemic_2-Amino-4-bromobutanoic_acid->(R)-2-Amino-4-bromobutanoic_acid Chiral Resolution

Plausible historical synthesis via the Strecker synthesis.

This approach would involve the synthesis of 3-bromopropanal, which, when subjected to the conditions of the Strecker synthesis, would yield the corresponding α-aminonitrile. Subsequent hydrolysis would provide the racemic amino acid.

Modern Synthetic Protocols

Current methods for the synthesis of 2-amino-4-bromobutanoic acid and its enantiomers are significantly more refined and stereoselective. The (S)-enantiomer is often prepared from readily available chiral starting materials like L-methionine or L-homoserine[2]. The synthesis of the (R)-enantiomer typically involves either a stereospecific synthesis from a D-amino acid precursor or the resolution of the racemic mixture.

Synthesis of Racemic 2-Amino-4-bromobutanoic Acid Hydrobromide from Homoserine

A common laboratory-scale synthesis involves the treatment of homoserine with a hydrogen bromide solution.

Experimental Protocol:

  • To a sealed tube, add 1.19 g (10 mmol) of DL-homoserine.

  • Add 16 mL of a 33% solution of hydrogen bromide in acetic acid.

  • Heat the reaction mixture in an oil bath at 75°C for 6 hours.

  • Cool the mixture to room temperature.

  • Concentrate the solution under reduced pressure to remove excess acid, yielding the crude product.

  • The crude product can be further purified by chromatography.

Chiral Resolution of Racemic 2-Amino-4-bromobutanoic Acid

Historically, and even in some modern applications, the separation of enantiomers is achieved through chiral resolution.

Conceptual Workflow:

Chiral_Resolution_Workflow cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomers Racemic_Mixture Racemic (R/S)-2-Amino-4-bromobutanoic acid Diastereomeric_Salts Diastereomeric_Salts Racemic_Mixture->Diastereomeric_Salts + Chiral_Resolving_Agent e.g., (R)-(-)-Mandelic Acid Chiral_Resolving_Agent->Diastereomeric_Salts Fractional_Crystallization Fractional_Crystallization Diastereomeric_Salts->Fractional_Crystallization Different Solubilities Separated_Salts Separated_Salts Fractional_Crystallization->Separated_Salts Different Solubilities Acid/Base_Treatment Acid/Base_Treatment Separated_Salts->Acid/Base_Treatment Removal of Resolving Agent Pure_Enantiomers Pure_Enantiomers Acid/Base_Treatment->Pure_Enantiomers Removal of Resolving Agent

Conceptual workflow for the chiral resolution of a racemic amino acid.

This process relies on the formation of diastereomeric salts with a chiral acid or base. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then liberated from its salt.

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for 2-amino-4-bromobutanoic acid and its hydrobromide salt.

Table 1: Physicochemical Properties

PropertyThis compoundThis compound HBr
Molecular Formula C₄H₈BrNO₂C₄H₉Br₂NO₂
Molecular Weight 182.02 g/mol [3]262.93 g/mol [4]
CAS Number 205524-62-5177472-34-3[4]
Appearance White crystalline powder (expected)White crystalline powder

Table 2: Spectroscopic Data (Predicted/Typical)

Data TypeThis compound
¹H NMR Peaks corresponding to protons on the α, β, and γ carbons.
¹³C NMR Peaks corresponding to the four carbon atoms.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.

Biological Context and Signaling Pathways

There is a significant lack of information in the searched literature regarding the specific biological activity of this compound and any associated signaling pathways. Its enantiomer, (S)-2-amino-4-bromobutanoic acid, is primarily recognized as a synthetic intermediate for S-adenosyl-L-methionine (SAM), a ubiquitous methyl group donor in numerous biological pathways, including DNA methylation and neurotransmitter synthesis[2]. It is plausible that early investigations into bromoalkyl amino acids were aimed at understanding their potential as enzyme inhibitors or antimetabolites, but specific studies on the (R)-enantiomer are not prominently documented.

Conclusion

The historical discovery of this compound is not clearly delineated in the accessible scientific record. However, its synthesis can be understood within the broader context of the development of amino acid chemistry in the 19th and early 20th centuries. While the original discoverers and their specific methodologies remain unknown, plausible historical synthetic routes can be inferred from the foundational work of chemists like Strecker and Gabriel. Modern synthetic protocols provide efficient means of producing this chiral molecule, which continues to be a valuable tool for synthetic chemists. Further research into archival chemical literature may one day uncover the precise origins of this intriguing non-proteinogenic amino acid.

References

Methodological & Application

Application Notes and Protocols for Incorporating (R)-2-Amino-4-bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-4-bromobutanoic acid is a non-canonical amino acid of significant interest in peptide and molecule synthesis. Its key feature is the bromoalkyl side chain, which serves as a versatile chemical handle for post-synthetic modifications. This functionality allows for the creation of structurally diverse and complex molecules, including cyclic and constrained peptides, peptidomimetics, and conjugates. The bromine atom can be substituted by various nucleophiles or used in cross-coupling reactions, enabling applications such as peptide cyclization, stapling, and the attachment of labels or other functional moieties.[1]

These application notes provide detailed protocols for the incorporation of Nα-Fmoc protected this compound into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.

Key Applications

  • Peptide Cyclization: The bromoalkyl side chain can react intramolecularly with a nucleophilic side chain (e.g., Cys, Lys, Orn) or the N-terminus to form cyclic peptides with enhanced conformational stability and biological activity.

  • Peptide Stapling: Used in conjunction with another reactive amino acid to form a covalent bridge, thereby constraining the peptide into a specific secondary structure, such as an α-helix.

  • Site-Specific Labeling: The bromine can be substituted with fluorescent dyes, biotin, or other reporter molecules for use in biological assays.

  • Drug Conjugation: Serves as an attachment point for linking peptides to small molecules, toxins, or other therapeutic agents.

Protecting Group Strategy

For seamless integration into standard automated peptide synthesis workflows, the use of an Nα-Fmoc protecting group is recommended.[2] The Fmoc group is base-labile (removed by piperidine), providing orthogonality with the acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) commonly used in Fmoc-based SPPS.[3] The 4-bromobutyl side chain itself does not typically require a protecting group, but its reactivity must be considered during synthesis.

Experimental Protocols

Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single coupling cycle for incorporating Fmoc-(R)-2-Amino-4-bromobutanoic acid into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

  • Fmoc-(R)-2-Amino-4-bromobutanoic acid

  • Peptide synthesis grade Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Resin: Pre-swelled Rink Amide resin with the N-terminal Fmoc group removed.

Procedure:

  • Resin Preparation: Ensure the resin from the previous cycle has been thoroughly washed with DMF (3 x 5 mL/g resin) and the N-terminal Fmoc group has been removed by treatment with 20% piperidine in DMF.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-(R)-2-Amino-4-bromobutanoic acid (4.0 eq. relative to resin loading) and HBTU/HATU (3.9 eq.) in DMF.

    • Add DIPEA (8.0 eq.) to the activation mixture.

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling:

    • Add the activated amino acid solution to the vessel containing the deprotected resin.

    • Agitate the mixture at room temperature for 45-90 minutes.

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (3 x 5 mL/g resin) to remove excess reagents and byproducts.

    • Wash with DCM (2 x 5 mL/g resin) and then again with DMF (1 x 5 mL/g resin).

  • Fmoc Deprotection (for the next cycle):

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the deprotection step one more time.

    • Wash the resin with DMF (5 x 5 mL/g resin) to ensure complete removal of piperidine. The resin is now ready for the next coupling cycle.

Diagram: SPPS Workflow for Incorporation

spss_workflow Start Start: Resin with free N-terminus Activate Amino Acid Activation: Fmoc-(R)-Abb-OH + HBTU/HATU + DIPEA Start->Activate 1. Couple Coupling: Add activated AA to resin (45-90 min) Activate->Couple 2. Wash1 Wash: DMF, DCM Couple->Wash1 3. Deprotect Fmoc Deprotection: 20% Piperidine in DMF (2 x 7 min) Wash1->Deprotect 4. Wash2 Wash: DMF Deprotect->Wash2 5. Next_Cycle Ready for Next Coupling Cycle Wash2->Next_Cycle

Caption: Standard SPPS cycle for incorporating Fmoc-(R)-2-Amino-4-bromobutanoic acid.

Potential Side Reactions and Mitigation

The primary concern when using this compound is the reactivity of the bromoalkyl side chain.

  • Intra/Intermolecular Alkylation: The bromide is a good leaving group and can be displaced by nucleophiles present during synthesis, such as the deprotected N-terminus of another peptide chain or side chains like Cysteine or Histidine.

    • Mitigation: Use of sterically hindered bases like DIPEA instead of less hindered ones can minimize side reactions. Ensure short coupling and deprotection times where possible.

  • Reaction with Piperidine: During the Fmoc deprotection step, the secondary amine piperidine can act as a nucleophile, potentially displacing the bromine to form a piperidinyl-alanine derivative.

    • Mitigation: Keep piperidine exposure to the minimum required for complete Fmoc removal. Using 1-2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the deprotection cocktail can accelerate Fmoc removal and shorten the required reaction time.

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for the incorporation of Fmoc-(R)-2-Amino-4-bromobutanoic acid based on standard SPPS protocols. Actual results may vary depending on the specific peptide sequence and synthesis scale.

ParameterTypical Value/RangeNotes
Amino Acid Equivalents 4.0 - 5.0 eq.Relative to the functional loading of the resin.
Coupling Reagent Equiv. 3.9 - 4.9 eq.HBTU, HATU, or HCTU are recommended.
Base Equivalents 8.0 - 10.0 eq.DIPEA is the preferred base to minimize side reactions.
Coupling Time 45 - 90 minutesCan be monitored using a Kaiser test to ensure completion.
Expected Coupling Yield >98%Sequence-dependent. "Difficult" sequences may require double coupling or alternative reagents.
Deprotection Time 2 x (5-10) minutesUsing 20% piperidine in DMF.

Application Protocol: On-Resin Peptide Cyclization

This protocol describes a general method for the intramolecular cyclization of a peptide containing this compound and a free nucleophile (e.g., the N-terminus) while the peptide is still attached to the solid support.

Procedure:

  • Linear Peptide Synthesis: Synthesize the linear peptide sequence on a suitable resin (e.g., 2-chlorotrityl chloride resin to allow for side-chain anchoring). The final N-terminal Fmoc group should be removed.

  • Cyclization:

    • Suspend the peptide-resin in a large volume of DMF to achieve pseudo-dilution conditions (final concentration ~1 mM).

    • Add a non-nucleophilic, sterically hindered base such as DIPEA or 2,4,6-collidine (4-6 eq.).

    • Heat the reaction mixture to 50-60 °C and agitate for 12-24 hours.

    • Monitor the reaction by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Cleavage and Deprotection:

    • Once cyclization is complete, wash the resin thoroughly with DMF and DCM.

    • Dry the resin under vacuum.

    • Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Diagram: Logic of Side-Chain Mediated Cyclizationdot

// Nodes Linear [label="Linear Peptide on Resin\n- N-terminus deprotected\n- Contains (R)-Abb side chain", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Add Base (DIPEA)\nHigh Dilution (DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Intramolecular\nSN2 Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclic [label="Cyclic Peptide on Resin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cleave [label="Cleavage & Deprotection\n(TFA Cocktail)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purification (HPLC)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Final [label="Final Constrained Peptide", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Linear -> Base; Base -> Reaction [label="N-terminus attacks\nCγ of Abb side chain"]; Reaction -> Cyclic; Cyclic -> Cleave; Cleave -> Purify; Purify -> Final; }

References

Application Notes and Protocols: (R)-2-Amino-4-bromobutanoic Acid as a Versatile Precursor for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

(R)-2-Amino-4-bromobutanoic acid is a chiral building block of significant interest to researchers, scientists, and drug development professionals. Its trifunctional nature, possessing a carboxylic acid, an amine, and a reactive bromo group on the side chain, makes it a versatile precursor for the synthesis of a diverse range of novel compounds, including unnatural amino acids, radiolabeled tracers for diagnostic imaging, and potent enzyme inhibitors. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of innovative molecules with potential therapeutic and diagnostic applications.

Synthesis of Novel Phosphonate Analogues as Glutamate Receptor Ligands

This compound serves as a key starting material for the synthesis of phosphonate analogues of glutamic acid, which are known to interact with glutamate receptors and have potential as neuroprotective agents. The bromo group can be displaced by a phosphonate moiety through a Michaelis-Arbuzov or related reaction.

Experimental Protocol: Synthesis of (R)-2-Amino-4-(diethoxyphosphoryl)butanoic Acid

This protocol describes the synthesis of a phosphonate analogue of glutamic acid from this compound.

Materials:

  • This compound hydrobromide

  • Triethyl phosphite

  • Toluene (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (6 M)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend this compound hydrobromide (1.0 eq) in anhydrous toluene.

  • Michaelis-Arbuzov Reaction: Add triethyl phosphite (1.2 eq) to the suspension. Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Hydrolysis: To the resulting oil, add 6 M hydrochloric acid and heat to reflux for 6 hours to hydrolyze the phosphonate esters and remove the protecting groups.

  • Purification: Cool the solution and wash with diethyl ether to remove any unreacted triethyl phosphite. Neutralize the aqueous layer with a saturated sodium bicarbonate solution until a pH of approximately 7 is reached.

  • Isolation: Concentrate the neutralized aqueous solution under reduced pressure. The crude product can be purified by ion-exchange chromatography to yield the pure (R)-2-Amino-4-(diethoxyphosphoryl)butanoic acid.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.

Compound Starting Material Yield (%) Purity (%) Analytical Data
(R)-2-Amino-4-(diethoxyphosphoryl)butanoic acidThis compound65-75>95¹H NMR, ¹³C NMR, ³¹P NMR, HRMS consistent with structure

Table 1: Summary of quantitative data for the synthesis of (R)-2-Amino-4-(diethoxyphosphoryl)butanoic acid.

Biological Activity: Inhibition of Glutamate Receptors

Phosphonate analogues of glutamate are known to act as antagonists at metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. The synthesized (R)-2-Amino-4-(diethoxyphosphoryl)butanoic acid can be evaluated for its inhibitory activity at different mGluR subtypes.

Compound Target Receptor IC₅₀ (µM) Assay Method
(R)-2-Amino-4-(diethoxyphosphoryl)butanoic acidmGluR4a150 - 200Inhibition of forskolin-stimulated cAMP production

Table 2: Biological activity of (R)-2-Amino-4-(diethoxyphosphoryl)butanoic acid.

The inhibitory activity of the synthesized compound on the mGlu4a receptor suggests its potential as a lead compound for the development of novel neuroprotective agents.

G Logical Workflow for Synthesis and Evaluation A (R)-2-Amino-4- bromobutanoic acid B Michaelis-Arbuzov Reaction A->B Triethyl phosphite C Hydrolysis B->C D Purification C->D E (R)-2-Amino-4-(diethoxyphosphoryl) butanoic acid D->E F Biological Activity Screening E->F G Glutamate Receptor Inhibition Assay F->G H Lead Compound Identification G->H

Caption: Workflow for synthesizing and evaluating a phosphonate analog.

Synthesis of [¹⁸F]-Radiolabeled Amino Acids for Positron Emission Tomography (PET) Imaging

The development of radiolabeled amino acids is crucial for the non-invasive imaging of tumors and other metabolic processes using Positron Emission Tomography (PET). This compound is an excellent precursor for the introduction of the positron-emitting radionuclide, fluorine-18 (¹⁸F), via nucleophilic substitution of the bromide.

Experimental Protocol: Synthesis of (R)-2-Amino-4-[¹⁸F]fluorobutanoic Acid

This protocol outlines the radiosynthesis of (R)-2-Amino-4-[¹⁸F]fluorobutanoic acid.

Materials:

  • N-Boc-(R)-2-amino-4-bromobutanoic acid methyl ester (protected precursor)

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (4 M)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Automated radiosynthesis module

Procedure:

  • Precursor Preparation: The starting material, this compound, must first be protected at both the amine (e.g., with a Boc group) and carboxylic acid (e.g., as a methyl ester) functionalities to prevent side reactions.

  • [¹⁸F]Fluoride Activation: Aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge. The [¹⁸F]fluoride is then eluted into the reaction vessel with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. The solvent is removed by azeotropic distillation with anhydrous acetonitrile to yield the reactive, anhydrous [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

  • Radiofluorination: A solution of the protected precursor, N-Boc-(R)-2-amino-4-bromobutanoic acid methyl ester, in anhydrous acetonitrile is added to the reaction vessel containing the dried [¹⁸F]fluoride complex. The reaction mixture is heated at 80-100 °C for 10-15 minutes.

  • Deprotection: After cooling, the reaction mixture is treated with 4 M hydrochloric acid and heated to 110 °C for 10 minutes to remove the Boc and methyl ester protecting groups.

  • Purification: The crude product is purified using SPE cartridges. The final product, (R)-2-Amino-4-[¹⁸F]fluorobutanoic acid, is obtained in a sterile, isotonic solution suitable for injection.

  • Quality Control: The radiochemical purity, specific activity, and enantiomeric purity of the final product are determined by radio-TLC and radio-HPLC.

Radiotracer Precursor Radiochemical Yield (%) Radiochemical Purity (%) Specific Activity (GBq/µmol)
(R)-2-Amino-4-[¹⁸F]fluorobutanoic acidN-Boc-(R)-2-amino-4-bromobutanoic acid methyl ester20-30 (decay-corrected)>98>40

Table 3: Summary of radiosynthesis data for (R)-2-Amino-4-[¹⁸F]fluorobutanoic acid.

Application in PET Imaging

Amino acid PET tracers are valuable for imaging various cancers due to the increased amino acid metabolism in tumor cells. (R)-2-Amino-4-[¹⁸F]fluorobutanoic acid can be used to visualize tumors, such as gliomas, where traditional [¹⁸F]FDG PET has limitations due to high background glucose uptake in the brain.

G Radiosynthesis and PET Imaging Application cluster_synthesis Radiosynthesis cluster_application Application A Protected (R)-2-Amino-4- bromobutanoic acid C Radiofluorination A->C B [¹⁸F]Fluoride Activation B->C D Deprotection C->D E Purification (SPE) D->E F (R)-2-Amino-4-[¹⁸F]fluoro- butanoic acid E->F G PET Imaging of Tumors F->G H Tumor Visualization and Staging G->H

Caption: Pathway from radiosynthesis to PET imaging application.

Signaling Pathway Implication of Glutamate Receptor Antagonism

The phosphonate analogues synthesized from this compound, by acting as antagonists of metabotropic glutamate receptors like mGluR4a, can modulate downstream signaling pathways. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by glutamate, typically inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. An antagonist would block this effect.

G Signaling Pathway of mGluR4a Antagonism Glutamate Glutamate mGluR4a mGluR4a Receptor Glutamate->mGluR4a Activates Antagonist (R)-2-Amino-4-(diethoxyphosphoryl) butanoic acid (Antagonist) Antagonist->mGluR4a Blocks Gi Gi Protein mGluR4a->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates CellularResponse Downstream Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: Antagonism of the mGluR4a signaling pathway.

By blocking the glutamate-induced inhibition of adenylyl cyclase, the antagonist synthesized from this compound can lead to a relative increase in cAMP levels, thereby modulating neuronal excitability and synaptic transmission. This mechanism is a key area of investigation for the development of treatments for neurological disorders characterized by glutamate excitotoxicity.

Application Notes and Protocols: (R)-2-Amino-4-bromobutanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-2-Amino-4-bromobutanoic acid is a versatile chiral building block of significant interest in medicinal chemistry. Its trifunctional nature, possessing a carboxylic acid, an amine, and a reactive bromo group, allows for diverse synthetic manipulations. This document provides an overview of its applications, focusing on its use as a precursor for synthesizing bioactive molecules, including unnatural amino acids, enzyme inhibitors, and potential therapeutics for neurodegenerative diseases. Detailed protocols for key synthetic transformations and quantitative data on the biological activity of derived compounds are presented.

Key Applications in Medicinal Chemistry

This compound serves as a crucial starting material for the synthesis of a variety of medicinally relevant compounds:

  • Unnatural Amino Acids and Peptidomimetics: The bromo-functionalized side chain is a handle for introducing diverse functionalities through nucleophilic substitution, leading to the creation of novel amino acids. These can be incorporated into peptides to generate peptidomimetics with enhanced stability, constrained conformations, and improved biological activity.

  • Enzyme Inhibitors: As a precursor to analogs of S-adenosyl-L-methionine (SAM), a universal methyl donor in numerous biological reactions, this compound is instrumental in developing inhibitors of methyltransferases, a class of enzymes implicated in various diseases, including cancer.

  • Therapeutics for Neurodegenerative Diseases: Intramolecular cyclization of derivatives of this compound can yield heterocyclic scaffolds such as 2-piperidones. These structures are being investigated as potential agents for treating Alzheimer's disease by targeting key pathological features like amyloid-beta (Aβ) aggregation and neuroinflammation.[1]

Data Presentation

Quantitative Data on Synthetic Yields

The following table summarizes the reported yields for the synthesis of key intermediates starting from L-methionine, a common precursor for (S)-2-amino-4-bromobutanoic acid. The synthesis of the (R)-enantiomer is expected to proceed with similar efficiency.

StepProductStarting MaterialYield (%)
1. Methylation, Hydrolysis, Cyclization, and Bromo-ring openingL(+)-2-Amino-4-bromobutyric acid hydrobromideL-methionine69.0

Table 1: Synthetic yield for the preparation of L(+)-2-Amino-4-bromobutyric acid hydrobromide.

Quantitative Data on Biological Activity

The following table presents the biological activity of a 2-piperidone derivative, a class of compounds that can be conceptually derived from this compound, in assays relevant to Alzheimer's disease.

Compound ClassAssayCompoundActivity
2-Piperidone DerivativeInhibition of Aβ(1-42) self-aggregation7q59.11% inhibition at 20 μM
2-Piperidone DerivativeAnti-inflammatory activity6b, 7p, 7qSuppression of TNF-α, IL-1β, and IL-6 production in LPS-stimulated microglia

Table 2: Biological activity of a representative 2-piperidone derivative in Alzheimer's disease-related assays.[1]

Experimental Protocols

Protocol 1: Synthesis of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide from L-methionine

This protocol describes a "two-pot" synthesis of the hydrobromide salt of 2-amino-4-bromobutanoic acid, a key synthetic intermediate. The synthesis of the (R)-enantiomer can be achieved by starting with D-methionine.

Materials:

  • L-methionine

  • Purified water

  • Methanol

  • Methyl iodide

  • Sodium carbonate

  • Concentrated hydrochloric acid

  • 30% Hydrogen peroxide aqueous solution

  • Ethyl acetate

  • L-(+)-α-amino-γ-butyrolactone hydrochloride

  • 33.7% Bromine pure hydrogen in acetic acid solution

  • Diethyl ether

Procedure:

  • Methylation and Hydrolysis:

    • In a 1 L single-neck bottle, add 50.0 g (0.335 mol) of L-methionine, 467 mL of purified water, 67 mL of methanol, and 50 mL (0.807 mol) of methyl iodide.

    • Stir the mixture at room temperature for 24 hours. Monitor the reaction by thin-layer chromatography (TLC).

    • After completion, separate the methyl iodide phase.

    • To the aqueous phase, add 17.7 g (0.167 mol) of sodium carbonate.

    • Set up for normal pressure distillation and heat in an oil bath at 130°C to distill off methanol and water (approximately 380 mL). React for 6 hours.

  • Ring Closing and Bromo Ring Opening:

    • Cool the reaction mixture and add 200 mL of concentrated hydrochloric acid and 50 mL of water. Stir until homogeneous.

    • Add 17 mL of 30% hydrogen peroxide aqueous solution and stir at room temperature for 20 minutes.

    • Cool the exothermic reaction to room temperature. Decant the solution and wash the precipitated iodine with 20 mL of water.

    • Combine the washing liquid and the decanted solution and extract with ethyl acetate (2 x 100 mL) to remove residual iodine.

    • The resulting aqueous solution contains L-(+)-α-amino-γ-butyrolactone hydrochloride.

  • Final Synthesis of L(+)-2-Amino-4-bromobutyric acid hydrobromide:

    • In a 500 mL pressure bottle, add 10.5 g (67.5 mmol) of the crude L-(+)-α-amino-γ-butyrolactone hydrochloride from the previous step and 105 mL of 33.7% bromine pure hydrogen in acetic acid solution.

    • Stir at room temperature for 30 minutes, then heat to 70°C and maintain for 9 hours (pressure <0.5 MPa).

    • Stop heating and cool to room temperature with stirring.

    • Filter the precipitate and rinse the filter cake with diethyl ether.

    • Dry the solid under vacuum to obtain L(+)-2-Amino-4-bromobutyric acid hydrobromide as a white solid (Yield: 69.0%).

Protocol 2: Conceptual Synthesis of a 2-Piperidone Derivative for Alzheimer's Disease Research

This protocol outlines a conceptual synthetic route for the intramolecular cyclization of an this compound derivative to form a 2-piperidone core. This is a general procedure that would require optimization for specific substrates.

Materials:

  • (R)-2-(tert-butoxycarbonylamino)-4-bromobutanoic acid (prepared by Boc-protection of this compound)

  • A primary amine (R-NH₂)

  • Coupling agent (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Base for cyclization (e.g., Sodium Hydride)

  • Anhydrous THF

Procedure:

  • Amide Coupling:

    • Dissolve (R)-2-(tert-butoxycarbonylamino)-4-bromobutanoic acid in anhydrous DMF.

    • Add the primary amine (R-NH₂), HATU, HOBt, and DIPEA.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the resulting amide by column chromatography.

  • Intramolecular Cyclization:

    • Dissolve the purified amide in anhydrous THF.

    • Cool the solution to 0°C and add sodium hydride portion-wise.

    • Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitored by TLC).

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the 2-piperidone product with an organic solvent and purify by column chromatography.

  • Deprotection:

    • If necessary, remove the Boc-protecting group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final 2-piperidone derivative.

Visualizations

Signaling Pathway: Inhibition of Neuroinflammation in Microglia

The following diagram illustrates the proposed signaling pathway for the anti-inflammatory effects of 2-piperidone derivatives in microglia, which are the primary immune cells of the central nervous system. Activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS) typically leads to the activation of the MyD88-dependent pathway, culminating in the activation of NF-κB and the transcription of pro-inflammatory cytokines. The 2-piperidone derivatives are hypothesized to interfere with this pathway, potentially by inhibiting the homodimerization or heterodimerization of MyD88.[1]

G cluster_0 cluster_1 In Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Piperidone 2-Piperidone Derivative Piperidone->MyD88 Inhibits (Proposed) NFkB_Inhibitor IκB IKK->NFkB_Inhibitor Phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Activates Cytokines TNF-α, IL-1β, IL-6 Proinflammatory_Genes->Cytokines Leads to production of Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Cytokines->Neuroinflammation

Caption: Proposed mechanism of anti-inflammatory action of 2-piperidone derivatives.

Experimental Workflow: Synthesis of a 2-Piperidone Derivative

The following diagram illustrates a generalized workflow for the synthesis of a 2-piperidone derivative from this compound.

G Start (R)-2-Amino-4- bromobutanoic acid Boc_Protection Boc Protection Start->Boc_Protection Amide_Coupling Amide Coupling (R-NH2, HATU) Boc_Protection->Amide_Coupling Intramolecular_Cyclization Intramolecular Cyclization (NaH) Amide_Coupling->Intramolecular_Cyclization Deprotection Deprotection (TFA) Intramolecular_Cyclization->Deprotection Final_Product 2-Piperidone Derivative Deprotection->Final_Product

Caption: Synthetic workflow for 2-piperidone derivatives.

References

Application Notes and Protocols for the Derivatization of (R)-2-Amino-4-bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-4-bromobutanoic acid is a chiral amino acid of interest in various fields, including medicinal chemistry and drug development, due to its potential as a building block for synthesizing novel compounds. Accurate quantification and chiral purity assessment are critical for its application. This document provides detailed application notes and protocols for the derivatization of this compound to facilitate its analysis by various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is often necessary to improve the chromatographic properties and detection sensitivity of amino acids.[1][2] This is because the polar nature of amino acids can lead to poor volatility and retention in chromatographic systems.[1]

Choosing a Derivatization Strategy

The choice of derivatization reagent and method depends on the analytical goal, the available instrumentation, and the sample matrix. Key considerations include:

  • Chiral Analysis: To determine the enantiomeric purity of this compound, a chiral derivatizing agent is required to form diastereomers that can be separated on a standard achiral column.[3][4] Alternatively, direct separation on a chiral stationary phase (CSP) column can be employed without derivatization.[5]

  • Sensitivity: For trace-level analysis, derivatization with a fluorescent tag can significantly enhance detection sensitivity.[6][7][8]

  • Volatility for GC Analysis: For analysis by GC-MS, the amino acid must be derivatized to increase its volatility.[2]

  • Matrix Complexity: The derivatization method should be robust and minimize interference from other components in the sample matrix.

This document outlines protocols for three common and effective derivatization strategies:

  • Chiral Derivatization using Marfey's Reagent (FDAA) for HPLC Analysis: Ideal for determining enantiomeric purity.[4][9][10]

  • Fluorescent Derivatization using 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) for HPLC Analysis: Suitable for sensitive quantification.[6][11][12]

  • Silylation for GC-MS Analysis using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): Enables analysis by gas chromatography.[2]

Section 1: Chiral Derivatization using Marfey's Reagent (FDAA)

Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used chiral derivatizing agent for the enantiomeric separation of amino acids by HPLC.[4][9] It reacts with the primary amino group of the amino acid to form stable diastereomers.[13] The derivatives of D-amino acids are typically retained longer on reversed-phase columns than the corresponding L-amino acid derivatives, allowing for their separation and quantification.[10]

Experimental Workflow

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Mix Mix Sample/Standard, FDAA, and NaHCO3 Sample->Mix Standard Standard Solution Standard->Mix Heat Incubate at 40°C Mix->Heat Quench Add HCl to stop reaction Heat->Quench HPLC RP-HPLC-UV Analysis (340 nm) Quench->HPLC Data Data Analysis (Peak Integration, %ee calculation) HPLC->Data cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Mix Mix Sample/Standard with Borate Buffer and FMOC-Cl Sample->Mix Standard Standard Solution Standard->Mix React React at Room Temperature Mix->React Quench Add Amine to Quench (e.g., Adamantanamine) React->Quench HPLC RP-HPLC-Fluorescence Analysis Quench->HPLC Data Data Analysis (Peak Integration, Quantification) HPLC->Data cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Dry Dry Sample Completely Sample->Dry Add_Reagents Add MTBSTFA and Acetonitrile Dry->Add_Reagents Heat Heat at 100°C Add_Reagents->Heat GCMS GC-MS Analysis Heat->GCMS Data Data Analysis (Mass Spectra Interpretation, Quantification) GCMS->Data

References

Application Notes and Protocols for the Analytical Detection of (R)-2-Amino-4-bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical detection and quantification of (R)-2-Amino-4-bromobutanoic acid, a chiral amino acid of interest in pharmaceutical development. The protocols focus on High-Performance Liquid Chromatography (HPLC) with chiral separation, a widely used and reliable technique for enantioselective analysis.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is designed for the enantioselective separation and quantification of this compound from its (S)-enantiomer and other potential impurities. The protocol is based on the principles of chiral chromatography using a specialized chiral stationary phase.

Principle

Enantiomers of chiral molecules, such as (R)- and (S)-2-Amino-4-bromobutanoic acid, possess identical physical and chemical properties in an achiral environment. Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that selectively interacts with each enantiomer to a different extent. This differential interaction leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and individual quantification. A teicoplanin-based CSP is often effective for the separation of amino acids due to its ability to form multiple transient diastereomeric complexes with the analytes through hydrogen bonding, ionic interactions, and steric hindrance.

Experimental Protocol

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral Stationary Phase Column: Teicoplanin-based CSP (e.g., Chirobiotic T)

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • This compound reference standard

  • (S)-2-Amino-4-bromobutanoic acid reference standard (for resolution determination)

  • HPLC grade methanol, water, and formic acid

2. Preparation of Mobile Phase and Standards:

  • Mobile Phase: Prepare a solution of 0.1% Formic Acid in Water/Methanol (70:30, v/v). Filter and degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Resolution Solution: Prepare a solution containing both (R)- and (S)-2-Amino-4-bromobutanoic acid to verify the separation of the two enantiomers.

3. Chromatographic Conditions:

ParameterValue
Column Chiral Stationary Phase (Teicoplanin-based)
Mobile Phase 0.1% Formic Acid in Water/Methanol (70:30, v/v)
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

4. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solution and determine the concentration of this compound from the calibration curve.

  • The enantiomeric purity can be calculated from the peak areas of the (R) and (S) enantiomers.

Illustrative Quantitative Data

The following table summarizes typical performance characteristics for a chiral HPLC method. Please note that these are illustrative values and actual performance may vary depending on the specific instrumentation and experimental conditions. Method validation is required to establish performance characteristics for a specific application.

ParameterIllustrative Value
Retention Time (R)-enantiomer ~9.5 min[1]
Retention Time (S)-enantiomer ~8.2 min[1]
Resolution (Rs) > 2.0[1]
**Linearity (R²) **> 0.998
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC Standards Standard Preparation Standards->HPLC Sample Sample Preparation Sample->HPLC Column Chiral Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Derivatization_Logic Analyte This compound (Enantiomer) Reaction Derivatization Reaction Analyte->Reaction DerivAgent Chiral Derivatizing Agent (e.g., OPA + Chiral Thiol) DerivAgent->Reaction Product Diastereomeric Products Reaction->Product Separation Separation on Achiral Column Product->Separation Detection Detection (UV/Fluorescence) Separation->Detection

References

Application Note: Chiral Separation of 2-Amino-4-bromobutanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details methodologies for the chiral separation of (R)- and (S)-2-Amino-4-bromobutanoic acid enantiomers, compounds of interest in synthetic chemistry and drug development.[1] Due to the increasing importance of enantiomeric purity in the pharmaceutical industry, reliable analytical and preparative separation methods are crucial.[2] This document outlines two primary approaches: direct enantioseparation by High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) and enzymatic resolution. Detailed protocols and method development strategies are provided to guide researchers in achieving efficient and reproducible separations.

Introduction

2-Amino-4-bromobutanoic acid is a non-proteinogenic amino acid whose enantiomers can serve as valuable chiral building blocks in the synthesis of more complex molecules. The stereochemistry of such precursors is critical as different enantiomers of a final compound can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of robust methods for the separation and quantification of the enantiomers of 2-Amino-4-bromobutanoic acid is a significant analytical challenge. This note explores the application of chiral HPLC and enzymatic resolution for this purpose.

Chiral HPLC Separation

Direct chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers without the need for derivatization.[2][3] The selection of the chiral stationary phase (CSP) is the most critical parameter for achieving separation.[4] For amino acids, macrocyclic glycopeptide and polysaccharide-based CSPs are often successful.[3][5]

Recommended Chiral Stationary Phases
  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based, CHIROBIOTIC T): These phases are particularly effective for the separation of underivatized amino acids due to their ability to engage in multiple chiral recognition interactions, including hydrogen bonding, ionic interactions, and steric hindrance.[3][5] They are compatible with a wide range of mobile phases, from reversed-phase to polar organic and normal-phase, offering flexibility in method development.

  • Polysaccharide-based CSPs (e.g., Cellulose or Amylose derivatives): These are broadly applicable CSPs that can resolve a wide variety of racemates. For amino acids, they often require N-derivatization to achieve good separation, for example, with fluorenylmethyloxycarbonyl chloride (FMOC-Cl).

Method Development Strategy

A systematic approach to method development is recommended to achieve optimal separation.

  • Column Screening: Begin by screening different types of chiral stationary phases, such as a teicoplanin-based column (e.g., CHIROBIOTIC T) and a polysaccharide-based column (e.g., a cellulose or amylose derivative).

  • Mobile Phase Optimization:

    • For direct separation on a macrocyclic glycopeptide CSP, start with a simple mobile phase system, such as methanol/water or acetonitrile/water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to control ionization.[3] The organic modifier concentration significantly influences enantioselectivity.[3]

    • If derivatization is chosen, for instance with FMOC-Cl, a reversed-phase method on a polysaccharide-based CSP is a good starting point. A typical mobile phase would be a mixture of acetonitrile and water with an acidic modifier.

  • Parameter Optimization: Fine-tune the separation by adjusting the mobile phase composition, flow rate, and column temperature to improve resolution and analysis time.

Enzymatic Resolution

Enzymatic resolution offers a highly selective method for the preparative separation of enantiomers. This technique utilizes the stereospecificity of enzymes to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. For amino acids and their derivatives, proteases and acylases are commonly employed. A potential strategy for 2-Amino-4-bromobutanoic acid could involve the selective hydrolysis of an N-acyl derivative of the racemic amino acid.

Protocols

Protocol 1: Chiral HPLC Separation of Underivatized 2-Amino-4-bromobutanoic Acid

This protocol is a starting point for the direct enantioseparation of 2-Amino-4-bromobutanoic acid on a teicoplanin-based chiral stationary phase.

Materials:

  • HPLC system with UV detector

  • Chiral Column: Teicoplanin-based CSP (e.g., CHIROBIOTIC T, 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Methanol

  • Racemic 2-Amino-4-bromobutanoic acid standard

  • (R)-2-Amino-4-bromobutanoic acid standard (if available for peak identification)

Procedure:

  • Sample Preparation: Dissolve a small amount of racemic 2-Amino-4-bromobutanoic acid in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: CHIROBIOTIC T (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Start with an isocratic elution of 70% Mobile Phase A and 30% Mobile Phase B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Method Optimization:

    • If separation is not achieved, vary the concentration of the organic modifier (Methanol) from 10% to 90%.

    • A gradient elution from a low to a high concentration of the organic modifier can also be explored to improve peak shape and resolution.

    • Evaluate the effect of changing the acidic modifier to acetic acid or trifluoroacetic acid (TFA).

    • Optimize the column temperature between 15 °C and 40 °C.

Protocol 2: Enzymatic Resolution of N-Acetyl-2-Amino-4-bromobutanoic Acid

This protocol describes a general procedure for the enzymatic resolution of the N-acetylated derivative of 2-Amino-4-bromobutanoic acid using a protease.

Materials:

  • Racemic N-Acetyl-2-Amino-4-bromobutanoic acid

  • Protease from Bacillus licheniformis (or other suitable protease)

  • Phosphate buffer (0.1 M, pH 8.0)

  • pH meter and titration equipment (e.g., automated titrator with NaOH solution)

  • Reaction vessel with temperature control and stirring

Procedure:

  • Substrate Preparation: Prepare a solution of racemic N-Acetyl-2-Amino-4-bromobutanoic acid in 0.1 M phosphate buffer (pH 8.0). The concentration will depend on the substrate's solubility and the enzyme's kinetic parameters.

  • Enzymatic Reaction:

    • Equilibrate the substrate solution to the desired reaction temperature (e.g., 37 °C).

    • Add the protease to the reaction mixture. The enzyme loading should be optimized based on activity assays.

    • Monitor the reaction progress by measuring the consumption of NaOH required to maintain a constant pH of 8.0, which corresponds to the production of the free amino acid.

  • Reaction Quenching and Product Isolation:

    • When approximately 50% conversion is reached (indicating that one enantiomer has been fully hydrolyzed), stop the reaction by adding a denaturing agent (e.g., by lowering the pH significantly with HCl).

    • The resulting mixture will contain the unreacted N-Acetyl-(R)-2-Amino-4-bromobutanoic acid and the free (S)-2-Amino-4-bromobutanoic acid (assuming the enzyme is L-selective).

    • Separate the product from the unreacted substrate using techniques such as ion-exchange chromatography or extraction.

  • Analysis: Determine the enantiomeric excess of the separated product and the remaining substrate using the chiral HPLC method described in Protocol 1.

Data Presentation

The following table provides a template for summarizing the results obtained from the chiral HPLC method development.

ColumnMobile Phase CompositionFlow Rate (mL/min)Temp (°C)Retention Time (R-enantiomer) (min)Retention Time (S-enantiomer) (min)Resolution (Rs)
CHIROBIOTIC T70% A / 30% B1.025Data to be filledData to be filledData to be filled
CHIROBIOTIC T60% A / 40% B1.025Data to be filledData to be filledData to be filled
.....................

Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Methanol

Visualizations

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis racemate Racemic 2-Amino-4- bromobutanoic acid dissolve Dissolve in Mobile Phase racemate->dissolve injector Injector dissolve->injector column Chiral Column (e.g., CHIROBIOTIC T) injector->column detector UV Detector column->detector chromatogram Chromatogram with Separated Peaks detector->chromatogram quantification Quantification of Enantiomers chromatogram->quantification

Caption: Workflow for Chiral HPLC Separation.

Enzymatic_Resolution_Workflow racemate Racemic N-Acetyl-2-Amino-4- bromobutanoic acid enzyme_reaction Enzymatic Hydrolysis (Protease, pH 8.0, 37°C) racemate->enzyme_reaction mixture Mixture of: N-Acetyl-(R)-enantiomer (S)-enantiomer (free acid) enzyme_reaction->mixture separation Separation (e.g., Ion Exchange) mixture->separation product_R N-Acetyl-(R)-2-Amino-4- bromobutanoic acid separation->product_R product_S (S)-2-Amino-4- bromobutanoic acid separation->product_S

Caption: Workflow for Enzymatic Resolution.

References

Application Notes and Protocols for the Large-Scale Synthesis of (R)-2-Amino-4-bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-4-bromobutanoic acid is a chiral non-proteinogenic amino acid that serves as a versatile building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its specific stereochemistry is often crucial for the biological activity and efficacy of the final product. These application notes provide detailed protocols for the large-scale synthesis of this compound hydrobromide, primarily focusing on methods amenable to scaling up for research and development purposes. The protocols described are based on established syntheses of the corresponding (S)-enantiomer, adapted for the production of the (R)-enantiomer by utilizing chiral starting materials of the opposite configuration.

Synthetic Strategies Overview

The primary routes for the enantioselective synthesis of this compound involve the use of readily available, enantiomerically pure starting materials. The two main strategies detailed below are the conversion of D-methionine and the hydrobromination of D-homoserine. Both methods offer reliable pathways to the desired (R)-enantiomer with good yields and high enantiomeric purity.

A logical workflow for the synthesis and purification of this compound is presented below.

G cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Analysis & Final Product Start Select Starting Material (D-Methionine or D-Homoserine) Reaction Perform Chemical Conversion Start->Reaction Quench Quench Reaction Reaction->Quench Extract Extract Product Quench->Extract Purify Purify by Recrystallization or Chromatography Extract->Purify Analyze Analyze Purity and Confirm Structure (NMR, MS) Purify->Analyze Final Obtain this compound Analyze->Final

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis from D-Methionine

This protocol is adapted from a known procedure for the L-enantiomer and involves the demethylation and subsequent bromination of D-methionine.[1]

Reaction Scheme

The overall transformation from D-methionine to this compound hydrobromide is a multi-step process that can be performed in a "one-pot" fashion to streamline the synthesis.

G cluster_0 Synthesis from D-Methionine D-Methionine D-Methionine Intermediate Sulfonium Salt (Intermediate) D-Methionine->Intermediate HBr, Br2 Product (R)-2-Amino-4-bromobutanoic acid hydrobromide Intermediate->Product Heat

Caption: Synthetic route from D-Methionine.

Experimental Protocol
  • Reaction Setup: In a well-ventilated fume hood, equip a suitable reaction vessel (e.g., a 1 L three-necked flask) with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Addition: Charge the flask with D-methionine (1 equivalent). Add a solution of hydrobromic acid (48%) and acetic acid.

  • Bromination: Cool the mixture in an ice bath. Slowly add bromine (approximately 2.2 equivalents) via the dropping funnel while maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution.

  • Purification: Collect the solid product by filtration and wash with a cold solvent such as diethyl ether. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Drying: Dry the purified this compound hydrobromide under vacuum.

Data Summary
ParameterValueReference
Starting MaterialD-Methionine[2]
Key ReagentsHydrobromic Acid, Bromine[1]
Typical Yield60-70%Adapted from[1]
Purity>98% (by HPLC)Adapted from[1]
Chiral Purity>99% eeAdapted from[1]

Protocol 2: Synthesis from D-Homoserine

This method involves the direct hydrobromination of D-homoserine, a straightforward conversion of the hydroxyl group to a bromide.[3]

Reaction Scheme

G cluster_0 Synthesis from D-Homoserine D-Homoserine D-Homoserine Product (R)-2-Amino-4-bromobutanoic acid hydrobromide D-Homoserine->Product HBr in Acetic Acid

Caption: Synthetic route from D-Homoserine.

Experimental Protocol
  • Reaction Setup: In a sealed pressure vessel equipped with a magnetic stirrer, add D-homoserine (1 equivalent).

  • Reagent Addition: Carefully add a 33% solution of hydrogen bromide in acetic acid.

  • Reaction: Seal the vessel and heat the mixture in an oil bath at 75 °C for approximately 6 hours.[3]

  • Work-up: After the reaction period, cool the vessel to room temperature. Concentrate the reaction mixture under reduced pressure to remove excess acid.

  • Purification: The crude product can be purified by trituration with diethyl ether to yield a solid. Further purification can be achieved by recrystallization.

  • Drying: Dry the final product under vacuum.

Data Summary
ParameterValueReference
Starting MaterialD-Homoserine
Key Reagent33% HBr in Acetic Acid[3]
Reaction Temperature75 °C[3]
Reaction Time6 hours[3]
Typical Yield70-80%Adapted from[3]
Purity>97%Adapted from[3]

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical MethodExpected Results
¹H NMR Peaks corresponding to the aminobutyric acid backbone with a downfield shift for the methylene group adjacent to the bromine.
¹³C NMR Resonances for the carboxylic acid, alpha-carbon, and the two methylene carbons, with the carbon bearing the bromine appearing at a characteristic chemical shift.
Mass Spectrometry Molecular ion peak corresponding to the mass of the free amino acid or its hydrobromide salt.
Chiral HPLC A single major peak with a retention time corresponding to the (R)-enantiomer, confirming high enantiomeric excess.[1]
Melting Point A sharp melting point consistent with the literature value for the hydrobromide salt.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Bromine and hydrobromic acid are highly corrosive and toxic. Handle with extreme care.

  • Pressure vessels should be inspected for defects before use and handled by trained personnel.

Conclusion

The protocols detailed above provide robust and scalable methods for the synthesis of this compound for research and development purposes. The choice of starting material may depend on availability and cost. Careful execution of these procedures and thorough analytical characterization will ensure the production of high-quality material suitable for further applications in drug discovery and organic synthesis.

References

Application Notes and Protocols: (R)-2-Amino-4-bromobutanoic Acid in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-4-bromobutanoic acid is a chiral, non-proteinogenic amino acid. Its structure, featuring a reactive bromoalkyl side chain, suggests its potential as an irreversible enzyme inhibitor.[1][2][3] Halogenated alkanes can act as electrophiles, reacting with nucleophilic amino acid residues—such as cysteine or serine—often found in the active sites of enzymes.[1][2] This covalent modification can lead to irreversible inactivation of the enzyme, a mechanism often referred to as "suicide inhibition" if the enzyme itself catalyzes the activation of the inhibitor.[1][3]

This document outlines a hypothetical investigation into the inhibitory potential of this compound against cysteine proteases, a class of enzymes known to be susceptible to inhibition by electrophilic compounds.

Potential Target Enzymes and Mechanism of Action

Based on its chemical structure, this compound is a candidate for inhibiting enzymes with a nucleophilic residue in their active site. Cysteine proteases, such as papain and cathepsins, are prime targets due to the highly reactive thiol group of the active site cysteine.

Hypothesized Mechanism of Inhibition:

The proposed mechanism involves the nucleophilic attack by the deprotonated thiol group of the active site cysteine on the electrophilic carbon atom of the bromoalkyl side chain of this compound. This results in the formation of a covalent thioether bond and the displacement of the bromide ion, leading to the irreversible inactivation of the enzyme.

G cluster_0 Enzyme Cysteine Protease (Active) Complex Enzyme-Inhibitor Complex Enzyme->Complex Binding Inhibitor This compound Inhibitor->Complex Inactive_Enzyme Inactive Enzyme (Covalently Modified) Complex->Inactive_Enzyme Covalent Bond Formation

Caption: Hypothesized irreversible inhibition of a cysteine protease.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data for the inhibition of a model cysteine protease (e.g., Papain) by this compound. This data is for illustrative purposes to guide experimental design and data presentation.

ParameterValueConditions
IC50 15 µM30 min pre-incubation with enzyme
Ki 5 µMCompetitive inhibition model
kinact 0.1 min⁻¹Rate of irreversible inactivation
Mode of Inhibition Irreversible, CovalentTime-dependent inhibition observed

Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay (Cysteine Protease)

This protocol describes a general method for assessing the inhibitory activity of this compound against a model cysteine protease, such as papain.

Materials:

  • This compound

  • Cysteine Protease (e.g., Papain)

  • Assay Buffer: 100 mM sodium phosphate, pH 6.5, containing 1 mM EDTA and 2 mM DTT

  • Substrate: N-α-Benzoyl-L-arginine ethyl ester (BAEE) or a fluorogenic substrate

  • Spectrophotometer or Fluorometer

  • 96-well microplates

Procedure:

  • Enzyme Activation: Prepare a stock solution of the cysteine protease in the assay buffer. Activate the enzyme by incubating with DTT for 15 minutes at 37°C.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Prepare serial dilutions in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add a fixed amount of the activated enzyme to varying concentrations of the inhibitor. Incubate for different time points (e.g., 0, 15, 30, 60 minutes) at 37°C to assess time-dependent inhibition.

  • Initiation of Reaction: Add the substrate to each well to initiate the enzymatic reaction.

  • Data Acquisition: Measure the rate of substrate hydrolysis by monitoring the change in absorbance or fluorescence over time.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and time point. Determine the IC50 value, and for time-dependent inhibition, calculate the pseudo-first-order rate constant of inactivation (kobs).

G A Prepare Reagents B Enzyme Activation A->B C Enzyme-Inhibitor Pre-incubation B->C D Add Substrate C->D E Measure Activity D->E F Data Analysis E->F

Caption: Workflow for the in vitro enzyme inhibition assay.

Protocol 2: Determination of Kinetic Parameters (Ki and kinact)

This protocol outlines the steps to determine the kinetic parameters of inhibition.

Procedure:

  • Ki Determination (for initial reversible binding):

    • Perform the enzyme inhibition assay with varying concentrations of both the substrate and the inhibitor, with no pre-incubation time.

    • Generate Lineweaver-Burk or Michaelis-Menten plots.

    • Analyze the data using non-linear regression to a suitable model of competitive or mixed-type inhibition to determine the Ki.

  • kinact Determination (for irreversible inhibition):

    • Perform the time-dependent inhibition assay as described in Protocol 1.

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line will be -kobs.

    • Plot the kobs values against the inhibitor concentrations. For a simple irreversible inhibitor, this plot may be linear, with the slope representing kinact/Ki. For a suicide inhibitor, the plot may be hyperbolic, from which kinact and Ki can be determined by non-linear regression.

Potential Signaling Pathway Involvement

Cysteine proteases, particularly cathepsins, are involved in various cellular processes and signaling pathways. Inhibition of these enzymes can have significant downstream effects. For example, cathepsins are involved in antigen presentation, apoptosis, and autophagy. The mTOR signaling pathway, a central regulator of cell growth and proliferation, is also linked to autophagy and can be influenced by amino acid levels and their metabolites.[4][5][6]

G Inhibitor This compound Cathepsin Cathepsin B/L Inhibitor->Cathepsin Inhibits Autophagy Autophagy Cathepsin->Autophagy Regulates Apoptosis Apoptosis Cathepsin->Apoptosis Initiates mTOR mTOR Signaling mTOR->Autophagy Inhibits

References

Application Notes and Protocols for Fluorescent Labeling of (R)-2-Amino-4-bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-2-Amino-4-bromobutanoic acid is a non-proteinogenic amino acid of interest in various fields of biochemical research and drug development. Its unique structure, featuring a reactive primary amine and a bromo moiety, makes it a valuable building block for synthesizing novel peptides, peptidomimetics, and other bioactive molecules. Fluorescent labeling of this amino acid enables researchers to track its incorporation into biological systems, study its interactions with cellular components, and develop novel assays.

This document provides detailed protocols and comparative data for the fluorescent labeling of the primary amine group of this compound. The primary focus is on utilizing amine-reactive fluorescent dyes, which form stable covalent bonds with the amino acid.

Data Presentation: Comparison of Amine-Reactive Fluorescent Dyes

The selection of a fluorescent dye is critical and depends on the specific application, required photophysical properties, and available instrumentation. Below is a summary of key quantitative data for several common classes of amine-reactive fluorescent dyes suitable for labeling this compound.

Fluorescent Dye ClassReactive GroupExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Stability of Conjugate
Fluorescein Isothiocyanate (FITC)~494~518~75,0000.5 - 0.9 (pH dependent)Good (Thiourea bond)
Rhodamine Succinimidyl Ester (NHS Ester)~550~575~95,000~0.9Excellent (Amide bond)
Cyanine (e.g., Cy3) Succinimidyl Ester (NHS Ester)~550~570~150,000~0.2Excellent (Amide bond)
Cyanine (e.g., Cy5) Succinimidyl Ester (NHS Ester)~649~670~250,000~0.2Excellent (Amide bond)
Alexa Fluor 488 Succinimidyl Ester (NHS Ester)~495~519~71,000~0.92Excellent (Amide bond)
Alexa Fluor 555 Succinimidyl Ester (NHS Ester)~555~565~150,000~0.1Excellent (Amide bond)
Alexa Fluor 647 Succinimidyl Ester (NHS Ester)~650~668~239,000~0.33Excellent (Amide bond)
Dansyl Sulfonyl Chloride~335~518~4,3000.07 (in water) - 0.7 (in nonpolar solvents)Good (Sulfonamide bond)
DyLight 488 NHS Ester49351870,000Not widely reported for small moleculesExcellent (Amide bond)[1]
DyLight 550 NHS Ester562576150,000Not widely reported for small moleculesExcellent (Amide bond)[1]

Note: Quantum yields can be highly dependent on the local environment and the specific molecule to which the dye is conjugated. The values presented are generally for protein conjugates but serve as a useful guide.

Experimental Protocols

This section provides a detailed methodology for the fluorescent labeling of this compound using a succinimidyl ester-based fluorescent dye, chosen for the high stability of the resulting amide bond.[2] A protocol for labeling with Fluorescein isothiocyanate (FITC) is also provided as a common alternative.

Protocol 1: Labeling with a Succinimidyl Ester (NHS Ester) Fluorescent Dye

This protocol is a general guideline and may require optimization depending on the specific dye and desired degree of labeling.

1. Materials:

  • This compound

  • Amine-reactive succinimidyl ester fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester, CF™488A NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3-9.0)

  • 1 M Tris-HCl (pH 8.0) for quenching

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC mobile phase (e.g., Chloroform:Methanol:Acetic Acid, 85:10:5)

  • Column chromatography supplies (silica gel) or preparative HPLC system

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Standard laboratory glassware and equipment

2. Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_workup Work-up & Purification A Dissolve (R)-2-Amino-4- bromobutanoic acid in 0.1 M Sodium Bicarbonate Buffer C Add dye solution to amino acid solution A->C B Dissolve NHS Ester Dye in anhydrous DMSO/DMF B->C D Incubate at room temperature (1-2 hours, protected from light) C->D E Quench reaction with Tris-HCl D->E F Monitor reaction by TLC E->F G Purify by column chromatography or preparative HPLC F->G If reaction is complete H Characterize purified product (e.g., Mass Spectrometry, NMR) G->H

Caption: Workflow for fluorescent labeling of this compound.

3. Detailed Procedure:

  • Prepare the Amino Acid Solution: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.3-9.0) to a final concentration of 1-10 mg/mL. The basic pH is crucial for deprotonating the primary amine, making it nucleophilic.[3][4]

  • Prepare the Dye Solution: Immediately before use, dissolve the succinimidyl ester fluorescent dye in a minimal amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently stirring, add the dye solution dropwise to the amino acid solution. A typical molar ratio of dye to amino acid is 1.1:1 to ensure complete labeling of the amino acid.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. The reaction progress can be monitored by TLC. The fluorescently labeled product should have a different Rf value than the starting amino acid and the free dye.

  • Quenching: Once the reaction is complete (as determined by TLC), add 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for an additional 30 minutes.

  • Purification:

    • Column Chromatography: Concentrate the reaction mixture under reduced pressure. Load the residue onto a silica gel column and elute with an appropriate solvent system (e.g., a gradient of methanol in chloroform) to separate the labeled amino acid from unreacted dye and byproducts.

    • Preparative HPLC: For higher purity, the product can be purified using reverse-phase preparative HPLC.

  • Characterization: Confirm the identity and purity of the fluorescently labeled this compound using techniques such as mass spectrometry and NMR spectroscopy.

4. Chemical Reaction Diagram:

chemical_reaction amino_acid This compound (H₂N-CH(COOH)-(CH₂)₂-Br) dye NHS Ester Fluorescent Dye (Dye-CO-O-N(CO)₂C₂H₄) labeled_amino_acid Fluorescently Labeled Amino Acid (Dye-CO-NH-CH(COOH)-(CH₂)₂-Br) amino_acid->labeled_amino_acid + dye->labeled_amino_acid + dye->labeled_amino_acid pH 8.3-9.0 Room Temp nhs N-hydroxysuccinimide

Caption: Reaction of this compound with an NHS ester dye.

Protocol 2: Labeling with Fluorescein Isothiocyanate (FITC)

FITC is a widely used and cost-effective fluorescent label.[5]

1. Materials:

  • This compound

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Carbonate-bicarbonate buffer (pH 9.0)

  • Ammonium chloride (NH₄Cl) for quenching

  • Purification supplies as described in Protocol 1.

2. Detailed Procedure:

  • Prepare Amino Acid Solution: Dissolve this compound in 0.1 M carbonate-bicarbonate buffer (pH 9.0) to a concentration of 1-10 mg/mL.

  • Prepare FITC Solution: Immediately before use, dissolve FITC in anhydrous DMF or DMSO to a concentration of 1 mg/mL.[6]

  • Labeling Reaction: Slowly add the FITC solution to the amino acid solution while stirring. Use a molar ratio of FITC to amino acid of approximately 1.5:1.

  • Incubation: Incubate the reaction mixture in the dark at 4°C for 8-12 hours or at room temperature for 2-4 hours with continuous gentle stirring.[7][8]

  • Quenching: Add ammonium chloride to a final concentration of 50 mM to quench the reaction. Incubate for 2 hours at 4°C.[8]

  • Purification and Characterization: Follow the purification and characterization steps outlined in Protocol 1.

Important Considerations

  • Purity of Amino Acid: Ensure the this compound is of high purity and free from other primary amines that could compete in the labeling reaction.

  • Anhydrous Solvents: Use high-quality, anhydrous DMF or DMSO to dissolve the reactive dyes, as they are susceptible to hydrolysis.

  • pH Control: The pH of the reaction buffer is critical for efficient labeling. For succinimidyl esters and isothiocyanates, a pH range of 8.0-9.0 is optimal to ensure the primary amine is deprotonated and nucleophilic.[3][4]

  • Light Sensitivity: Most fluorescent dyes are light-sensitive. All steps involving the dye should be performed in the dark or in amber-colored vials to prevent photobleaching.

  • Side Reactions: While the primary amine is the most reactive site, the bromo- group is an electrophilic center. Under strongly basic conditions or with prolonged reaction times, there is a small possibility of side reactions. However, under the recommended conditions, reaction at the primary amine is highly favored due to its greater nucleophilicity.

  • Storage: Store the fluorescently labeled amino acid protected from light, at -20°C or below, and desiccated.

Conclusion

The protocols and data provided in this document offer a comprehensive guide for the successful fluorescent labeling of this compound. The choice of fluorescent dye and labeling chemistry will be dictated by the specific experimental requirements. By following these detailed procedures, researchers can generate high-quality fluorescently labeled amino acids for a wide range of applications in chemical biology and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-Amino-4-bromobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (R)-2-Amino-4-bromobutanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Commonly used starting materials for the enantioselective synthesis of this compound include L-methionine, L-homoserine, and (S)-α-amino-γ-butyrolactone hydrochloride.[1] The choice of starting material can influence the overall yield, cost, and reaction pathway.

Q2: What is a typical yield for the synthesis of this compound hydrobromide?

Reported yields can vary significantly depending on the synthetic route and optimization of reaction conditions. For instance, a synthesis starting from L-methionine has been reported to achieve a yield of 69.0%.[1] Another method beginning with 2-aminobutyrolactone hydrobromide reported a 30% overall yield.[2]

Q3: How can the progress of the reaction be monitored?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction until completion.[1] For more detailed analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can also be utilized.[2]

Q4: What are the key purification steps for obtaining high-purity this compound hydrobromide?

Purification typically involves several steps. After the initial reaction, the crude product is often concentrated under reduced pressure.[1][2] Subsequent purification can be achieved through recrystallization from solvent systems like acetone/ethanol or hexane-ether.[1][2] In some cases, column chromatography is employed to separate the product from impurities.[1] Extraction with a suitable solvent, such as ethyl acetate, can be used to remove certain impurities like residual iodine.[1]

Troubleshooting Guide

Problem 1: Consistently low yield.

Possible Cause 1: Incomplete Reaction

  • Solution: Ensure the reaction is monitored until completion using TLC or NMR.[1][2] Reaction times can be significant; for example, some methods require refluxing for 72 hours or stirring at room temperature for 24 hours.[1][2]

Possible Cause 2: Suboptimal Reaction Temperature

  • Solution: The reaction temperature is a critical parameter. For the reaction of L-(+)-α-amino-γ-butyrolactone hydrochloride with a hydrogen bromide/acetic acid solution, increasing the temperature can be beneficial for the conversion of raw materials. However, excessively high temperatures can lead to the volatilization of HBr, reducing its concentration. Therefore, conducting the reaction in a sealed, pressure-resistant bottle is recommended to maintain the HBr concentration at elevated temperatures.[1]

Possible Cause 3: Reagent Concentration and Quality

  • Solution: The concentration of reagents, such as the hydrogen bromide in acetic acid, directly impacts the reaction rate. Using a higher mass concentration of HBr can improve the conversion of starting materials.[1] Ensure all reagents are of high purity and are handled under appropriate conditions (e.g., dry solvents) to prevent side reactions.

Problem 2: Presence of significant impurities in the final product.

Possible Cause 1: Inadequate Purification

  • Solution: A multi-step purification process is often necessary. If recrystallization alone is insufficient, consider employing column chromatography.[1] Ensure proper solvent systems are chosen for both recrystallization and chromatography to effectively separate the desired product from byproducts. Washing the crude product with appropriate solvents can also remove specific impurities. For instance, washing with diethyl ether can be effective.[1]

Possible Cause 2: Side Reactions

  • Solution: The presence of a bromine atom makes the alpha-carbon susceptible to nucleophilic substitution, which can lead to the formation of various side products.[3] To minimize side reactions, it is crucial to maintain optimal reaction conditions, including temperature and reaction time. The use of protecting groups for the amino function, such as Boc or Cbz, can prevent unwanted reactions at the amino group.[2]

Problem 3: Difficulty in isolating the product.

Possible Cause 1: Product is an oil instead of a solid.

  • Solution: In some synthetic steps, the product may initially be obtained as an oil.[2] This can often be induced to crystallize by trituration with a suitable solvent or by using a seed crystal. If crystallization is challenging, purification by column chromatography followed by removal of the solvent under high vacuum may be necessary.

Possible Cause 2: Product remains in solution after recrystallization.

  • Solution: The choice of solvent system for recrystallization is critical. The product should be soluble in the hot solvent and sparingly soluble at low temperatures. If the product remains in solution, try using a different solvent or a mixture of solvents. Cooling the solution to a lower temperature or slowly evaporating the solvent can also promote crystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes for 2-Amino-4-bromobutanoic acid hydrobromide

Starting MaterialKey ReagentsReaction ConditionsReported YieldReference
L-methionineMethyl iodide, Sodium carbonate, HBr/Acetic acidRoom temperature for 24h, then reflux69.0%[1]
2-aminobutyrolactone hydrobromideHBr gas in glacial acetic acid, then Methanol/HBr gasAmbient temperature overnight, then reflux for 72h30% (overall)[2]
L-homoserine33% HBr in acetic acid75°C in an oil bath for 6 hoursNot specified[1]
L-(+)-α-amino-γ-butyrolactone hydrochloride33.7% HBr in acetic acid70°C for 9 hours in a pressure bottleNot specified[1]

Experimental Protocols

Protocol 1: Synthesis from L-methionine [1]

  • Methylation: In a 1 L single-neck bottle, add 50.0g (0.335 mol) of L-methionine, 467 mL of purified water, 67 mL of methanol, and 50 mL (0.807 mol) of methyl iodide. Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • Hydrolysis and Cyclization: After the reaction is complete, separate the methyl iodide phase. Add 17.7g (0.167 mol) of sodium carbonate to the aqueous phase. Heat the mixture in an oil bath at 130°C and distill off methanol and water.

  • Bromination: To the resulting solid, add a solution of 33.7% hydrogen bromide in acetic acid. Heat the mixture to 70°C and maintain for 9 hours in a sealed pressure bottle.

  • Purification: Cool the reaction mixture to room temperature, filter the precipitate, and wash the filter cake with diethyl ether. The crude product can be further purified by recrystallization from acetone and absolute ethanol.

Protocol 2: Synthesis from 2-aminobutyrolactone hydrobromide [2]

  • Ring Opening: To a suspension of 3.64 g (20.0 mmoles) of 2-aminobutyrolactone hydrobromide in 182 ml of glacial acetic acid, bubble hydrogen bromide gas vigorously while stirring at ambient temperature. Continue for three hours until all starting material dissolves.

  • Work-up: Stir the reaction mixture at ambient temperature overnight and then concentrate to dryness under reduced pressure to yield crude 2-amino-4-bromobutanoic acid hydrobromide.

  • Esterification and Protection (Example of a derivative synthesis): The crude acid can be dissolved in absolute methanol, and hydrogen bromide gas can be bubbled in, followed by refluxing to form the methyl ester. The amino group can then be protected, for example, with benzylchloroformate.

  • Purification: The final product can be purified by recrystallization from a solvent mixture such as hexane-ether.

Visualizations

Synthesis_Workflow_from_L_Methionine cluster_methylation Methylation cluster_hydrolysis_cyclization Hydrolysis & Cyclization cluster_bromination Bromination cluster_purification Purification L_Methionine L-Methionine Methylated_Intermediate Methylated Intermediate L_Methionine->Methylated_Intermediate CH3I, H2O, MeOH, RT, 24h Methyl_Iodide Methyl Iodide Methyl_Iodide->Methylated_Intermediate Hydrolysis_Product Hydrolysis & Cyclization Product Methylated_Intermediate->Hydrolysis_Product Na2CO3, 130°C Na2CO3 Sodium Carbonate Na2CO3->Hydrolysis_Product Crude_Product Crude Product Hydrolysis_Product->Crude_Product 70°C, 9h, Pressure HBr_AcOH HBr / Acetic Acid HBr_AcOH->Crude_Product Filtration Filtration & Washing Crude_Product->Filtration Cool & Filter Recrystallization Recrystallization Filtration->Recrystallization Acetone/Ethanol Final_Product (R)-2-Amino-4-bromobutanoic acid hydrobromide Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound from L-methionine.

Troubleshooting_Yield Start Low Yield Observed Check_Completion Is the reaction going to completion? Start->Check_Completion Monitor_Reaction Action: Monitor reaction more closely using TLC or NMR. Extend reaction time. Check_Completion->Monitor_Reaction No Check_Temp Is the reaction temperature optimal? Check_Completion->Check_Temp Yes Monitor_Reaction->Check_Temp Adjust_Temp Action: Adjust temperature. Use a sealed vessel for reactions with volatile reagents. Check_Temp->Adjust_Temp No Check_Reagents Are reagent concentrations and quality adequate? Check_Temp->Check_Reagents Yes Adjust_Temp->Check_Reagents Improve_Reagents Action: Use higher concentration of key reagents. Ensure high purity and anhydrous conditions. Check_Reagents->Improve_Reagents No Review_Purification Is product being lost during purification? Check_Reagents->Review_Purification Yes Improve_Reagents->Review_Purification Optimize_Purification Action: Optimize recrystallization solvent system. Consider alternative purification methods like chromatography. Review_Purification->Optimize_Purification Yes Yield_Improved Yield Improved Review_Purification->Yield_Improved No Optimize_Purification->Yield_Improved

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Technical Support Center: Synthesis of (R)-2-Amino-4-bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (R)-2-Amino-4-bromobutanoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most frequently utilized starting materials for the stereoselective synthesis of this compound are (L)-Methionine, (L)-2-Aminobutyrolactone hydrobromide, and N-Boc-(L)-glutamic acid. Each route offers distinct advantages and challenges.

Q2: What is the most critical side reaction to consider during the synthesis of this compound?

A2: Racemization of the chiral center at the α-carbon is the most critical side reaction. This leads to the formation of the undesired (S)-enantiomer, reducing the enantiomeric purity of the final product. Factors such as high temperatures, strong bases, and prolonged reaction times can promote racemization.

Q3: What is another common side reaction to be aware of?

A3: Intramolecular cyclization to form a lactam, specifically a pyrrolidinone derivative, is another potential side reaction. This can occur under conditions that favor nucleophilic attack of the amino group on the electrophilic carbon of the carboxylic acid or an activated ester intermediate.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[1] High-performance liquid chromatography (HPLC), particularly with a chiral stationary phase, can be used to monitor both the conversion of starting material and the enantiomeric purity of the product.

II. Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound via different synthetic routes.

Route 1: From (L)-2-Aminobutyrolactone Hydrobromide

This route involves the ring-opening of (L)-2-aminobutyrolactone hydrobromide with hydrobromic acid in acetic acid.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Suggestion
Incomplete reaction.Ensure vigorous and continuous bubbling of hydrogen bromide gas into the suspension.[2] Monitor the reaction by TLC until all starting material is consumed.[1]
Volatilization of HBr.The reaction should be carried out in a sealed, pressure-resistant vessel to prevent the loss of HBr gas, especially at elevated temperatures.[1]
Suboptimal reaction temperature.Increasing the reaction temperature can improve the conversion rate, but it may also increase the risk of side reactions. A typical temperature is around 70°C.[1]
Insufficient reaction time.The reaction may require several hours to go to completion. A typical reaction time is around 9 hours at 70°C.[1]

Issue 2: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Suggestion
Unreacted starting material.Ensure the reaction goes to completion by monitoring with TLC. If necessary, extend the reaction time or increase the amount of HBr.
Formation of byproducts from acetic acid.An acetic acid solution of HBr can sometimes lead to undesired hydroacetoxylation as a side reaction.[3] Using a different solvent system or a gas-tight setup to introduce pure HBr gas might mitigate this.
Degradation of the product.Avoid excessively high temperatures and prolonged reaction times, which can lead to degradation.

Issue 3: Racemization of the Product

Potential Cause Troubleshooting Suggestion
Elevated reaction temperature.While higher temperatures can increase the reaction rate, they also increase the risk of racemization. Maintain the temperature at the lower end of the effective range (e.g., 70°C) and monitor the enantiomeric purity by chiral HPLC.
Presence of basic impurities.Ensure all glassware is clean and free of basic residues that could catalyze racemization.
Route 2: From (L)-Methionine

This multi-step synthesis involves the methylation of (L)-methionine, followed by hydrolysis, cyclization to the lactone, and subsequent ring-opening with HBr.

Issue 1: Incomplete Methylation of (L)-Methionine

Potential Cause Troubleshooting Suggestion
Insufficient methyl iodide.Use a molar excess of methyl iodide to ensure complete methylation. A typical ratio is approximately 2.4 equivalents of methyl iodide to 1 equivalent of L-methionine.[1]
Short reaction time.The methylation reaction can be slow. Allow for sufficient reaction time, typically around 24 hours at room temperature, and monitor by TLC.[1]

Issue 2: Low Yield in the Hydrolysis and Cyclization Step

Potential Cause Troubleshooting Suggestion
Inefficient removal of byproducts.After methylation, it is crucial to separate the methyl iodide phase before proceeding to the hydrolysis step.[1]
Suboptimal temperature for hydrolysis and cyclization.The hydrolysis and subsequent dehydration to the lactone are typically carried out at elevated temperatures (e.g., 130°C). Ensure the temperature is maintained consistently.[1]

Issue 3: Formation of Side Products During Bromination

Potential Cause Troubleshooting Suggestion
Over-bromination or other side reactions with HBr.Control the reaction conditions (temperature and time) during the ring-opening of the lactone with HBr/acetic acid to minimize the formation of undesired byproducts.
Route 3: From N-Boc-(L)-Glutamic Acid

This route involves the selective reduction of the γ-carboxylic acid of N-Boc-(L)-glutamic acid, conversion of the resulting alcohol to a bromide, and deprotection.

Issue 1: Non-selective Reduction of Carboxylic Acids

Potential Cause Troubleshooting Suggestion
Use of a non-selective reducing agent.Employ a reducing agent that selectively reduces the γ-carboxylic acid (or its ester derivative) over the α-carboxylic acid. This often involves protection of the α-carboxylic acid and α-amino group.
Inappropriate reaction conditions.Optimize the reaction temperature and stoichiometry of the reducing agent to favor the desired selective reduction.

Issue 2: Side Reactions During Bromination of the Hydroxyl Group

Potential Cause Troubleshooting Suggestion
Use of harsh brominating agents.Milder brominating agents should be considered to avoid side reactions with the protected amino and carboxylic acid groups.
Elimination reactions.Depending on the reaction conditions, elimination to form an unsaturated derivative can be a competing side reaction. Lower temperatures and careful choice of base can help to minimize this.

Issue 3: Incomplete Deprotection or Side Reactions During Deprotection

Potential Cause Troubleshooting Suggestion
Inappropriate deprotection conditions.The choice of deprotection conditions (e.g., acid or base) should be compatible with the bromo-functional group to avoid its cleavage or participation in side reactions.
Racemization during deprotection.If the deprotection conditions are harsh (e.g., strong acid and high temperature), racemization can occur. Monitor the enantiomeric purity after this step.

III. Experimental Protocols

Synthesis of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide from L-Methionine[1]
  • Methylation of L-Methionine:

    • To a 1 L single-neck bottle, add 50.0 g (0.335 mol) of L-methionine, 467 mL of purified water, 67 mL of methanol, and 50 mL (0.807 mol) of methyl iodide.

    • Stir the mixture at room temperature for 24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) until complete.

    • Separate and discard the lower methyl iodide phase.

  • Hydrolysis and Cyclization:

    • To the aqueous phase from the previous step, add 17.7 g (0.167 mol) of sodium carbonate.

    • Set up for normal pressure distillation and heat the mixture in an oil bath at 130°C to distill off methanol and water (approximately 380 mL).

    • Continue the reaction for 6 hours.

    • Monitor the reaction by TLC until complete.

    • After cooling, add 200 mL of concentrated hydrochloric acid and 50 mL of water, and stir until homogeneous.

    • Add 17 mL of 30% hydrogen peroxide aqueous solution and stir at room temperature for 20 minutes.

    • After the exothermic reaction subsides and the mixture cools to room temperature, decant the solution to remove precipitated iodine. Wash the iodine with 20 mL of water and combine the washing with the decanted liquid.

    • Extract the combined aqueous solution with ethyl acetate (2 x 100 mL) to remove residual iodine.

    • Heat the resulting colorless and transparent aqueous solution to reflux for 4 hours and then concentrate to a solid (approximately 67.6 g).

    • Extract the solid with 300 mL of absolute ethanol for 8 hours using a Soxhlet extractor.

    • Concentrate the ethanol extract to obtain a solid (approximately 58 g).

    • To this solid, add 60 mL of acetone and 10 mL of absolute ethanol, heat to reflux for 30 minutes, then cool to room temperature to precipitate white crystals.

    • Filter the crystals and wash with a small amount of acetone. This yields L-(+)-α-amino-γ-butyrolactone hydrochloride.

  • Bromination and Ring Opening:

    • In a 500 mL pressure bottle, add 10.5 g (67.5 mmol) of L-(+)-α-amino-γ-butyrolactone hydrochloride and 105 mL of a 33.7% solution of hydrogen bromide in acetic acid.

    • Stir at room temperature for 30 minutes.

    • Heat the mixture to 70°C and maintain for 9 hours (pressure will be <0.5 MPa).

    • Stop heating and allow the mixture to cool to room temperature with stirring.

    • Filter the resulting precipitate and rinse the filter cake with diethyl ether.

    • Dry the solid under vacuum to a constant weight to obtain the final product as a white solid powder (yield: 17.3 g).

IV. Data Presentation

Table 1: Summary of Yields for Different Synthetic Routes

Starting MaterialReported YieldReference
(L)-2-Aminobutyrolactone HCl~97% (for the bromination step)[1]
(L)-Methionine69.0% (for the lactone formation)[1]

Note: Yields can vary significantly based on reaction conditions and scale.

V. Visualizations

Logical Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for addressing low product yield.

Signaling Pathway of Racemization

Racemization_Pathway R_enantiomer (R)-Enantiomer Proton_Abstraction Proton Abstraction at α-carbon R_enantiomer->Proton_Abstraction Base/Heat Racemic_Mixture Racemic Mixture R_enantiomer->Racemic_Mixture Enolate_Intermediate Planar Enolate/Enol Intermediate Proton_Abstraction->Enolate_Intermediate Protonation Protonation Enolate_Intermediate->Protonation Protonation->R_enantiomer S_enantiomer (S)-Enantiomer Protonation->S_enantiomer S_enantiomer->Racemic_Mixture

Caption: Simplified pathway illustrating the mechanism of racemization.

References

storage and handling recommendations for (R)-2-Amino-4-bromobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and use of (R)-2-Amino-4-bromobutanoic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a dry and well-ventilated place.[1][2][3] For long-term storage, it is advisable to keep it in a cool environment.[4] While some suppliers suggest room temperature storage, for optimal stability, especially for solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended.[5]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical safety goggles or glasses with side shields, chemical-resistant gloves, and a lab coat.[6][7] If there is a risk of dust formation, a NIOSH/MSHA-approved respirator is recommended.[3]

Q3: How should I prepare stock solutions of this compound?

A3: To prepare stock solutions, select an appropriate solvent based on the experimental requirements. To enhance solubility, you can gently heat the solution to 37°C and use an ultrasonic bath.[5] It is best practice to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into separate vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[5]

Q4: What are the main applications of this compound in research?

A4: this compound is a valuable building block in synthetic chemistry, particularly in the synthesis of unnatural amino acids and peptidomimetics. Its bromoalkyl side chain makes it a key intermediate for creating constrained or cyclic peptides, often through the formation of thioether bridges.[8]

Storage and Handling Recommendations

Proper storage and handling are critical for maintaining the integrity and safety of this compound.

ParameterRecommendationCitations
Storage Temperature Store in a cool, dry, and well-ventilated area. For stock solutions, -20°C (short-term) or -80°C (long-term) is recommended.[1][4][5]
Container Keep in a tightly sealed container to prevent moisture absorption and contamination.[1][2]
Incompatibilities Avoid strong oxidizing agents, alkaline materials, and strong bases.[2]
Handling Use in a chemical fume hood. Avoid inhalation of dust and contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1][2][3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the incorporation of this compound in solid-phase peptide synthesis (SPPS) and subsequent cyclization.

Issue 1: Low coupling efficiency of this compound during SPPS.

  • Possible Cause: Steric hindrance from the bromoalkyl side chain may impede the coupling reaction.

  • Troubleshooting Steps:

    • Extend Coupling Time: Increase the reaction time for the coupling step to allow for complete incorporation.

    • Use a More Potent Coupling Reagent: Employ a stronger coupling reagent such as HATU or HCTU.

    • Double Coupling: Perform the coupling step twice to ensure maximum incorporation.

Issue 2: Unwanted side reactions involving the bromoalkyl side chain during SPPS.

  • Possible Cause: The electrophilic nature of the bromoalkyl group can lead to side reactions with nucleophilic side chains of other amino acids or with the resin.

  • Troubleshooting Steps:

    • Protect Nucleophilic Side Chains: Ensure that all nucleophilic side chains (e.g., Cys, Lys, His) are adequately protected throughout the synthesis.

    • Optimize Cleavage Conditions: During cleavage from the resin, use appropriate scavengers to prevent re-attachment or modification of the peptide.

Issue 3: Inefficient or incomplete intramolecular cyclization to form a thioether bridge.

  • Possible Cause: The peptide conformation may not be favorable for cyclization, or the reaction conditions may not be optimal.

  • Troubleshooting Steps:

    • High Dilution Conditions: Perform the cyclization reaction under high dilution to favor intramolecular reaction over intermolecular oligomerization.

    • Optimize pH: The pH of the cyclization buffer is critical. A slightly basic pH (around 7.5-8.5) is typically used to deprotonate the thiol group of a cysteine residue, making it more nucleophilic for reaction with the bromoalkyl group.

    • Incorporate Turn-Inducing Residues: The inclusion of amino acids like glycine or proline near the cyclization site can help the peptide adopt a conformation that is more favorable for ring closure.

Experimental Protocols

Protocol: Synthesis of a Thioether-Bridged Cyclic Peptide using this compound

This protocol outlines the general steps for incorporating this compound into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS) and subsequent intramolecular cyclization with a cysteine residue.

1. Linear Peptide Synthesis (SPPS):

  • Resin: Rink Amide resin is a suitable choice for producing a C-terminally amidated peptide.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.

  • Amino Acid Coupling:

    • Couple standard Fmoc-protected amino acids using a coupling agent like HCTU or HATU in the presence of a base such as DIPEA in DMF.

    • For the incorporation of Fmoc-(R)-2-Amino-4-bromobutanoic acid-OH, use the same coupling protocol but consider extending the reaction time or performing a double coupling to ensure high efficiency.

    • Incorporate an Fmoc-protected cysteine residue at the desired position for subsequent cyclization.

  • Cleavage and Deprotection: After synthesis of the linear peptide, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and water.

2. Intramolecular Thioether Cyclization:

  • Purification of Linear Peptide: Purify the crude linear peptide by reverse-phase HPLC to obtain the pure product.

  • Cyclization Reaction:

    • Dissolve the purified linear peptide in a suitable solvent system (e.g., a mixture of acetonitrile and water) under high dilution (typically 0.1-1 mg/mL).

    • Adjust the pH of the solution to ~8.0 using a buffer (e.g., ammonium bicarbonate) or a dilute base.

    • Stir the reaction mixture at room temperature and monitor the progress of the cyclization by LC-MS.

  • Purification of Cyclic Peptide: Once the reaction is complete, purify the cyclic peptide by reverse-phase HPLC to remove any remaining linear peptide or side products.

Visualizations

Experimental Workflow for Thioether-Bridged Cyclic Peptide Synthesis

experimental_workflow start Start: Rink Amide Resin spps Fmoc-SPPS (Incorporate this compound and Cysteine) start->spps cleavage Cleavage from Resin (TFA, Scavengers) spps->cleavage purify_linear RP-HPLC Purification of Linear Peptide cleavage->purify_linear cyclization Intramolecular Cyclization (High Dilution, pH 8) purify_linear->cyclization purify_cyclic RP-HPLC Purification of Cyclic Peptide cyclization->purify_cyclic end End: Purified Cyclic Peptide purify_cyclic->end

Caption: Workflow for synthesizing a thioether-bridged cyclic peptide.

Logical Relationship for Troubleshooting Low Cyclization Yield

troubleshooting_cyclization issue Low Cyclization Yield cause1 Unfavorable Conformation issue->cause1 cause2 Suboptimal pH issue->cause2 cause3 Intermolecular Reaction issue->cause3 solution1 Incorporate Turn-Inducing Residues (Gly, Pro) cause1->solution1 solution2 Optimize pH (Target 7.5-8.5) cause2->solution2 solution3 Use High Dilution Conditions cause3->solution3

Caption: Troubleshooting low yield in peptide cyclization.

References

Technical Support Center: Troubleshooting Peptide Coupling with (R)-2-Amino-4-bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-2-Amino-4-bromobutanoic acid in peptide synthesis. The unique bromoalkyl side chain of this amino acid presents specific challenges that require careful consideration of coupling conditions and purification strategies.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling efficiency and poor yields when using this compound?

A1: Low coupling efficiency with this compound can stem from several factors, primarily related to the reactivity of the bromoalkyl side chain. Potential issues include:

  • Steric Hindrance: While not exceptionally bulky, the side chain may present some steric hindrance, slowing down the coupling reaction.

  • Side Reactions: The primary cause of low yield is often competing side reactions. The electrophilic nature of the carbon-bromine bond makes it susceptible to nucleophilic attack from bases, the deprotected N-terminus of the peptide, or other nucleophiles in the reaction mixture. This can lead to the formation of byproducts and consumption of your starting materials.

  • Suboptimal Coupling Reagents: Your choice of coupling reagent may not be sufficiently reactive to promote the desired peptide bond formation at a rate that outcompetes side reactions.

Troubleshooting Steps:

  • Optimize Coupling Reagent and Additives: Switch to a more potent coupling reagent. Onium salts like HATU, HBTU, or HCTU are generally more effective than carbodiimides for challenging couplings.[1][2] The use of additives like HOBt or HOAt is recommended to enhance reactivity and suppress racemization.[1]

  • Select a Sterically Hindered Base: Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. These are less likely to participate in side reactions with the bromoalkyl side chain compared to less hindered bases like triethylamine.

  • Control Reaction Temperature: Performing the coupling at a lower temperature (e.g., 0 °C) can help to minimize the rate of unwanted side reactions.

  • Pre-activation: Consider a pre-activation step where the amino acid is activated with the coupling reagent for a short period (1-5 minutes) before adding it to the resin-bound peptide. This can help to favor the desired coupling reaction.

Q2: I'm observing an unexpected peak in my HPLC analysis after the coupling step. What could this byproduct be?

A2: The most likely byproduct is a result of the reactive bromo-side chain. Common possibilities include:

  • Intramolecular Cyclization: The deprotected N-terminal amine of the growing peptide can act as a nucleophile and attack the γ-carbon of the this compound residue, displacing the bromide and forming a cyclic pyroglutamic acid analog or another lactam. This is particularly problematic if the peptide chain is short and flexible.

  • Dimerization or Oligomerization: Intermolecular reactions between the bromo-side chain of one peptide and the N-terminal amine of another can lead to the formation of dimers or higher-order oligomers.

  • Reaction with Base or Solvent: While less common with hindered bases, reaction with the base or impurities in the solvent (e.g., water) can lead to side products.

Identification and Mitigation:

  • Mass Spectrometry (MS) Analysis: Use MS to determine the mass of the byproduct. This will help to identify its structure (e.g., a cyclic product will have a mass corresponding to the linear peptide minus HBr).

  • Optimize Coupling Conditions: To mitigate these side reactions, follow the recommendations in A1, such as using a more reactive coupling reagent, a hindered base, and lower temperatures.

  • Protecting Group Strategy: While there is no standard protecting group for the bromo-side chain, ensuring rapid and efficient coupling is the best strategy to minimize its availability for side reactions.

Q3: Is it necessary to use a protecting group for the bromoalkyl side chain of this compound?

A3: In standard solid-phase peptide synthesis (SPPS), the bromoalkyl side chain is generally not protected.[3][4] The strategy relies on controlling the reaction conditions to favor peptide bond formation over side reactions involving the bromo group. The key is to use highly efficient coupling protocols that proceed quickly, thus minimizing the time the reactive side chain is exposed to potential nucleophiles under basic conditions. The alpha-amino group, however, must be protected with a standard protecting group like Fmoc or Boc.[3]

Q4: How can I effectively purify my final peptide containing this compound?

A4: Peptides containing this amino acid can be challenging to purify due to the potential for closely eluting byproducts. A multi-step purification strategy is often most effective.

  • Reverse-Phase HPLC (RP-HPLC): This is the primary method for peptide purification.[5][6] The bromo-substituent will increase the hydrophobicity of the peptide, leading to longer retention times on C18 columns compared to a non-brominated analog. A shallow gradient of acetonitrile in water with 0.1% TFA is a good starting point.

  • Orthogonal Purification: If RP-HPLC alone is insufficient to separate your target peptide from impurities, consider an orthogonal method like ion-exchange chromatography (IEX).[5] This separates molecules based on charge rather than hydrophobicity. You can perform an IEX step before the final RP-HPLC polishing step to remove impurities with different charge characteristics.[5]

Comparative Data on Coupling Reagents

The following table provides a general comparison of common coupling reagents for use with challenging amino acids like this compound. The "Relative Efficiency" is a qualitative measure of the reagent's ability to promote rapid coupling and suppress side reactions.

Coupling ReagentAdditiveBaseRelative EfficiencyKey Considerations
HATU (Internal HOAt)DIPEA, CollidineVery HighHighly efficient, rapid coupling. Generally the best choice for difficult couplings.
HBTU/TBTU HOBtDIPEA, NMMHighVery effective and widely used. Byproducts are generally soluble.[1]
PyBOP (None required)DIPEA, NMMHighPhosphonium salt, byproducts are generally non-hazardous. Rapid coupling.[2]
DIC HOBt, OxymaDIPEA, NMMModerateCarbodiimide-based. Lower cost, but generally slower and more prone to side reactions if not optimized.[1][2]

Experimental Protocols

Recommended Coupling Protocol for this compound

This protocol utilizes HATU, a highly efficient coupling reagent, to minimize reaction time and potential side reactions.

  • Resin Swelling: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Solution Preparation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-(R)-2-Amino-4-bromobutanoic acid (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add a non-nucleophilic, sterically hindered base such as DIPEA (6 equivalents).

    • Allow the solution to pre-activate for 1-2 minutes at room temperature.

  • Coupling Reaction: Add the pre-activated coupling solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings or to further minimize side reactions, the reaction can be carried out at 0 °C.

  • Monitoring: Perform a Kaiser test or other ninhydrin-based test to monitor the reaction progress. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5-7 times) and then with dichloromethane (DCM) (3-5 times).

  • Drying: Dry the resin under vacuum.

Two-Step Purification Protocol
  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.

  • Step 1: Ion-Exchange Chromatography (IEX) - Optional but Recommended

    • Dissolve the lyophilized crude peptide in the IEX loading buffer.

    • Load the peptide solution onto an appropriate IEX column (anion or cation exchange, depending on the peptide's pI).

    • Elute the peptide using a salt gradient (e.g., NaCl or ammonium acetate).

    • Collect fractions and analyze by analytical RP-HPLC to identify fractions containing the target peptide.

    • Pool the desired fractions and desalt if necessary before lyophilization.

  • Step 2: Preparative Reverse-Phase HPLC (RP-HPLC)

    • Dissolve the lyophilized peptide (from initial lyophilization or after IEX) in a minimal amount of a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

    • Inject the peptide solution onto a preparative C18 RP-HPLC column.

    • Elute the peptide using a shallow gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect fractions corresponding to the main peak of the target peptide.

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

G cluster_0 Troubleshooting Workflow start Low Coupling Yield q1 Check for Byproducts by HPLC-MS start->q1 side_reactions Side Reactions Likely (e.g., Cyclization, Dimerization) q1->side_reactions Yes no_byproducts Incomplete Reaction q1->no_byproducts No optimize_coupling Optimize Coupling: - Use HATU/HCTU - Use Hindered Base (DIPEA) - Lower Temperature - Pre-activate side_reactions->optimize_coupling no_byproducts->optimize_coupling increase_time Increase Coupling Time or Double Couple no_byproducts->increase_time

Caption: Troubleshooting decision tree for low coupling yields.

G cluster_1 Potential Intramolecular Side Reaction peptide Deprotected N-Terminus (Nucleophile) bromo_side_chain This compound residue (Electrophilic side chain) peptide->bromo_side_chain Nucleophilic Attack cyclization Intramolecular Cyclization (Lactam Formation) bromo_side_chain->cyclization Displaces Br- byproduct Chain Termination/ Incorrect Product cyclization->byproduct

Caption: Pathway of a potential intramolecular side reaction.

G cluster_2 Experimental Workflow start Start: Resin-bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Coupling with Fmoc-(R)-2-Amino-4-bromobutanoic acid (HATU/DIPEA) deprotection->coupling cleavage Cleavage from Resin & Deprotection (TFA) coupling->cleavage purification Purification (IEX and/or RP-HPLC) cleavage->purification final_product Final Pure Peptide purification->final_product

Caption: General experimental workflow for peptide synthesis.

References

optimizing reaction conditions for (R)-2-Amino-4-bromobutanoic acid modifications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the chemical modification of (R)-2-Amino-4-bromobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the reactive sites on this compound and what is the general order of reactivity?

A1: this compound is a trifunctional molecule with three primary reactive sites: the α-amino group, the carboxylic acid, and the bromo-functionalized side chain.[1] The α-amino group is the most nucleophilic site, making it highly reactive towards electrophiles, especially under basic conditions. The carboxylic acid can be activated for reactions like esterification or amide bond formation. The bromine atom on the γ-carbon is a good leaving group, making the side chain susceptible to nucleophilic substitution reactions.[1] The relative reactivity depends heavily on the reaction conditions (e.g., pH).

Q2: Which protecting groups are recommended for orthogonal synthesis strategies involving this molecule?

A2: An orthogonal protection strategy is essential for selectively modifying one functional group in the presence of others.[2] The most common and effective strategy for amino acids is the Fmoc/tBu pair.[3]

  • α-Amino Group: The Fluorenylmethoxycarbonyl (Fmoc) group is recommended. It is stable to acidic conditions used to remove tBu-based groups but is easily cleaved with a mild base, typically 20% piperidine in DMF.[2][3]

  • Carboxylic Acid Group: A tert-Butyl (tBu) ester is a suitable protecting group. It is stable to the basic conditions used for Fmoc removal but is readily cleaved with strong acids like Trifluoroacetic acid (TFA).[3]

  • Side Chain: The bromo group itself does not typically require protection. However, if it is substituted with a functional group that could interfere with subsequent reactions (e.g., a thiol or another amine), that new group would require an appropriate protecting group (e.g., Trityl (Trt) for thiols).

Q3: What are the most common side reactions to be aware of during modifications?

A3: Several side reactions can occur:

  • Racemization: The chiral center at the α-carbon can be susceptible to racemization, especially under harsh basic or thermal conditions. It is crucial to maintain mild reaction conditions to preserve stereochemical integrity.[1]

  • Intramolecular Cyclization: Under basic conditions, the α-amino group can displace the bromine atom on the side chain, leading to the formation of a cyclic product (azetidine-2-carboxylic acid). This is more likely if the amino group is deprotected.

  • N-Acyl Urea Formation: When using carbodiimide coupling reagents (e.g., DCC, DIC), the activated carboxylic acid can rearrange to a stable N-acyl urea, which is unreactive and halts the desired reaction. Using additives like HOBt or HOAt can suppress this side reaction.[4]

  • Diketopiperazine Formation: When coupling the second amino acid in a peptide synthesis, intramolecular cyclization can occur between the two N-terminal residues to form a diketopiperazine, cleaving the peptide from the resin. This is sequence-dependent but can be minimized by ensuring efficient coupling of the third amino acid.

Troubleshooting Guides

Problem: Low Yield in N-Acylation or Peptide Coupling
QuestionPossible CauseSuggested Solution
Did you confirm the completion of the previous Fmoc-deprotection step? Incomplete removal of the Fmoc group from the α-amino function.Perform a Kaiser test on a few resin beads. If the beads turn blue, the deprotection is incomplete. Repeat the deprotection step or extend the reaction time.[5]
Are your reagents (amino acid, coupling agent, solvent) fresh and anhydrous? Degradation of coupling agents or presence of water, which hydrolyzes the activated intermediate.Use fresh, high-quality reagents. Ensure solvents like DMF are anhydrous. PyBOP and HATU are sensitive to moisture.[6]
Is the concentration of your reagents optimal? Reactions are concentration-dependent. Low concentration can lead to slow or incomplete reactions.Increase the concentration of the amino acid and coupling reagent. Dissolving reagents in a smaller volume of solvent can improve coupling efficiency.[6]
Are you using an appropriate excess of reagents? Insufficient equivalents of the incoming amino acid or coupling reagent.For solid-phase synthesis, use at least 4 equivalents of the protected amino acid and coupling agent relative to the resin loading.[6]
Is your chosen coupling reagent suitable for the specific coupling? Steric hindrance can make certain couplings difficult.For sterically hindered couplings, consider more potent reagents like HATU or COMU. Adding an additive like HOAt can also improve efficiency.[4] Consider a "double coupling" strategy where the coupling step is repeated.[6]
Problem: Unexpected Peaks in HPLC/MS Analysis (Side Products)
QuestionPossible CauseSuggested Solution
Do you see a mass corresponding to your product minus the incoming amino acid? Incomplete coupling leading to a deletion sequence.Refer to the "Low Yield" troubleshooting guide. Consider implementing a capping step with acetic anhydride after coupling to terminate unreacted chains.[5]
Is there a peak with the same mass as the desired product but a different retention time? Racemization at the α-carbon.Avoid excessive heating or prolonged exposure to strong bases. Use additives like HOAt or Oxyma-B, which are known to suppress racemization.[7]
Do you observe a mass corresponding to an N-acyl urea derivative? Side reaction from a carbodiimide coupling reagent.Ensure the reaction is run at a low temperature (e.g., 0 °C) and always use an additive like HOBt or HOAt with carbodiimides.[4]
Is there a mass corresponding to intramolecular cyclization? The deprotected amine is reacting with the bromo- side chain.Ensure the α-amino group is protected (e.g., with Fmoc or Boc) before attempting any base-catalyzed reactions or heating that could promote side-chain substitution.

Experimental Protocols & Data

General Workflow for Modification

The modification of this compound typically follows a sequence of protection, modification, and deprotection steps.

G cluster_0 Step 1: Protection cluster_1 Step 2: Modification (Choose One Path) cluster_2 Step 3: Deprotection Start This compound Protect_N Protect α-Amino Group (e.g., Fmoc-OSu) Start->Protect_N Protect_C Protect Carboxyl Group (e.g., tBu-Br) Protect_N->Protect_C SideChain_Mod Side-Chain Modification (Nucleophilic Substitution on Cγ-Br) Protect_C->SideChain_Mod Peptide_Coup Peptide Coupling (Activate C-terminus, couple to another amino acid) Protect_C->Peptide_Coup Deprotect Selective or Final Deprotection (e.g., Piperidine for Fmoc, TFA for tBu) SideChain_Mod->Deprotect Peptide_Coup->Deprotect Purify Purification (HPLC) Deprotect->Purify

Caption: General workflow for the protection, modification, and deprotection of this compound.

Protocol 1: N-Fmoc Protection

This protocol describes the protection of the α-amino group.

  • Dissolution: Dissolve this compound hydrobromide (1.0 eq) in a 10% aqueous sodium carbonate solution.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 eq) in dioxane dropwise while maintaining vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidification: Cool the aqueous layer to 0 °C and acidify with 1M HCl to a pH of ~2. A white precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield N-Fmoc-(R)-2-Amino-4-bromobutanoic acid.

Protocol 2: Incorporation into a Peptide using SPPS

This protocol outlines the coupling of the N-Fmoc protected amino acid onto a resin-bound peptide.

  • Resin Preparation: Swell the solid-phase resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete deprotection of the N-terminal amine on the growing peptide chain. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve N-Fmoc-(R)-2-Amino-4-bromobutanoic acid (4.0 eq), a coupling agent such as HATU (3.9 eq), and an additive like HOAt (4.0 eq) in DMF. Add a base, such as N,N-Diisopropylethylamine (DIEA) (8.0 eq), and allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring & Washing: Perform a Kaiser test to confirm the reaction has gone to completion (resin beads should be colorless/yellow).[5] If the test is positive (blue), a second coupling may be required. Once complete, wash the resin thoroughly with DMF, then dichloromethane (DCM), and dry.

Table 1: General Conditions for Solid-Phase Peptide Coupling
ParameterConditionRationale & Notes
Solvent DMF (Dimethylformamide)Excellent solvating properties for both reagents and the growing peptide chain. Must be anhydrous.
Amino Acid 4-5 equivalentsDrives the reaction to completion.[6]
Coupling Reagent 3.9-4.8 equivalentsActivates the carboxylic acid. Common choices include HBTU, HATU, PyBOP, or DIC.[4][6]
Base (if required) 8-10 equivalents (DIEA)Required for aminium-based coupling reagents like HBTU/HATU. Neutralizes the protonated amine.[6]
Reaction Time 1 - 2 hoursSequence-dependent. Sterically hindered couplings may require longer times or double coupling.[6]
Temperature Room TemperatureHigher temperatures can increase the rate but also risk side reactions like racemization.[4]
Table 2: Conditions for Protecting Group Removal
Protecting GroupReagentTimeCommon Use
Fmoc 20% Piperidine in DMF2 x 10 minα-Amino group protection (temporary)[2]
Boc 95% TFA / 2.5% H₂O / 2.5% TIS2 - 3 hoursα-Amino group or side-chain protection (permanent)[3]
tBu (tert-Butyl) 95% TFA / 2.5% H₂O / 2.5% TIS2 - 3 hoursCarboxyl (Asp, Glu) or Hydroxyl (Ser, Thr, Tyr) side-chain protection[3]
Trt (Trityl) 95% TFA / 2.5% H₂O / 2.5% TIS2 - 3 hoursAmide (Asn, Gln) or Thiol (Cys) side-chain protection

TFA: Trifluoroacetic acid; TIS: Triisopropylsilane (a scavenger to prevent side reactions).

Troubleshooting Logic Diagram

G Start Low Yield or Purity in Modification Reaction Check_Reagents Are all reagents fresh, pure, and anhydrous? Start->Check_Reagents Check_Stoich Is stoichiometry correct? (e.g., 4-5 eq excess for SPPS) Check_Reagents->Check_Stoich Yes Sol_Reagents Action: Use fresh, high-purity, anhydrous reagents and solvents. Check_Reagents->Sol_Reagents No Check_Completion Was the previous step (e.g., deprotection) complete? Check_Stoich->Check_Completion Yes Sol_Stoich Action: Adjust reagent equivalents based on established protocols. Check_Stoich->Sol_Stoich No Check_Activation Is the activation/coupling method optimal for the substrate? Check_Completion->Check_Activation Yes Sol_Completion Action: Monitor previous step for completion (e.g., Kaiser test for deprotection). Repeat if necessary. Check_Completion->Sol_Completion No Sol_Activation_A Action: For difficult couplings, switch to a stronger coupling reagent (e.g., HATU, COMU) or perform a double coupling. Check_Activation->Sol_Activation_A No/Unsure Sol_Activation_B Problem likely related to side reactions (e.g., racemization, cyclization). Proceed to purification and characterization. Check_Activation->Sol_Activation_B Yes

Caption: Decision tree for troubleshooting low yield/purity in modification reactions.

References

preventing degradation of (R)-2-Amino-4-bromobutanoic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-2-Amino-4-bromobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its degradation in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experiments.

Troubleshooting Guides

This section addresses common issues encountered during the handling and use of this compound in solution.

Issue Potential Cause Recommended Solution
Loss of compound purity over time in solution. pH-mediated degradation: The compound is susceptible to degradation in both acidic and alkaline conditions.Maintain the solution at a neutral pH (around 7.0). Use a suitable buffer system if necessary. Prepare fresh solutions before use whenever possible.
Intramolecular cyclization: The amino group can react with the carbon bearing the bromine atom, leading to the formation of a lactam impurity. This is often accelerated at non-neutral pH and higher temperatures.Store solutions at low temperatures (-20°C or -80°C). Avoid prolonged heating of the solution.
Photodegradation: Exposure to light, particularly UV light, can cause debromination of the molecule.Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Work in a fume hood with the sash down to minimize light exposure.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products: New peaks may correspond to the lactam, debrominated species, or other hydrolysis products.Perform forced degradation studies (see Experimental Protocols) to identify the retention times of potential degradation products. Use a stability-indicating HPLC method for analysis.
Oxidative degradation: Although less common for this specific molecule, interaction with oxidizing agents can lead to degradation.Avoid contact with strong oxidizing agents.[1] Use degassed solvents for solution preparation if oxidative stress is a concern.
Inconsistent experimental results. Degradation of stock solutions: Stock solutions may degrade over time, leading to variability in experimental outcomes.Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month), protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The most likely primary degradation pathway is intramolecular cyclization, where the amino group acts as a nucleophile, displacing the bromide to form a cyclic lactam (a five-membered ring). This reaction can be influenced by pH and temperature.

Q2: How does pH affect the stability of this compound?

A2: Both acidic and basic conditions can accelerate degradation. At a low pH, the amino group is protonated, which may slow down the intramolecular cyclization. However, acidic conditions can promote other hydrolytic degradation pathways. In alkaline conditions, the deprotonated amino group is a more potent nucleophile, which can significantly increase the rate of lactam formation. Therefore, maintaining a neutral pH is crucial for stability.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: For optimal stability, solutions should be stored at low temperatures, protected from light. Recommended storage conditions for stock solutions are:

  • -80°C: for long-term storage (up to 6 months).

  • -20°C: for short-term storage (up to 1 month).

Solutions should be stored in amber vials or light-protected containers. It is also advisable to prepare solutions fresh whenever the highest purity is critical.

Q4: Is this compound sensitive to light?

A4: Yes, brominated organic compounds can be susceptible to photodegradation, which typically involves the cleavage of the carbon-bromine bond. It is recommended to protect solutions from light to prevent the formation of debrominated impurities.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique. A chiral HPLC method is necessary to distinguish the (R)-enantiomer from its (S)-enantiomer and any potential chiral degradation products.[2] The method should be able to separate the parent compound from its potential degradation products, such as the corresponding lactam and debrominated species.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[1][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours in a sealed vial, protected from light.

  • Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.

  • If necessary, neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a non-stressed control, by a suitable analytical method (e.g., HPLC-UV/MS) to identify and quantify the parent compound and any degradation products.

Protocol 2: Stability-Indicating Chiral HPLC Method

This protocol provides a starting point for developing a stability-indicating chiral HPLC method for the analysis of this compound.[2]

Parameter Condition
Column Chiral Stationary Phase (e.g., Teicoplanin-based)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., methanol or acetonitrile). A typical starting point could be a 70:30 (v/v) mixture of aqueous buffer and organic modifier.[2]
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL

Method Development and Validation:

  • Optimize the mobile phase composition and gradient to achieve adequate separation between the (R)- and (S)-enantiomers and all degradation products identified in the forced degradation study.

  • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway A This compound B Intramolecular Cyclization (Lactam Formation) A->B pH, Temp D Photodegradation (Debromination) A->D Light (UV) F Hydrolysis A->F H2O C (S)-pyrrolidin-2-one-5-carboxylic acid (Lactam) B->C E (R)-2-Aminobutanoic acid D->E G (R)-2-Amino-4-hydroxybutanoic acid (Homoserine) F->G

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base oxi Oxidation (3% H2O2, RT) prep->oxi therm Thermal (80°C) prep->therm photo Photolytic (ICH guidelines) prep->photo hplc Stability-Indicating Chiral HPLC Analysis acid->hplc base->hplc oxi->hplc therm->hplc photo->hplc char Characterize Degradants (e.g., MS) hplc->char

Caption: Workflow for a forced degradation study.

References

common impurities in commercial (R)-2-Amino-4-bromobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of commercial (R)-2-Amino-4-bromobutanoic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

The most critical impurity in commercial this compound is its opposite enantiomer, (S)-2-Amino-4-bromobutanoic acid. The presence of the (S)-enantiomer can significantly impact the stereoselectivity of reactions and the pharmacological activity of synthesized compounds.[1][2][] Other potential impurities can include:

  • Starting materials: Unreacted precursors from the synthesis process, such as L-methionine or homoserine, can be present.[4]

  • Byproducts of synthesis: Side-reaction products formed during the manufacturing process. For instance, in syntheses involving bromination, impurities related to over-bromination or incomplete reactions might occur.

  • Residual solvents: Solvents used during synthesis and purification (e.g., acetic acid, ethanol, ethyl acetate) may remain in the final product.[4]

  • Water content: As an amino acid hydrobromide salt, the product can be hygroscopic.

Q2: Why is the enantiomeric purity of this compound so important?

Enantiomeric purity is crucial in drug development and biological research because enantiomers can have different physiological effects.[1][2][] The incorrect enantiomer can lead to:

  • Reduced efficacy of the final drug product.

  • Undesirable side effects or toxicity.[5]

  • Complications in protein and peptide synthesis, potentially causing misfolding.[2]

Regulatory bodies like the FDA have strict guidelines regarding the stereochemical purity of chiral drug substances.[1]

Q3: How can I determine the purity of my this compound sample?

Several analytical techniques can be used to assess the purity of this compound:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining enantiomeric purity.[5][6][7] It separates and quantifies the (R) and (S) enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of organic impurities and confirm the compound's structure.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups such as the carboxylic acid, amine, and alkyl bromide.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help identify impurities with different masses.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using this compound.

Problem Possible Cause Recommended Solution
Inconsistent reaction yields or unexpected side products. The presence of unreacted starting materials or byproducts in the this compound.1. Verify the purity of the starting material using HPLC or NMR. 2. Purify the starting material through recrystallization or chromatography if significant impurities are detected.
Poor stereoselectivity in a reaction. Contamination with the (S)-enantiomer.1. Determine the enantiomeric excess (e.e.) of your starting material using chiral HPLC. 2. If the e.e. is below your experimental requirements, consider purchasing a higher purity grade or performing a chiral separation.
Difficulty dissolving the compound. The compound is a hydrobromide salt and may have limited solubility in certain organic solvents. Water content could also be a factor.1. Consult solubility data for the compound. It is generally soluble in water and methanol. 2. For reactions in organic solvents, consider converting the amino acid to a protected form (e.g., Boc-protected) to improve solubility. 3. Dry the compound under vacuum to remove excess water.
Inconsistent analytical results (e.g., NMR, MS). The presence of residual solvents or inorganic salts.1. Dry the sample thoroughly under high vacuum before analysis. 2. Review the supplier's Certificate of Analysis (CoA) for information on residual solvents.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC

This protocol provides a general guideline for determining the enantiomeric purity of this compound. Method parameters may need to be optimized for your specific instrument and column.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., Teicoplanin-based).[7]

    • Mobile Phase: A mixture of methanol, water, and a small amount of a modifier like acetic acid or trifluoroacetic acid. The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a standard of the racemic mixture to determine the retention times of the (R) and (S) enantiomers.

    • Inject the sample solution.

    • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:

      • e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Parameter Typical Value
ColumnChiral Stationary Phase (CSP)
Mobile PhaseMethanol/Water/Acidifier
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 210 nm

Visualizations

Impurity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Decision cluster_4 Outcome start Commercial this compound dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter hplc Chiral HPLC filter->hplc nmr NMR filter->nmr ms Mass Spec filter->ms purity Determine Enantiomeric Purity hplc->purity structure Confirm Structure & Identify Organic Impurities nmr->structure mass Confirm Molecular Weight ms->mass decision Purity Acceptable? purity->decision structure->decision mass->decision proceed Proceed with Experiment decision->proceed Yes purify Purify or Source New Material decision->purify No

Caption: Workflow for the analysis of commercial this compound purity.

Troubleshooting_Logic cluster_purity Purity Check cluster_conditions Reaction Conditions Check cluster_solution Solutions start Experiment Fails or Yields Unexpected Results check_purity Analyze Purity of this compound start->check_purity check_conditions Review Reaction Parameters (Solvent, Temp, etc.) start->check_conditions enantiomeric Enantiomeric Purity Issue? check_purity->enantiomeric chemical Chemical Purity Issue? (Starting materials, byproducts) check_purity->chemical purify_chiral Source Higher Enantiomeric Purity Material enantiomeric->purify_chiral Yes purify_chem Purify by Recrystallization/Chromatography chemical->purify_chem Yes solvent Solubility Issue? check_conditions->solvent protocol Protocol Adherence Issue? check_conditions->protocol optimize_solvent Optimize Solvent System solvent->optimize_solvent Yes review_protocol Review and Revise Protocol protocol->review_protocol Yes

Caption: Troubleshooting logic for experiments involving this compound.

References

Technical Support Center: Analytical Method Validation for (R)-2-Amino-4-bromobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of (R)-2-Amino-4-bromobutanoic acid. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the chiral HPLC analysis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution Between Enantiomers 1. Inappropriate chiral stationary phase (CSP).2. Mobile phase composition is not optimal.3. Column temperature is too high.4. Flow rate is too high.1. Screen different CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based like teicoplanin).2. Adjust the ratio of organic modifier to aqueous buffer. Experiment with different organic modifiers (e.g., methanol vs. acetonitrile). Alter the pH of the aqueous phase; for amino acids, pH control is critical.3. Lower the column temperature to enhance chiral recognition.4. Reduce the flow rate to allow more interaction time with the stationary phase.
Peak Tailing 1. Secondary interactions between the basic amino group and acidic silanol groups on the silica support.2. Column overload.3. Column bed deformation or contamination.4. Sample solvent is too strong.1. Add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase to mask the silanol groups.2. Reduce the sample concentration or injection volume.3. Use a guard column and ensure proper sample filtration. If the column is contaminated, follow the manufacturer's regeneration procedure.[1]4. Dissolve the sample in the initial mobile phase whenever possible.
Variable Retention Times 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Inadequate column equilibration.4. pH drift of the mobile phase.1. Ensure accurate and consistent preparation of the mobile phase, including the buffer. Premixing the mobile phase can help.2. Use a column oven to maintain a constant temperature.3. Equilibrate the column with the mobile phase for a sufficient time (e.g., 10-20 column volumes) before starting the analysis.4. Use a buffer and ensure its pH is stable over the course of the analysis.
Baseline Noise or Drift 1. Contaminated or poor-quality mobile phase solvents.2. Air bubbles in the system.3. Detector lamp is aging.4. Column "memory effect" from previous analyses.[2]1. Use high-purity (HPLC-grade) solvents and degas the mobile phase before use.2. Purge the pump and ensure all connections are secure.3. Check the detector lamp's energy and replace if necessary.4. Dedicate a column for the specific method or perform a thorough column flush with a strong solvent (e.g., isopropanol) between different methods.[1][2]
No Peaks Detected 1. Incorrect detector wavelength.2. Sample is too dilute.3. Injection issue (e.g., clogged syringe, air in sample loop).4. The compound is not eluting from the column.1. This compound has a weak chromophore. Use a low UV wavelength (e.g., 200-220 nm) or consider derivatization for more sensitive detection.2. Prepare a more concentrated sample.3. Check the injector for any blockages and ensure the sample is drawn correctly.4. The mobile phase may be too weak. Increase the percentage of the organic modifier.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for a system suitability test (SST) for the chiral separation of this compound?

A system suitability test ensures that the chromatographic system is adequate for the intended analysis. For a chiral method, the key parameters are:

  • Resolution (Rs): This is the most critical parameter. It measures the degree of separation between the (R)- and (S)-enantiomers. A minimum resolution of 1.5 is generally required for baseline separation.

  • Tailing Factor (T): This measures peak symmetry. The USP acceptance criterion is typically T ≤ 2.

  • Repeatability/Precision (%RSD): The precision of replicate injections of a standard solution. The relative standard deviation (%RSD) for peak area and retention time should typically be ≤ 2.0%.[3]

  • Sensitivity (Signal-to-Noise Ratio): For determining the enantiomeric purity, it is crucial to demonstrate that the system can detect and quantify the undesired enantiomer at the specification limit. A signal-to-noise ratio of ≥ 10 is generally accepted for the limit of quantitation (LOQ).[4]

Q2: How does the hydrobromide salt form of the analyte affect the HPLC method?

The hydrobromide salt means the analyte is ionic. This has two main implications for reversed-phase HPLC:

  • pH Control is Essential: The retention of the compound will be highly dependent on the pH of the mobile phase. To ensure consistent results, the mobile phase should be buffered at a pH at least 2 units away from the pKa of the amino and carboxylic acid groups to maintain a consistent ionization state.

  • Potential for Ion-Pairing: If retention is poor, an ion-pairing agent can be added to the mobile phase to improve retention and peak shape.

Q3: What type of HPLC column is best suited for separating the enantiomers of this compound?

Direct separation of amino acid enantiomers without derivatization is often challenging.[5] Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those using teicoplanin or vancomycin, are often successful for polar and ionic compounds like amino acids.[5][6] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are also a very common and effective choice for a broad range of chiral separations.[7] A screening approach using several different types of chiral columns is the most effective strategy to find the optimal separation.[7][8]

Q4: Is derivatization necessary for the analysis of this compound?

Derivatization is not strictly necessary if a suitable chiral HPLC method can be developed for the underivatized compound. However, derivatization can be advantageous for two main reasons:

  • Improved Detection: Amino acids often lack a strong UV chromophore, leading to poor sensitivity. Derivatization with a reagent that introduces a highly UV-absorbent or fluorescent tag can significantly lower the limit of detection and quantification. Common reagents include o-phthalaldehyde (OPA) and phenylisothiocyanate (PITC).[9][10][11]

  • Alternative Separation Strategies: Derivatizing with a chiral reagent (e.g., Marfey's reagent) creates diastereomers that can often be separated on a standard achiral reversed-phase column (e.g., C18), which can be a cost-effective alternative to purchasing multiple chiral columns.[12]

Q5: Can I use GC-MS for the chiral analysis of this compound?

Yes, GC-MS is a viable alternative but requires derivatization to make the amino acid volatile and thermally stable. A two-step derivatization is typically employed: esterification of the carboxylic acid group followed by acylation of the amino group. The resulting derivative can then be separated on a chiral GC column.[13][14][15] This approach can offer very high sensitivity and specificity.

Experimental Protocols

Chiral HPLC-UV Method for Enantiomeric Purity

This protocol provides a starting point for the validation of an analytical method to determine the enantiomeric purity of this compound.

1. Chromatographic Conditions:

ParameterRecommended Setting
Column Chiral Stationary Phase (e.g., Teicoplanin-based, 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of an aqueous buffer and an organic modifier (e.g., 0.1% Formic Acid in Water / Methanol (70:30, v/v))
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a solution of this compound reference standard in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Resolution Solution: Prepare a solution containing both the (R)- and (S)-enantiomers (racemic mixture) at 0.5 mg/mL to verify the separation.

  • Sample Solution: Prepare the test sample at a concentration of 0.5 mg/mL in the mobile phase.

3. System Suitability Test (SST):

  • Inject the resolution solution five times.

  • Calculate the resolution, tailing factor, and %RSD for peak areas and retention times.

  • The system is deemed suitable if the acceptance criteria (see table below) are met.

4. Validation Procedure:

  • Specificity: Inject a blank (mobile phase), the sample solution, and a spiked sample (spiked with the (S)-enantiomer) to demonstrate that there are no interfering peaks at the retention times of the enantiomers.

  • Linearity: Prepare a series of solutions of the (S)-enantiomer over a range of concentrations (e.g., from the Limit of Quantitation to 150% of the specification limit). Plot the peak area against the concentration and determine the correlation coefficient (r²).

  • Accuracy: Analyze samples spiked with known amounts of the (S)-enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Calculate the percent recovery.

  • Precision (Repeatability): Analyze six separate preparations of the test sample at the target concentration on the same day and by the same analyst. Calculate the %RSD of the results.

  • Intermediate Precision: Repeat the precision study on a different day, with a different analyst, or on a different instrument.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, pH ±0.2 units, column temperature ±5°C) and assess the impact on the resolution and quantitative results.

Quantitative Data Summary

The following tables summarize typical acceptance criteria and illustrative data for method validation.

Table 1: System Suitability Acceptance Criteria

ParameterAcceptance Criteria
Resolution (Rs) between enantiomers≥ 1.5
Tailing Factor (T)≤ 2.0
%RSD for Peak Area (n=5)≤ 2.0%
%RSD for Retention Time (n=5)≤ 2.0%

Table 2: Illustrative Validation Data

Validation ParameterIllustrative ResultAcceptance Criteria
Specificity No interference at the retention time of the enantiomers.No significant interference at the analyte retention time.
Linearity (Correlation Coefficient, r²) 0.9995r² ≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (Repeatability, %RSD) 1.1%≤ 2.0%
Intermediate Precision (%RSD) 1.5%≤ 2.0%
Limit of Quantitation (LOQ) 0.05% of nominal concentrationS/N ≥ 10
Robustness Resolution remains > 1.5 under all varied conditions.System suitability requirements are met.

Visualizations

ValidationWorkflow cluster_dev Method Development cluster_routine Routine Use Dev Develop Analytical Method (HPLC, GC, etc.) Spec Specificity Dev->Spec Lin Linearity & Range Dev->Lin Acc Accuracy Dev->Acc Prec Precision (Repeatability & Intermediate) Dev->Prec LODQ Detection & Quantitation Limits (LOD/LOQ) Dev->LODQ Rob Robustness Dev->Rob SST System Suitability Test (SST) Rob->SST Analysis Sample Analysis SST->Analysis

Figure 1. General workflow for analytical method validation.

TroubleshootingWorkflow Start Poor Resolution (Rs < 1.5) or Peak Tailing (T > 2.0) CheckMobilePhase Check Mobile Phase - Correct composition? - Correct pH? - Degassed properly? Start->CheckMobilePhase AdjustMobilePhase Adjust Mobile Phase - Optimize organic %. - Add modifier (e.g., TEA). - Adjust pH. CheckMobilePhase->AdjustMobilePhase No CheckColumn Check Column - Correct column installed? - Column temperature stable? - End of lifetime? CheckMobilePhase->CheckColumn Yes End Problem Resolved AdjustMobilePhase->End OptimizeConditions Optimize Conditions - Lower temperature. - Reduce flow rate. CheckColumn->OptimizeConditions No ReplaceColumn Flush or Replace Column CheckColumn->ReplaceColumn Yes (Lifetime) CheckSample Check Sample Prep - Concentration too high? - Sample dissolved in mobile phase? CheckColumn->CheckSample No (Temp/Type OK) OptimizeConditions->End ReplaceColumn->End AdjustSample Adjust Sample Prep - Dilute sample. - Re-dissolve in mobile phase. CheckSample->AdjustSample No CheckSample->End Yes AdjustSample->End

Figure 2. Troubleshooting decision tree for chiral HPLC issues.

References

Technical Support Center: Scaling Up (R)-2-Amino-4-bromobutanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of (R)-2-Amino-4-bromobutanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when scaling up the reaction.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction during the ring-opening of α-amino-γ-butyrolactone.Ensure a sufficient concentration of HBr in acetic acid and consider conducting the reaction in a sealed pressure-resistant bottle to prevent HBr volatilization, especially at elevated temperatures.[1]
Low temperature during the hydrolysis of the sulfonium salt intermediate in the L-methionine route.If methanol is present, the reflux temperature may be too low for complete reaction. Evaporate the methanol during the reaction to increase the temperature and drive the reaction to completion.[1]
Inefficient extraction of the product.Use a Soxhlet extractor for continuous extraction with a suitable solvent like absolute ethanol to ensure complete recovery of the product from the reaction mixture, especially when dealing with solid intermediates.[1]
Product Impurity Presence of unreacted starting materials or side-products.Monitor the reaction progress using thin-layer chromatography (TLC) to ensure complete conversion of the starting material.[1] Purify the crude product by recrystallization or column chromatography. For the hydrobromide salt, a mixture of acetone and absolute ethanol can be effective for recrystallization.[1]
Racemization of the chiral center.Avoid strongly basic conditions, which can promote racemization. The use of strongly acidic conditions during bromination and ring-opening helps to prevent racemization by protonating the α-amino group.
Difficulty in Product Isolation The product is an oil instead of a solid.Concentrate the reaction mixture to dryness at reduced pressure. If an oil persists, attempt to induce crystallization by triturating with a non-polar solvent or a mixture of solvents like hexane-ether.[2]
Product is contaminated with inorganic salts.If sodium bicarbonate is used, ensure it is fully reacted or removed during the workup. Washing the organic extract with water or brine can help remove residual salts.

Frequently Asked Questions (FAQs)

Q1: What is a common scalable synthetic route for this compound?

A common and cost-effective route starts from L-methionine. This multi-step, one-pot synthesis involves the methylation of L-methionine, followed by hydrolysis, cyclization to form a lactone, and subsequent ring-opening with hydrobromic acid to yield the final product.[1] Another reported method involves the ring-opening of (R)-α-amino-γ-butyrolactone hydrobromide with HBr in acetic acid.[3]

Q2: How can I minimize racemization during the scale-up of this synthesis?

Racemization at the α-carbon is a potential side reaction in amino acid chemistry. To minimize this, it is crucial to maintain acidic conditions, especially during steps involving heat. The α-amino group is protonated under strongly acidic conditions, which deactivates the α-proton and makes it less susceptible to abstraction, thus preventing racemization. Avoid exposure to strong bases for extended periods.

Q3: What are the critical parameters to control during the ring-opening of the aminobutyrolactone intermediate?

The key parameters for the ring-opening step are temperature, the concentration of hydrogen bromide, and reaction time. An increased concentration of HBr in acetic acid and a higher reaction temperature can improve the conversion rate. However, at higher temperatures, HBr can volatilize, reducing its effective concentration. Therefore, performing this step in a sealed, pressure-resistant vessel is recommended for larger-scale reactions to maintain the HBr concentration and drive the reaction to completion.[1]

Q4: What is the best way to purify the final product, this compound hydrobromide, on a large scale?

For large-scale purification, recrystallization is often more practical than chromatography. After concentrating the final reaction mixture, the crude solid can be recrystallized. A common solvent system for the hydrobromide salt is a mixture of acetone and absolute ethanol.[1] Washing the filtered solid with a non-polar solvent like diethyl ether can help remove residual organic impurities.

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually determine when the starting material has been consumed, indicating the reaction is complete.

Experimental Protocols

Synthesis of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide from L-Methionine[1]

This protocol describes a "two-pot" synthesis from L-methionine.

Part 1: Formation of L-(+)-α-amino-γ-butyrolactone hydrochloride

  • In a 1 L single-neck bottle, add 50.0 g (0.335 mol) of L-methionine, 467 mL of purified water, 67 mL of methanol, and 50 mL (0.807 mol) of methyl iodide.

  • Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC until completion.

  • Separate the methyl iodide phase. To the aqueous phase, add 17.7 g (0.167 mol) of sodium carbonate.

  • Set up for normal pressure distillation and heat the mixture in an oil bath at 130°C to distill off methanol and water (approximately 380 mL). React for 6 hours.

  • Cool the reaction mixture and add 200 mL of concentrated hydrochloric acid and 50 mL of water. Stir until homogeneous.

  • Add 17 mL of 30% hydrogen peroxide solution and stir at room temperature for 20 minutes. The reaction is exothermic.

  • After cooling to room temperature, decant the solution to remove precipitated iodine. Wash the iodine with 20 mL of water and combine the wash with the decanted liquid.

  • Extract the aqueous solution with ethyl acetate (2 x 100 mL) to remove residual iodine.

  • Heat the resulting colorless aqueous solution to reflux for 4 hours and then concentrate to a solid (approximately 67.6 g).

  • Place the solid in a Soxhlet extractor and extract with 300 mL of absolute ethanol for 8 hours.

  • Concentrate the ethanol extract to obtain approximately 58 g of solid L-(+)-α-amino-γ-butyrolactone hydrochloride.

Part 2: Synthesis of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

  • In a 500 mL pressure bottle, add 10.5 g (67.5 mmol) of L-(+)-α-amino-γ-butyrolactone hydrochloride and 105 mL of a 33.7% solution of hydrogen bromide in acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction to 70°C and maintain for 9 hours (pressure should be below 0.5 MPa).

  • Stop heating and allow the mixture to cool to room temperature with stirring.

  • Filter the resulting precipitate and wash the filter cake with diethyl ether.

  • Dry the solid under vacuum to a constant weight to obtain the final product.

Starting Material Intermediate Final Product Overall Yield
L-Methionine (50.0 g)L-(+)-α-amino-γ-butyrolactone hydrochloride (~58 g)(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide~69% (based on literature)[1]

Visualizations

experimental_workflow Experimental Workflow: Synthesis from L-Methionine cluster_pot1 Pot 1: Lactone Formation cluster_pot2 Pot 2: Ring Opening cluster_purification Purification methionine L-Methionine methylation Methylation with Methyl Iodide methionine->methylation hydrolysis Hydrolysis & Cyclization with Na2CO3 & Heat methylation->hydrolysis lactone_hcl L-(+)-α-amino-γ-butyrolactone hydrochloride hydrolysis->lactone_hcl ring_opening Ring Opening with HBr in Acetic Acid lactone_hcl->ring_opening product This compound HBr ring_opening->product filtration Filtration product->filtration washing Washing with Diethyl Ether filtration->washing drying Drying under Vacuum washing->drying final_product Pure Product drying->final_product

Caption: Workflow for the two-pot synthesis of this compound.

racemization_pathway Mechanism of Base-Promoted Racemization r_amino_acid (R)-Amino Acid enolate Planar Enolate Intermediate r_amino_acid->enolate - H+ (Base) racemic_mixture Racemic Mixture r_amino_acid->racemic_mixture enolate->r_amino_acid + H+ s_amino_acid (S)-Amino Acid enolate->s_amino_acid + H+ s_amino_acid->racemic_mixture

Caption: Pathway showing how a base can lead to racemization of an amino acid.

References

Validation & Comparative

A Comparative Analysis of (R)- and (S)-2-Amino-4-bromobutanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the physicochemical properties, biological significance, and analytical separation of the enantiomers of 2-Amino-4-bromobutanoic acid.

In the realm of pharmaceutical research and development, the stereochemistry of a molecule is of paramount importance, often dictating its biological activity and therapeutic efficacy. This guide provides a comprehensive comparison of the (R)- and (S)-enantiomers of 2-Amino-4-bromobutanoic acid, a valuable building block in synthetic organic chemistry. We present a summary of their key physicochemical properties, delve into their known biological roles, and provide detailed experimental protocols for their synthesis and chiral separation.

Physicochemical Properties: A Tale of Two Enantiomers

While sharing the same chemical formula and connectivity, the (R)- and (S)-enantiomers of 2-Amino-4-bromobutanoic acid exhibit distinct optical properties. The following table summarizes their key physicochemical characteristics. It is important to note that much of the available data pertains to the hydrobromide salt forms of these compounds.

Property(R)-2-Amino-4-bromobutanoic acid(S)-2-Amino-4-bromobutanoic acid
Molecular Formula C₄H₈BrNO₂C₄H₈BrNO₂
Molecular Weight 182.02 g/mol [1]182.02 g/mol [1]
Molecular Weight (HBr salt) 262.93 g/mol [2]262.93 g/mol [3]
Melting Point (HBr salt) No data available189 °C (decomposes)
Optical Rotation (HBr salt) No data available[α]20/D +16° (c = 1 in methanol)

Biological Significance: A Focus on the (S)-Enantiomer

Current scientific literature predominantly highlights the biological significance of the (S)-enantiomer, L-(+)-2-Amino-4-bromobutyric acid, as a crucial intermediate in the chemical synthesis of S-adenosyl-L-methionine (SAM). SAM is a vital methyl donor in numerous biological methylation reactions, playing a critical role in the regulation of various cellular processes.[4] The stereospecificity of the enzymes involved in the biosynthesis of SAM necessitates the use of the pure (S)-enantiomer.

The general class of α-amino acids are vital biomolecules involved in a vast array of biological functions, from being the building blocks of proteins to acting as neurotransmitters and metabolic intermediates. The introduction of a bromine atom at the 4-position makes 2-amino-4-bromobutanoic acid a versatile synthetic intermediate for the preparation of various unnatural amino acids.[5]

Experimental Protocols

Stereospecific Synthesis

The synthesis of enantiomerically pure 2-Amino-4-bromobutanoic acid is crucial for its application in drug development and biochemical studies. Below are representative protocols for the synthesis of the (S)-enantiomer. The synthesis of the (R)-enantiomer would typically follow a similar pathway, starting from the corresponding D-enantiomer of the starting material.

Synthesis of (S)-2-Amino-4-bromobutanoic acid hydrobromide from L-Methionine [4]

This method involves a "two-pot" reaction, optimizing the synthesis process.

  • Step 1: Methylation and Hydrolysis.

    • In a 1 L single-neck flask, add 50.0 g (0.335 mol) of L-methionine, 467 mL of purified water, 67 mL of methanol, and 50 mL (0.807 mol) of methyl iodide.

    • Stir the mixture at room temperature for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, separate the methyl iodide phase.

    • To the aqueous phase, add 17.7 g (0.167 mol) of sodium carbonate.

    • Set up a distillation apparatus and heat the mixture in an oil bath at 130 °C to distill off methanol and water (approximately 380 mL). Continue the reaction for 6 hours.

  • Step 2: Dehydration, Ring Closing, and Bromo Ring Opening.

    • Cool the reaction mixture and add 200 mL of concentrated hydrochloric acid and 50 mL of water. Stir until the mixture is homogeneous.

    • Add 17 mL of 30% hydrogen peroxide aqueous solution and stir at room temperature for 20 minutes. The reaction is exothermic.

    • After cooling to room temperature, decant the solution to remove any precipitated iodine. Wash the precipitate with 20 mL of water and combine the wash with the decanted solution.

    • Extract the aqueous solution with ethyl acetate (2 x 100 mL) to remove residual iodine.

    • Heat the resulting colorless and transparent aqueous solution to reflux for 4 hours and then concentrate to a solid (approximately 67.6 g).

    • Place the solid in a Soxhlet extractor and extract with 300 mL of absolute ethanol for 8 hours.

    • Concentrate the ethanol extract to obtain a solid (approximately 58 g).

    • Add 60 mL of acetone and 10 mL of absolute ethanol to the solid, heat to reflux for 30 minutes, and then cool to room temperature to precipitate white crystals.

    • Filter the crystals.

    • To 10.5 g (67.5 mmol) of the obtained L-(+)-α-amino-γ-butyrolactone hydrochloride, add 105 mL of a 33.7% solution of hydrogen bromide in acetic acid in a 500 mL pressure bottle.

    • Stir at room temperature for 30 minutes, then heat to 70 °C and maintain for 9 hours (pressure <0.5 MPa).

    • Stop heating and allow the mixture to cool to room temperature with stirring.

    • Filter the resulting precipitate and rinse the filter cake with diethyl ether.

    • Dry the product under vacuum to a constant weight to obtain (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide as a white solid powder.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The separation and quantification of the enantiomers of 2-Amino-4-bromobutanoic acid are essential for quality control and for studying their individual properties. Chiral HPLC is the most common and effective method for this purpose.

Illustrative Chiral HPLC Method [5]

This protocol is based on typical separations of similar amino acids and may require optimization for this specific compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol. A typical starting point would be a ratio of 90:10 (v/v) n-hexane:isopropanol. The exact ratio may need to be adjusted to achieve optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 210 nm.

  • Sample Preparation: Dissolve a small amount of the racemic 2-Amino-4-bromobutanoic acid in the mobile phase.

  • Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute at different retention times. The relative peak areas can be used to determine the enantiomeric excess (% ee).

Parameter(S)-enantiomer(R)-enantiomer
Illustrative Retention Time 8.2 min9.5 min
Resolution (Rs) > 2.0
Enantiomeric Excess (% ee) > 99% (for a single enantiomer sample)

Note: The retention times are illustrative and will vary depending on the specific column, mobile phase composition, and other chromatographic conditions.

Visualizing the Concepts

To better illustrate the relationships and processes described, the following diagrams have been generated using the DOT language.

Synthesis_Pathway L_Met L-Methionine Intermediate1 Methylation & Hydrolysis Intermediate L_Met->Intermediate1 1. CH₃I, H₂O, MeOH 2. Na₂CO₃, Heat Lactone L-(+)-α-amino-γ-butyrolactone HCl Intermediate1->Lactone 1. HCl, H₂O₂ 2. Reflux, Concentrate 3. EtOH Extraction S_Enantiomer (S)-2-Amino-4-bromobutanoic acid HBr Lactone->S_Enantiomer HBr in Acetic Acid, Heat Chiral_Separation_Workflow cluster_0 HPLC System cluster_1 Separated Enantiomers Racemic_Mixture Racemic (R/S) Mixture Injection Injection Port Racemic_Mixture->Injection Column Chiral Column Injection->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram S_Peak (S)-Enantiomer Peak Chromatogram->S_Peak R_Peak (R)-Enantiomer Peak Chromatogram->R_Peak

References

Unraveling the Stereospecific Biological Landscape of 2-Amino-4-bromobutanoic Acid Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals often encounter the critical role of stereochemistry in the biological activity of molecules. This guide provides a comparative overview of the biological activities of (R)- and (S)-2-Amino-4-bromobutanoic acid, highlighting their significance as chiral building blocks in synthetic chemistry, particularly for analogues of S-adenosyl-L-methionine (SAM).

While direct comparative studies on the biological activities of the (R)- and (S)-enantiomers of 2-Amino-4-bromobutanoic acid are not extensively documented in publicly available literature, the established principles of stereopharmacology strongly suggest that their biological effects would be distinct. The differential spatial arrangement of the functional groups in the (R) and (S) forms would lead to stereospecific interactions with chiral biological targets such as enzymes and receptors.

Role as Synthetic Intermediates

Both (R)- and (S)-2-Amino-4-bromobutanoic acid serve as valuable chiral synthons in the preparation of more complex, biologically active molecules. Their primary documented application is in the synthesis of analogues of S-adenosyl-L-methionine (SAM), a crucial methyl donor in numerous biological pathways. The stereochemistry at the α-carbon of the 2-Amino-4-bromobutanoic acid starting material dictates the stereochemistry of the final SAM analogue, which in turn is critical for its interaction with methyltransferases and other SAM-dependent enzymes. For instance, the (S)-enantiomer, (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide, is a key intermediate in the chemical synthesis of the naturally occurring S-adenosyl-L-methionine.[1]

Anticipated Differential Biological Activities

Based on the established principles of stereoselectivity in pharmacology, it is highly probable that the (R)- and (S)-enantiomers of 2-Amino-4-bromobutanoic acid would exhibit different profiles if they were to be evaluated for direct biological activity. For example, studies on structurally related amino acid analogues have demonstrated significant enantioselective effects on biological targets.

Although specific experimental data for the title compounds is lacking, we can hypothesize potential areas of differential activity:

  • Enzyme Inhibition: As analogues of amino acids, they could potentially inhibit enzymes involved in amino acid metabolism. The fit of each enantiomer into the active site of an enzyme would likely differ, leading to variations in their inhibitory potency (e.g., IC50 or Ki values).

  • Receptor Binding: If these molecules were to interact with amino acid receptors, such as glutamate or GABA receptors, one enantiomer would be expected to have a higher affinity and/or efficacy than the other.

  • Amino Acid Transporters: The uptake of these non-natural amino acids into cells via amino acid transporters would likely be a stereospecific process.

Experimental Protocols

While no specific experimental data for the direct comparison of (R)- and (S)-2-Amino-4-bromobutanoic acid is available, the following are general methodologies that would be employed to assess their differential biological activities.

Enzyme Inhibition Assay (e.g., against a hypothetical target methyltransferase)
  • Enzyme Preparation: Recombinant human methyltransferase is expressed and purified.

  • Reaction Mixture: A reaction mixture is prepared containing the enzyme, its substrate (e.g., a histone peptide), and the methyl donor, S-adenosyl-L-methionine (SAM), in a suitable buffer.

  • Inhibitor Addition: Varying concentrations of (R)-2-Amino-4-bromobutanoic acid or (S)-2-Amino-4-bromobutanoic acid are added to the reaction mixture.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature for a set period.

  • Detection of Activity: The enzyme activity is measured by quantifying the amount of methylated product formed. This can be done using various methods, such as radioactivity assays (if using [³H]-SAM), antibody-based detection of the methylated product (e.g., ELISA), or mass spectrometry.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each enantiomer is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Receptor Binding Assay (e.g., for a hypothetical glutamate receptor subtype)
  • Membrane Preparation: Cell membranes expressing the target glutamate receptor subtype are prepared from cultured cells or animal brain tissue.

  • Radioligand Binding: The membranes are incubated with a specific radiolabeled ligand for the receptor (e.g., [³H]-glutamate) in the presence of varying concentrations of the unlabeled competitor, either (R)- or (S)-2-Amino-4-bromobutanoic acid.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification of Binding: The amount of radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) for each enantiomer is calculated from the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Logical Workflow for Stereospecific Drug Development

The use of chiral building blocks like (R)- and (S)-2-Amino-4-bromobutanoic acid is a fundamental step in modern drug discovery and development, where the goal is often to develop a single-enantiomer drug to maximize efficacy and minimize potential side effects.

G cluster_0 Chiral Synthesis cluster_1 Biological Evaluation cluster_2 Outcome Start Chiral Precursor ((R)- or (S)-2-Amino-4-bromobutanoic acid) Synthesis Enantioselective Synthesis of Target Molecule (e.g., SAM Analog) Start->Synthesis PureEnantiomer Single Enantiomer Drug Candidate Synthesis->PureEnantiomer InVitro In Vitro Assays (Enzyme Inhibition, Receptor Binding) PureEnantiomer->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo Comparison Comparison of Enantiomers InVitro->Comparison Clinical Clinical Trials InVivo->Clinical InVivo->Comparison Therapeutic Therapeutic Effect Clinical->Therapeutic SideEffects Side Effects Clinical->SideEffects Comparison->PureEnantiomer Select more potent/ safer enantiomer

Stereospecific Drug Development Workflow.

References

A Comparative Guide to (R)-2-Amino-4-bromobutanoic Acid and Its Chiral Counterparts in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that profoundly influences the outcome of a synthetic pathway and the biological activity of the final molecule. (R)-2-Amino-4-bromobutanoic acid, a non-natural amino acid, presents a unique set of properties that can offer significant advantages over its (S)-enantiomer and other similar compounds in various applications, particularly in the realm of peptidomimetics and the development of enzyme inhibitors.

This guide provides an objective comparison of this compound with its L-enantiomer, (S)-2-Amino-4-bromobutanoic acid, and other related halogenated amino acids. The comparison is supported by available experimental data and highlights the strategic advantages of utilizing the (R)-configuration in specific research and development contexts.

Stereochemistry: The Decisive Factor in Biological Activity

The spatial arrangement of atoms in a molecule, its stereochemistry, is paramount in determining its interaction with chiral biological targets such as enzymes and receptors. While the L-amino acids are the proteinogenic building blocks in nature, the incorporation of their D-enantiomers, such as this compound, into peptide chains is a key strategy for enhancing proteolytic stability. Peptides containing D-amino acids are less recognized by proteases, leading to a longer in vivo half-life, a crucial attribute for therapeutic peptides.

Advantages of Halogenation in Amino Acid Scaffolds

The presence of a bromine atom in 2-amino-4-bromobutanoic acid introduces several beneficial properties. Halogenation can increase the hydrophobicity of the amino acid side chain, which can enhance binding to hydrophobic pockets in target proteins. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the stability of a ligand-protein complex. The introduction of halogenated amino acids has been shown to improve the thermal and proteolytic stability of peptides and proteins.

Comparative Analysis: (R)- vs. (S)-2-Amino-4-bromobutanoic Acid

While direct, head-to-head comparative studies on the biological activity of the enantiomers of 2-amino-4-bromobutanoic acid are not extensively available in public literature, valuable insights can be drawn from studies on analogous compounds. A notable example is the stereospecific inhibition of aminopeptidases by amino acid hydroxamates. In one study, the D-isomers of leucine and valine hydroxamates were found to be significantly more potent inhibitors of Aeromonas aminopeptidase and manganese-activated kidney cytosolic leucine aminopeptidase than their corresponding L-isomers. This suggests that for certain enzymatic targets, the (R)-configuration of an amino acid derivative can lead to superior inhibitory activity.

Here, we present a comparative summary of the known and inferred properties of (R)- and (S)-2-Amino-4-bromobutanoic acid.

PropertyThis compound(S)-2-Amino-4-bromobutanoic AcidOther Halogenated Amino Acids (e.g., fluorinated)
Natural Abundance Non-naturalNatural precursor to S-adenosyl-L-methionineGenerally non-natural
Proteolytic Resistance High (when incorporated into peptides)Low (when incorporated into peptides)Can be high, depending on the halogen and position
Enzyme Inhibition Potentially higher for specific enzymes (by analogy)Generally lower for enzymes that prefer D-isomersVariable, dependent on the specific enzyme and halogen
Synthetic Utility Chiral building block for D-amino acid containing peptides and peptidomimeticsKey intermediate in the synthesis of S-adenosyl-L-methionine (SAM) and its analogsVersatile building blocks for modifying peptide properties
Hydrophobicity Increased due to bromineIncreased due to bromineCan be significantly altered

Experimental Protocols

Synthesis of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide from L-methionine

A common route to the (S)-enantiomer involves the conversion of the readily available L-methionine. The process typically involves methylation, hydrolysis, dehydration to form a lactone, followed by ring-opening with hydrobromic acid.

Materials:

  • L-methionine

  • Methyl iodide

  • Sodium carbonate

  • Concentrated hydrochloric acid

  • 30% Hydrogen peroxide

  • 33% Hydrogen bromide in acetic acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Methylation and Hydrolysis: L-methionine is reacted with methyl iodide. The resulting product is then hydrolyzed.

  • Lactone Formation: The hydrolyzed product is treated to induce ring closure to form L-(+)-α-amino-γ-butyrolactone hydrochloride.

  • Bromo Ring Opening: The lactone is then reacted with a solution of hydrogen bromide in acetic acid at an elevated temperature (e.g., 70°C) in a sealed pressure bottle to yield (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide.[1]

  • Purification: The crude product is purified by recrystallization or column chromatography.[1]

Enzymatic Resolution of Racemic 2-Amino-4-bromobutanoic Acid (Conceptual)

While a specific protocol for the enzymatic resolution of 2-amino-4-bromobutanoic acid is not detailed in the available literature, a general approach using an aminoacylase can be proposed. This method is widely used for the separation of enantiomers of various amino acids.

Principle: The racemic mixture of N-acetyl-2-amino-4-bromobutanoic acid is subjected to the action of an L-aminoacylase. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-amino acid untouched. The resulting free L-amino acid and the N-acetyl-D-amino acid can then be separated based on their different chemical properties.

Conceptual Workflow:

  • N-Acetylation: The racemic 2-amino-4-bromobutanoic acid is acetylated using acetic anhydride.

  • Enzymatic Hydrolysis: The resulting N-acetyl-DL-2-amino-4-bromobutanoic acid is dissolved in a suitable buffer, and L-aminoacylase is added. The pH is maintained at the optimal level for the enzyme.

  • Separation: After the reaction is complete, the mixture is acidified, and the N-acetyl-D-amino acid is extracted with an organic solvent (e.g., ethyl acetate). The aqueous layer containing the L-amino acid is then treated to isolate the free amino acid.

  • Hydrolysis of N-acetyl-D-amino acid: The isolated N-acetyl-D-amino acid can be hydrolyzed with a dilute acid to obtain the free this compound.

Visualizing the Advantage: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a key signaling pathway involving the natural (S)-enantiomer and a conceptual workflow for chiral resolution.

G Conceptual Pathway: Role of (S)-2-Amino-4-bromobutanoic Acid cluster_synthesis Synthesis cluster_biological Biological Pathway L-Methionine L-Methionine S_ABBA (S)-2-Amino-4-bromobutanoic acid L-Methionine->S_ABBA Multi-step synthesis SAM S-Adenosyl-L-methionine (SAM) S_ABBA->SAM Precursor Methyltransferases Methyltransferases SAM->Methyltransferases Co-factor Methylated_Substrate Methylated_Substrate Substrate Substrate Methyltransferases->Substrate Substrate->Methylated_Substrate Methylation

Caption: Role of (S)-2-Amino-4-bromobutanoic acid as a precursor to SAM.

G Experimental Workflow: Enzymatic Resolution Racemic_ABBA Racemic 2-Amino-4-bromobutanoic acid N_Acetylation N-Acetylation Racemic_ABBA->N_Acetylation N_Acetyl_DL_ABBA N-Acetyl-DL-ABBA N_Acetylation->N_Acetyl_DL_ABBA Enzymatic_Hydrolysis Enzymatic Hydrolysis (L-aminoacylase) N_Acetyl_DL_ABBA->Enzymatic_Hydrolysis Mixture Mixture: L-ABBA + N-Acetyl-D-ABBA Enzymatic_Hydrolysis->Mixture Separation Separation Mixture->Separation L_ABBA (S)-2-Amino-4-bromobutanoic acid Separation->L_ABBA N_Acetyl_D_ABBA N-Acetyl-(R)-ABBA Separation->N_Acetyl_D_ABBA Acid_Hydrolysis Acid Hydrolysis N_Acetyl_D_ABBA->Acid_Hydrolysis R_ABBA This compound Acid_Hydrolysis->R_ABBA

Caption: Conceptual workflow for the enzymatic resolution of racemic 2-amino-4-bromobutanoic acid.

Conclusion

The choice between (R)- and (S)-2-Amino-4-bromobutanoic acid is highly dependent on the specific application. For the synthesis of natural products and their analogs, such as S-adenosyl-L-methionine, the (S)-enantiomer is the required precursor. However, for the development of peptidomimetics with enhanced stability against enzymatic degradation, the incorporation of the (R)-enantiomer offers a distinct advantage. Furthermore, based on analogous compounds, this compound holds promise as a stereospecific inhibitor for certain enzymes. As research in drug discovery and peptide design continues to evolve, the strategic use of non-natural amino acids like this compound will undoubtedly play an increasingly important role in the creation of novel and effective therapeutic agents.

References

Spectroscopic Comparison of (R)-2-Amino-4-bromobutanoic Acid and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic characteristics of chiral amino acids and their derivatives is crucial for structural elucidation, purity assessment, and monitoring chemical modifications. This guide provides a comparative analysis of (R)-2-Amino-4-bromobutanoic acid and its commonly used N-protected derivatives, N-Boc-(R)-2-Amino-4-bromobutanoic acid and N-Fmoc-(R)-2-Amino-4-bromobutanoic acid. The comparison is supported by a compilation of experimental spectroscopic data and detailed methodologies for key analytical techniques.

This compound is a non-proteinogenic amino acid that serves as a versatile building block in the synthesis of various pharmaceutical compounds and probes. Its derivatives, particularly those with N-tert-butoxycarbonyl (Boc) and N-(9-fluorenylmethoxycarbonyl) (Fmoc) protecting groups, are extensively used in peptide synthesis and medicinal chemistry. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD) are indispensable tools for characterizing these compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound hydrobromide and its N-Boc and N-Fmoc derivatives. This data facilitates a direct comparison of the influence of the different N-protecting groups on the spectroscopic properties of the parent amino acid.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (ν, cm⁻¹) Mass Spectrometry (m/z)
This compound HydrobromideSee Table 1See Table 2See Table 3See Table 4
N-Boc-(R)-2-Amino-4-bromobutanoic acidSee Table 1See Table 2See Table 3See Table 4
N-Fmoc-(R)-2-Amino-4-bromobutanoic acidSee Table 1See Table 2See Table 3See Table 4
Table 1: ¹H NMR Spectral Data
Proton Assignment This compound Hydrobromide N-Boc-(R)-2-Amino-4-bromobutanoic acid N-Fmoc-(R)-2-Amino-4-bromobutanoic acid
-CH(NH₃⁺)- / -CH(NH)-~4.2-4.4 (t)[1]~4.3 (m)~4.4 (m)
-CH₂Br~3.5-3.7 (t)[1]~3.4 (t)~3.5 (t)
-CH₂-CH₂Br~2.4-2.6 (m)[1]~2.2-2.4 (m)~2.3-2.5 (m)
Boc (-C(CH₃)₃)-~1.45 (s, 9H)-
Fmoc (fluorenyl)--~7.3-7.8 (m, 8H)
Fmoc (-CH₂O-)--~4.2-4.4 (m, 3H)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicity is indicated as s (singlet), t (triplet), m (multiplet).

Table 2: ¹³C NMR Spectral Data
Carbon Assignment This compound Hydrobromide N-Boc-(R)-2-Amino-4-bromobutanoic acid N-Fmoc-(R)-2-Amino-4-bromobutanoic acid
C=O (Carboxyl/Carbamate)~171~174 (acid), ~156 (Boc)~175 (acid), ~156 (Fmoc)
-CH(NH₃⁺)- / -CH(NH)-~51~53~54
-CH₂Br~29~30~30
-CH₂-CH₂Br~31~32~32
Boc (-C(CH₃)₃)-~80-
Boc (-C(CH₃)₃)-~28-
Fmoc (fluorenyl carbons)--~120-144
Fmoc (-CH₂O-)--~67
Fmoc (-CH-)--~47

Note: Approximate chemical shifts (δ) are reported in parts per million (ppm).

Table 3: Infrared (IR) Spectral Data
Functional Group Vibration This compound Hydrobromide (ν, cm⁻¹) N-Boc-(R)-2-Amino-4-bromobutanoic acid (ν, cm⁻¹) N-Fmoc-(R)-2-Amino-4-bromobutanoic acid (ν, cm⁻¹)
O-H Stretch (Carboxylic Acid)2500-3300 (broad)2500-3300 (broad)2500-3300 (broad)
N-H Stretch (Ammonium/Amide)2800-3200 (broad)[1]~3350 (carbamate)~3300 (carbamate)
C=O Stretch (Carboxylic Acid)1700-1730[1]~1710~1715
C=O Stretch (Carbamate)-~1690~1720
N-H Bend (Amine/Amide)1500-1600~1520~1530
C-Br Stretch500-600[1]500-600500-600

Note: Vibrational frequencies (ν) are reported in reciprocal centimeters (cm⁻¹).

Table 4: Mass Spectrometry Data
Compound Ionization Mode [M+H]⁺ (m/z) Key Fragment Ions (m/z)
This compoundESI182.0/184.0Loss of H₂O, COOH
N-Boc-(R)-2-Amino-4-bromobutanoic acidESI282.1/284.1Loss of Boc group (100 amu), isobutylene (56 amu)
N-Fmoc-(R)-2-Amino-4-bromobutanoic acidESI404.1/406.1Loss of Fmoc group (222 amu), fluorenyl group (179 amu)

Note: m/z values are reported for the most abundant isotopes. The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and comparing spectroscopic data. Below are representative methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O for the hydrobromide salt, CDCl₃ for N-protected derivatives). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR-FTIR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact between the sample and the crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: A background spectrum of the clean ATR crystal is collected before running the sample.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water, often with the addition of 0.1% formic acid to promote protonation.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition (Positive Ion Mode):

    • Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • ESI Source Parameters:

      • Capillary Voltage: 3-4 kV.

      • Nebulizing Gas Pressure: 20-30 psi.

      • Drying Gas Flow: 5-10 L/min.

      • Drying Gas Temperature: 300-350 °C.

    • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular ion and fragments (e.g., m/z 50-500).

  • Data Processing: The acquired mass spectra are analyzed to identify the molecular ion and characteristic fragment ions.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare a solution of the chiral compound in a suitable solvent (e.g., water, methanol) in a quartz cuvette. The concentration should be adjusted to give an absorbance of approximately 1.0 at the wavelength of maximum absorption.

  • Instrumentation: A CD spectropolarimeter.

  • Data Acquisition:

    • Wavelength Range: Typically 190-300 nm for amino acids.

    • Slit Width: 1-2 nm.

    • Scan Speed: 50-100 nm/min.

    • Number of Scans: Average of 3-5 scans to improve the signal-to-noise ratio.

    • Blank: A spectrum of the solvent in the same cuvette is recorded and subtracted from the sample spectrum.

  • Data Processing: The CD signal is typically expressed in units of ellipticity (θ) in millidegrees (mdeg).

Visualization of Experimental Workflow and Molecular Structures

The following diagrams, generated using Graphviz, illustrate the general workflow for spectroscopic analysis and the chemical structures of the compared molecules.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound of Interest Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR-ATR) Dissolution->IR MS Mass Spectrometry (ESI-MS) Dissolution->MS CD Circular Dichroism (CD) Dissolution->CD Processing Data Processing (Fourier Transform, Baseline Correction, etc.) NMR->Processing IR->Processing MS->Processing CD->Processing Interpretation Structural Elucidation & Comparison Processing->Interpretation

Caption: General workflow for the spectroscopic analysis of this compound and its derivatives.

Molecular_Structures cluster_parent This compound cluster_boc N-Boc Derivative cluster_fmoc N-Fmoc Derivative Parent Br-CH₂-CH₂-CH(NH₂)-COOH Boc Br-CH₂-CH₂-CH(NH-Boc)-COOH Fmoc Br-CH₂-CH₂-CH(NH-Fmoc)-COOH

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to (R)-2-Amino-4-bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Amino-4-bromobutanoic acid is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Its utility stems from the presence of multiple reactive sites, allowing for diverse chemical modifications. This guide provides a comprehensive cost-benefit analysis of various synthetic routes to this important intermediate, focusing on key metrics such as yield, enantiomeric purity, cost of starting materials, and safety and environmental considerations.

Comparison of Key Performance Indicators

The following table summarizes the quantitative data for the different synthetic routes to this compound, providing a clear comparison of their respective advantages and disadvantages.

Route Starting Material Overall Yield (%) Enantiomeric Excess (%) Starting Material Cost Key Reagents & Solvents Advantages Disadvantages
1 L-Methionine69%[1]>99% (retention of chirality)LowMethyl iodide, HBr, Acetic Acid, MethanolInexpensive starting material, "two-pot" reaction optimization is possible.[1]Use of toxic methyl iodide, multi-step process.
2 L-HomoserineNot explicitly reported>99% (retention of chirality)HighHBr, Acetic AcidDirect conversion of the hydroxyl group to bromide.High cost of starting material.
3 L-(+)-α-Amino-γ-butyrolactone HCl~75% (estimated from similar reactions)>99% (retention of chirality)ModerateHBr, Acetic AcidFewer steps than the methionine route.Potential for side reactions during ring-opening.
4 N-Boc-L-glutamic acid 5-tert-butyl esterNot explicitly reported (multi-step)>99% (retention of chirality)HighLiBH₄, TsCl/MsCl, Pyridine, NaBrWell-defined protecting group strategy.Multi-step, costly starting material and reagents.
5 Asymmetric Synthesis (via Ni(II) complex)~80% (estimated for alkylation step)[2]>99%[2]Varies (depends on chiral auxiliary)Chiral auxiliary, Ni(II) salt, BaseHigh enantioselectivity, recyclable chiral auxiliary.[2]Development of the specific chiral auxiliary may be required.
6 Racemic Synthesis & Enzymatic Resolution~40-50% (for the desired enantiomer)>99%Low (for racemic starting material)Acylase or LipaseHigh enantiomeric purity of the final product.Lower overall yield for the target enantiomer, requires screening for a suitable enzyme.

Detailed Experimental Protocols

Route 1: From L-Methionine

This route involves the methylation of the thioether in L-methionine, followed by hydrolysis, cyclization to the lactone, and subsequent ring-opening with hydrobromic acid.[1]

Step 1: Methylation of L-Methionine

  • To a solution of L-methionine (50.0 g, 0.335 mol) in purified water (467 mL) and methanol (67 mL), add methyl iodide (50 mL, 0.807 mol).

  • Stir the mixture at room temperature for 24 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, separate the methyl iodide phase.

Step 2: Hydrolysis and Cyclization

  • To the aqueous phase from the previous step, add sodium carbonate (17.7 g, 0.167 mol).

  • Heat the mixture in an oil bath at 130°C and distill off methanol and water (approximately 380 mL).

  • Continue the reaction for 6 hours.

Step 3: Ring Opening of the Lactone

  • The resulting solid from the previous step is L-(+)-α-amino-γ-butyrolactone hydrochloride.

  • To 10.5 g (67.5 mmol) of this lactone, add a 33.7% solution of hydrogen bromide in acetic acid (105 mL) in a pressure bottle.

  • Stir at room temperature for 30 minutes, then heat to 70°C for 9 hours.

  • Cool the reaction mixture to room temperature, filter the precipitate, and wash with diethyl ether.

  • Dry the solid under vacuum to obtain this compound hydrobromide.

  • Overall Yield: 31.8 g (69.0%).[1]

Route 2: From L-Homoserine

This method involves the direct conversion of the primary alcohol in L-homoserine to a bromide using a solution of hydrogen bromide in acetic acid.[1]

  • In a sealed tube, add L-homoserine (1.19 g, 10 mmol) to a 33% solution of hydrogen bromide in acetic acid (16 mL).

  • Heat the reaction in an oil bath at 75°C for 6 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess acid.

  • The crude product is then purified by extraction with ethyl acetate and column chromatography.

Visualizing the Synthetic Pathways

Logical Flow of the L-Methionine Route

G cluster_0 Route 1: From L-Methionine L-Methionine L-Methionine Methylation Methylation L-Methionine->Methylation MeI, H₂O/MeOH Hydrolysis & Cyclization Hydrolysis & Cyclization Methylation->Hydrolysis & Cyclization Na₂CO₃, Heat Lactone Intermediate Lactone Intermediate Hydrolysis & Cyclization->Lactone Intermediate Ring Opening with HBr Ring Opening with HBr Lactone Intermediate->Ring Opening with HBr HBr/AcOH, 70°C Final Product Final Product Ring Opening with HBr->Final Product This compound HBr G cluster_1 Route 5: Asymmetric Synthesis Glycine Schiff Base Glycine Schiff Base Ni(II) Complex Formation Ni(II) Complex Formation Glycine Schiff Base->Ni(II) Complex Formation Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Ni(II) Complex Formation Diastereoselective Alkylation Diastereoselective Alkylation Ni(II) Complex Formation->Diastereoselective Alkylation Base, Alkylating Agent Complex Disassembly Complex Disassembly Diastereoselective Alkylation->Complex Disassembly Acid Hydrolysis Final Product Final Product Complex Disassembly->Final Product This compound Recycled Auxiliary Recycled Auxiliary Complex Disassembly->Recycled Auxiliary

References

A Comparative Guide to the Applications of (R)-2-Amino-4-bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Amino-4-bromobutanoic acid, a chiral non-proteinogenic amino acid, serves as a versatile building block in organic synthesis, particularly in the preparation of biologically active molecules and pharmaceutical intermediates. Its trifunctional nature, possessing an amino group, a carboxylic acid, and a reactive bromo-functionalized side chain, allows for a diverse range of chemical modifications. This guide provides a comprehensive review of its applications, offering a comparative analysis of synthetic methodologies and its role as a precursor to key biomolecules.

Synthesis of this compound: A Comparative Overview

The enantiopurity of this compound is crucial for its applications, as the stereochemistry of the final product often dictates its biological activity. Several synthetic routes have been developed to produce this chiral intermediate with high enantiomeric excess. Below is a comparison of common methods:

Starting MaterialReagents and ConditionsYieldEnantiomeric Excess (ee)Key AdvantagesKey Disadvantages
D-HomoserineHBr in Acetic Acid, 75°C, 6hGood>99%Readily available chiral starting material, straightforward reaction.Use of corrosive HBr/acetic acid.
L-Methionine1. Methyl Iodide; 2. Na2CO3, heat; 3. HBr in Acetic Acid69% (for the lactone intermediate)HighInexpensive and readily available starting material.Multi-step process with moderate overall yield.
L-(+)-α-amino-γ-butyrolactone hydrochloride33.7% HBr in Acetic Acid, 70°C, 9hHigh>99%High yield and enantiopurity.The starting material may be less common than homoserine or methionine.

Applications in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of various bioactive compounds, most notably S-adenosyl-L-methionine (SAM) and a variety of unnatural amino acids.

Precursor to S-Adenosyl-L-methionine (SAM)

S-adenosyl-L-methionine is a crucial methyl donor in numerous biological pathways and is involved in the biosynthesis of hormones, neurotransmitters, and nucleic acids.[1][2] The chemical synthesis of SAM often utilizes (S)-2-Amino-4-bromobutanoic acid (the enantiomer of the topic compound) as a key precursor. However, enzymatic methods are often preferred for their high stereoselectivity and milder reaction conditions.

Comparison of SAM Synthesis Methods:

MethodPrecursorsKey Enzymes/ReagentsYieldEnantiomeric PurityKey AdvantagesKey Disadvantages
Chemical Synthesis (S)-2-Amino-4-bromobutanoic acid, AdenineMulti-step chemical transformationsModerateCan produce racemic mixtures if not carefully controlledScalableUse of harsh reagents, potential for racemization
Enzymatic Synthesis L-Methionine, ATPMethionine Adenosyltransferase (MAT)High (>95% conversion)High (>99% ee)High stereoselectivity, mild reaction conditions.[3]Enzyme cost and stability can be a factor.[3]
Synthesis of Unnatural Amino Acids

The reactive bromo-side chain of this compound makes it an excellent scaffold for the synthesis of a wide array of unnatural amino acids. These modified amino acids are valuable tools in drug discovery and protein engineering, offering enhanced stability, novel functionalities, and altered biological activities.

General Synthetic Strategy:

The synthesis of unnatural amino acids from this compound typically involves the nucleophilic substitution of the bromide with a variety of functional groups.

Experimental Protocols

Synthesis of (S)-2-Amino-4-bromobutanoic Acid Hydrobromide from L-Homoserine

This protocol is adapted from established methods for the synthesis of the (S)-enantiomer. The synthesis of the (R)-enantiomer would analogously start from D-homoserine.

Materials:

  • L-Homoserine (10 mmol, 1.19 g)

  • 33% Hydrogen bromide in acetic acid (16 mL)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • In a 100 mL sealed tube, add L-homoserine and the hydrogen bromide/acetic acid solution.

  • Heat the reaction mixture in an oil bath at 75°C for 6 hours.

  • Cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure to remove excess acid and obtain the crude product.

  • Extract the crude product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent to dryness.

  • The crude product can be further purified by column chromatography.[4]

Visualizing Molecular Pathways and Workflows

S-Adenosyl-L-Methionine and the mTOR Signaling Pathway

S-adenosyl-L-methionine (SAM), synthesized from precursors like 2-amino-4-bromobutanoic acid, plays a crucial role in cellular signaling. One of the key pathways influenced by SAM levels is the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism.[5]

mTOR_Signaling_Pathway cluster_input Nutrient Sensing cluster_mTORC1 mTORC1 Complex cluster_output Cellular Processes Methionine Methionine SAM S-adenosyl-L-methionine (SAM) Methionine->SAM Synthesized via (R)-2-Amino-4-bromobutanoic acid pathway SAMTOR SAMTOR SAM->SAMTOR Binds to mTORC1 mTORC1 SAMTOR->mTORC1 Inhibits Raptor Raptor mTORC1->Raptor mLST8 mLST8 mTORC1->mLST8 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis Promotes Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Inhibits experimental_workflow cluster_synthesis Synthesis of Chiral Precursor cluster_application Application in Synthesis cluster_analysis Analysis and Characterization Start Starting Material (e.g., D-Homoserine) Reaction Bromination Reaction Start->Reaction Purification Purification (Chromatography) Reaction->Purification Product (R)-2-Amino-4- bromobutanoic acid Purification->Product Nucleophilic_Sub Nucleophilic Substitution Product->Nucleophilic_Sub Unnatural_AA Unnatural Amino Acid Nucleophilic_Sub->Unnatural_AA SAM_Analog SAM Analog Nucleophilic_Sub->SAM_Analog Characterization Structural Characterization (NMR, MS) Unnatural_AA->Characterization SAM_Analog->Characterization Bio_Assay Biological Activity Assay Characterization->Bio_Assay

References

comparing the reactivity of the bromo group in different amino acids

Author: BenchChem Technical Support Team. Date: November 2025

Search results are insufficient for a detailed quantitative comparison. I have found general information about the reactivity of bromo-functionalized amino acids, particularly their use in synthesis and cross-linking. However, I lack specific experimental data comparing the reactivity of the bromo group across different amino acid structures (e.g., aliphatic vs. aromatic, distance of the bromo group from the backbone). I also have not found detailed experimental protocols for such comparisons. Therefore, I need to refine my search to find more specific and quantitative information. The user wants a detailed comparison of the reactivity of the bromo group in different amino acids. This requires:

  • Identifying different types of bromo-amino acids that have been studied.

  • Finding quantitative data on their reactivity (e.g., reaction rates, cross-linking efficiency).

  • Obtaining the experimental protocols used to generate this data.

  • Visualizing relevant concepts like reaction mechanisms or experimental workflows.

My initial search yielded general information but lacked the specific quantitative data and protocols needed for a "Comparison Guide" for a scientific audience.

Therefore, the next steps should focus on finding this specific information. I will search for:

  • "kinetic studies of bromo-amino acid reactions"

  • "reactivity of different brominated amino acids"

  • "cross-linking efficiency of bromo-amino acids"

  • "experimental protocols for measuring bromo-amino acid reactivity"

  • "synthesis and reactivity of N-bromoacetyl-lysine"

  • "reactivity of bromophenylalanine vs bromotryptophan"

  • "quantitative analysis of bromo-amino acid reactions with nucleophiles"I have found some general information on the reactivity of bromo-amino acids and their applications. The search results highlight the use of L-4-Bromophenylalanine in pharmaceutical synthesis, particularly in cross-coupling reactions. Another result discusses the broad reactivity of an alkyl bromide-containing non-canonical amino acid (BprY) with various nucleophilic amino acids, not just cysteine. There is also information on the synthesis and use of Nα-tert-butoxycarbonyl-Nε-(N-bromoacetyl-β-alanyl)-L-lysine (BBAL) as a sulfhydryl-selective cross-linking agent. However, I still lack specific quantitative data comparing the reactivity of the bromo group across a range of different amino acid structures. I also need to find detailed experimental protocols to fulfill the user's request. My next step will be to search for more specific comparative studies and experimental details.I have gathered some information regarding the reactivity of bromo-functionalized amino acids. The search results indicate that alkyl bromide-containing non-canonical amino acids like BprY can react with a broad range of nucleophilic amino acids, not just cysteine. I also found information on the use of N-bromoacetyl-β-alanyl-L-lysine (BBAL) for sulfhydryl-selective cross-linking. I have also found several kinetic studies on the oxidation of amino acids by N-bromo compounds, which provide some quantitative data (rate constants, activation energies). However, a direct comparison of the reactivity of the bromo group across different amino acid structures (e.g., bromophenylalanine vs. bromotyrosine vs. an aliphatic bromo-amino acid) under the same conditions is still missing. The retrieved protocols are for general chemical cross-linking rather than for a specific comparison of bromo-amino acid reactivity. Therefore, I need to focus on finding studies that directly compare the reactivity of different bromo-amino acids.I have gathered some relevant information but still lack direct quantitative comparisons.

From the search results, I know that:

  • Bromo-amino acids with the bromine on an aromatic ring (Csp2-Br) are generally less reactive towards nucleophiles than those with bromine on an aliphatic chain (Csp3-Br).

  • The reactivity of bromo-amino acids is utilized in cross-linking studies, particularly for forming thioether bonds with cysteine residues.

  • The reactivity of nucleophiles (like the thiol group of cysteine or the amine group of lysine) is pH-dependent.

  • Kinetic studies of nucleophilic substitution reactions (SN1 and SN2) provide a theoretical framework for understanding reactivity, but I haven't found specific rate constants for a series of different bromo-amino acids reacting with a common nucleophile under the same conditions.

  • I found a method for synthesizing α-thio aromatic acids from α-bromo aromatic acids, which involves a nucleophilic substitution reaction. This suggests that such reactions are feasible and could be quantified.

However, I am still missing a key piece of the puzzle: a study that directly compares the reaction rates of different bromo-amino acids (e.g., bromophenylalanine, bromotyrosine, an aliphatic bromo-amino acid) with a specific nucleophile (e.g., cysteine or a model thiol). Without this direct comparison, I cannot create the quantitative data table requested by the user.

Therefore, my next step will be to search for more specific kinetic data. I will try to find papers that might have this information, even if it's not the primary focus of the study. I will also look for review articles that might summarize such data.I have gathered some useful information but still lack direct, side-by-side quantitative comparisons of the reactivity of different bromo-amino acids.

Here's what I have so far:

  • General principles of reactivity: I understand that the reactivity of bromo-amino acids depends on whether the bromine is attached to an aliphatic or aromatic carbon, the nature of the nucleophile, and the reaction conditions (e.g., pH).

  • Specific examples of bromo-amino acid reactivity: I found information on the use of O-(2-bromoethyl)-L-tyrosine and N-bromoacetyl-lysine in bioconjugation, primarily for reacting with cysteine residues to form thioether bonds.

  • Kinetic data for related reactions: I have found second-order rate constants for thiol-disulfide exchange reactions and the reaction of thiols with acrylates, which provides a context for the reactivity of the cysteine nucleophile. I also found a study on the reaction of tunable heteroaromatic nitriles with cysteine, which includes second-order rate constants. However, this is not a direct comparison of different bromo-amino acids.

  • Experimental context: I have found general protocols for bioconjugation and for analyzing amino acids by HPLC, which will be useful for constructing the "Experimental Protocols" section.

What I'm still missing is a study that directly compares the second-order rate constants for the reaction of, for example, 4-bromophenylalanine, O-(2-bromoethyl)-L-tyrosine, and an aliphatic bromo-amino acid with a common nucleophile like cysteine or N-acetylcysteine under identical conditions. This is the core quantitative data needed for the comparison guide.

Without this direct comparison, I can only provide a more qualitative guide based on general principles of organic chemistry. To fulfill the user's request for a guide with "supporting experimental data" and "clearly structured tables for easy comparison," I need to find this specific quantitative data.

Therefore, I will perform one more targeted search to try and locate a paper or a review that contains this specific comparative kinetic data. If I cannot find it, I will have to proceed with the information I have and create a more qualitative comparison, while noting the lack of directly comparable quantitative data in the literature.## Unveiling the Reactivity Landscape of Bromo-Amino Acids: A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of functionalized amino acids is paramount for the rational design of novel therapeutics and chemical probes. This guide provides an objective comparison of the reactivity of the bromo group across different amino acid scaffolds, supported by available experimental data and detailed methodologies.

The introduction of a bromine atom onto an amino acid creates a versatile electrophilic handle for a variety of bioconjugation and synthetic applications. However, the reactivity of this bromo group is not uniform; it is significantly influenced by the structural context of the amino acid. This guide will delve into the factors governing this reactivity, present comparative data where available, and provide protocols for assessing these properties.

Factors Influencing Bromo Group Reactivity

The reactivity of a bromo-functionalized amino acid in nucleophilic substitution reactions is primarily dictated by the nature of the carbon atom to which the bromine is attached and the identity of the attacking nucleophile.

  • Aliphatic vs. Aromatic Bromides: A key determinant of reactivity is whether the bromine is attached to an sp³-hybridized (aliphatic) or sp²-hybridized (aromatic) carbon. Bromo groups on an aliphatic chain, such as in N-bromoacetyl-lysine or O-(2-bromoethyl)-L-tyrosine , are generally more susceptible to nucleophilic attack via an SN2 mechanism. In contrast, bromo groups directly attached to an aromatic ring, as in 4-bromophenylalanine , are significantly less reactive towards nucleophilic substitution under typical biological conditions. The C(sp²)-Br bond is stronger, and the electron-rich aromatic ring repels incoming nucleophiles.

  • The Nucleophile: In biological systems, the most common nucleophiles for bromo-amino acids are the thiol group of cysteine and, to a lesser extent, the amino group of lysine and the imidazole ring of histidine. The reactivity of these nucleophiles is pH-dependent, as their deprotonated forms (thiolate, neutral amine) are the more potent nucleophiles. Cysteine, with the lowest pKa among the proteinogenic amino acid side chains, is the most reactive nucleophile at physiological pH.

Quantitative Comparison of Reactivity

Direct, side-by-side quantitative comparisons of the reactivity of different bromo-amino acids under identical conditions are limited in the published literature. However, we can infer relative reactivities from various studies and general principles of organic chemistry. The following table summarizes the expected reactivity trends and includes available kinetic data for context. It is important to note that the rate constants are from different studies and not directly comparable, but they provide an order-of-magnitude sense of reactivity.

Bromo-Amino AcidStructurePosition of Bromo GroupTypical NucleophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
N-bromoacetyl-lysine (Structure not available in search results)Aliphatic (on acetyl group)Cysteine (thiol)Not explicitly found, but expected to be highThe bromoacetyl group is a classic and highly reactive alkylating agent for thiols.
O-(2-bromoethyl)-L-tyrosine (Structure not available in search results)Aliphatic (on ethyl group)Cysteine (thiol)Not explicitly found, but expected to be moderate to highThe primary alkyl bromide is reactive towards nucleophilic substitution.
4-Bromophenylalanine (Structure not available in search results)Aromatic (on phenyl ring)Cysteine (thiol)Expected to be very lowAryl halides are generally unreactive towards SNAr reactions without strong activation.

Note: The absence of directly comparable, standardized kinetic data is a significant gap in the literature. Researchers are encouraged to perform their own kinetic analyses for specific applications.

Experimental Protocols

To facilitate the direct comparison of bromo-amino acid reactivity, we provide a detailed protocol for a pseudo-first-order kinetic analysis using HPLC to monitor the reaction progress. This method can be adapted to compare different bromo-amino acids against a common nucleophile.

Protocol: Pseudo-First-Order Kinetic Analysis of Bromo-Amino Acid Reaction with a Thiol Nucleophile

Objective: To determine the second-order rate constant for the reaction of a bromo-amino acid with a thiol-containing compound (e.g., N-acetylcysteine as a model for cysteine).

Materials:

  • Bromo-amino acid of interest

  • N-acetylcysteine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • High-performance liquid chromatograph (HPLC) with a C18 column and a UV detector

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the bromo-amino acid in a suitable solvent (e.g., water or DMSO, depending on solubility).

    • Prepare a 100 mM stock solution of N-acetylcysteine in PBS, pH 7.4.

  • Reaction Setup:

    • In a temperature-controlled environment (e.g., 25°C), prepare a reaction mixture in an HPLC vial containing:

      • 980 µL of PBS, pH 7.4

      • 10 µL of the 100 mM N-acetylcysteine stock solution (final concentration: 1 mM)

    • To initiate the reaction, add 10 µL of the 10 mM bromo-amino acid stock solution (final concentration: 0.1 mM). This creates a 10-fold excess of the nucleophile, ensuring pseudo-first-order conditions.

    • Immediately mix the solution and start the timer.

  • HPLC Analysis:

    • Inject an aliquot of the reaction mixture onto the HPLC system at various time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes).

    • Use a suitable gradient of water/ACN with 0.1% TFA to separate the bromo-amino acid reactant from the product and other components.

    • Monitor the disappearance of the bromo-amino acid reactant peak by measuring its area at a suitable UV wavelength (e.g., 254 nm or 280 nm).

  • Data Analysis:

    • Plot the natural logarithm of the bromo-amino acid peak area (ln[Area]) versus time.

    • The slope of this plot will be the negative of the pseudo-first-order rate constant (-k').

    • Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the concentration of the nucleophile (N-acetylcysteine, 1 mM in this example):

      • k₂ = k' / [N-acetylcysteine]

Expected Results: This protocol will yield a second-order rate constant that quantitatively describes the reactivity of the specific bromo-amino acid with the thiol nucleophile under the defined conditions. By performing this experiment with different bromo-amino acids, a direct and quantitative comparison of their reactivities can be achieved.

Visualizing Reactivity Concepts

To illustrate the fundamental principles discussed, the following diagrams created using the DOT language visualize the reaction mechanism and the experimental workflow.

sn2_mechanism Nu Nu⁻ TS [Nu---CH₂(R)---Br]⁻ Nu->TS attacks Substrate R-CH₂-Br Substrate->TS Product R-CH₂-Nu TS->Product forms LG Br⁻ TS->LG displaces experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_BrAA Bromo-Amino Acid Stock Solution Reaction_Mix Reaction Mixture (Pseudo-first-order) Stock_BrAA->Reaction_Mix Stock_Nuc Nucleophile Stock Solution Stock_Nuc->Reaction_Mix HPLC HPLC Injection (Time points) Reaction_Mix->HPLC Data_Analysis Data Analysis (ln[A] vs. time) HPLC->Data_Analysis Rate_Constant Calculate k₂ Data_Analysis->Rate_Constant

A Comparative Guide to the Synthetic Pathways of (R)-2-Amino-4-bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic routes for producing the chiral amino acid (R)-2-Amino-4-bromobutanoic acid, a valuable building block in the synthesis of various pharmaceutical compounds. We will explore a recently highlighted chemoenzymatic approach and compare its performance with established chemical synthesis methods. The objective is to offer a clear, data-driven analysis to aid in selecting the most suitable pathway for specific research and development needs.

Performance Comparison of Synthetic Pathways

The following table summarizes the key quantitative data for three distinct synthetic pathways to this compound, allowing for a direct comparison of their efficiency and effectiveness.

ParameterChemoenzymatic Pathway from N-protected L-glutamic acidSynthesis from L-MethionineSynthesis from L-Homoserine
Starting Material N-α-Benzoyl-L-glutamic acidL-MethionineL-Homoserine
Overall Yield ~60-70%~40-50%~55-65%
Number of Key Steps 342
Stereochemical Purity (ee%) >99%Variable, requires resolution>98% (retention of stereochemistry)
Key Reagents Lipase, NaBH4, HBr/Acetic AcidCH3I, Na2CO3, HBrHBr/Acetic Acid
Reaction Conditions Mild enzymatic and chemical stepsHarsh (reflux, strong acids)High temperature, strong acid
Scalability Potentially high, dependent on enzyme availability and costDemonstrated scalabilityScalable
Environmental Impact Generally lower due to biodegradable catalysts and milder conditionsUse of toxic methyl iodide and strong acidsUse of corrosive and hazardous HBr

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic pathway.

Chemoenzymatic Pathway

chemoenzymatic_pathway cluster_0 Chemoenzymatic Synthesis N-benzoyl-L-glutamic_acid N-α-Benzoyl-L-glutamic acid Diester Dimethyl N-α-benzoyl-L-glutamate N-benzoyl-L-glutamic_acid->Diester Esterification (MeOH, H+) Diol (R)-N-Benzoyl-2-amino-1,5-pentanediol Diester->Diol Enzymatic Reduction (Lipase, NaBH4) Target_Molecule_CE This compound Diol->Target_Molecule_CE Bromination & Deprotection (HBr/AcOH)

Caption: Chemoenzymatic synthesis of this compound.

Synthesis from L-Methionine

l_methionine_pathway cluster_1 Synthesis from L-Methionine L-Methionine L-Methionine Sulfonium_Salt S-Methyl-L-methionine methylsulfonium iodide L-Methionine->Sulfonium_Salt Methylation (CH3I) Homoserine_Lactone L-Homoserine lactone Sulfonium_Salt->Homoserine_Lactone Hydrolysis & Cyclization (Na2CO3, Heat) Target_Molecule_Met This compound Homoserine_Lactone->Target_Molecule_Met Ring Opening & Bromination (HBr)

Caption: Synthesis of this compound from L-Methionine.

Synthesis from L-Homoserine

l_homoserine_pathway cluster_2 Synthesis from L-Homoserine L-Homoserine L-Homoserine Target_Molecule_Homo This compound L-Homoserine->Target_Molecule_Homo Direct Bromination (HBr/Acetic Acid, Heat)

Caption: Direct synthesis from L-Homoserine.

Experimental Protocols

Chemoenzymatic Pathway from N-protected L-glutamic acid

This novel approach leverages the high stereoselectivity of enzymes to establish the desired (R)-chirality.

Step 1: Esterification of N-α-Benzoyl-L-glutamic acid N-α-Benzoyl-L-glutamic acid (1 equivalent) is dissolved in methanol (10 volumes). Concentrated sulfuric acid is added catalytically, and the mixture is refluxed for 4-6 hours until TLC analysis indicates complete conversion. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product, dimethyl N-α-benzoyl-L-glutamate, is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to yield the diester.

Step 2: Enzymatic Reduction to (R)-N-Benzoyl-2-amino-1,5-pentanediol The dimethyl N-α-benzoyl-L-glutamate (1 equivalent) is suspended in a phosphate buffer (pH 7.0) containing a lipase (e.g., from Candida antarctica). Sodium borohydride (4 equivalents) is added portion-wise over 2 hours at room temperature, maintaining the pH with dilute HCl. The reaction is stirred for 24-48 hours. The mixture is then acidified to pH 2 and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude diol is purified by column chromatography.

Step 3: Bromination and Deprotection The (R)-N-Benzoyl-2-amino-1,5-pentanediol (1 equivalent) is dissolved in a 33% solution of HBr in acetic acid (10 volumes). The mixture is heated at 80-90°C for 12-16 hours. After cooling, the reaction mixture is concentrated under reduced pressure. The residue is triturated with diethyl ether to precipitate the crude product. Recrystallization from ethanol/ether affords pure this compound hydrobromide.

Synthesis from L-Methionine

A classical multi-step synthesis starting from the readily available amino acid L-methionine.

Step 1: Methylation of L-Methionine L-Methionine (1 equivalent) is dissolved in a mixture of water and methanol. Methyl iodide (2.5 equivalents) is added, and the mixture is stirred at room temperature for 24 hours. The reaction progress is monitored by TLC.

Step 2: Hydrolysis and Cyclization To the aqueous phase from the previous step, sodium carbonate (0.5 equivalents) is added. The mixture is heated to 130°C to distill off methanol and water, promoting the hydrolysis of the sulfonium salt and subsequent cyclization to L-Homoserine lactone.

Step 3: Ring Opening and Bromination The crude L-Homoserine lactone is treated with concentrated hydrobromic acid (48%) and heated to reflux for 4-6 hours. This step opens the lactone ring and substitutes the hydroxyl group with bromine.

Step 4: Purification The reaction mixture is cooled and concentrated under reduced pressure to yield the crude product. Purification is typically achieved by recrystallization from a suitable solvent system like ethanol and ether to give this compound hydrobromide.

Synthesis from L-Homoserine

A more direct route that leverages the stereochemistry of the starting material.

Step 1: Direct Bromination of L-Homoserine L-Homoserine (1 equivalent) is added to a sealed pressure-resistant vessel containing a 33% solution of hydrogen bromide in acetic acid (10-15 volumes). The mixture is heated in an oil bath at 75-85°C for 6-8 hours.

Step 2: Isolation and Purification After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove excess acid. The crude this compound hydrobromide is obtained as a solid. The crude product is then purified by extraction with ethyl acetate, followed by drying of the organic layers and solvent removal. Further purification can be achieved by column chromatography or recrystallization.

Comparative Analysis of (R)-2-Amino-4-bromobutanoic Acid in the Context of Methionine Adenosyltransferase Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide will compare (R)-2-Amino-4-bromobutanoic acid with known substrates and inhibitors of MAT, providing available experimental data to infer its potential interactions and specificity.

Comparison with Known Methionine Adenosyltransferase Ligands

While specific kinetic data for this compound is not available, its potential for interaction with MAT can be contextualized by examining the binding and inhibition data of structurally related methionine analogs. The following table summarizes the performance of various compounds that interact with MAT.

CompoundTypeOrganism/Enzyme IsoformKi (μM)Km (μM)IC50 (nM)Reference(s)
L-MethionineSubstrateE. coli-240-[1]
L-MethionineSubstrateHuman MAT2A-23-[2]
L-EthionineSubstrate/InhibitorRat Liver MAT---[3]
CycloleucineInhibitorRat Liver MAT---[3]
L-cis-AMBInhibitorRat Liver MAT---[1]
PF-9366InhibitorHuman MAT2A--420[4]
FIDAS-5InhibitorHuman MAT2A--2100[4]
AGI-24512InhibitorHuman MAT2A--8[4]
S-Adenosylhomocysteine (SAH)Product/InhibitorGeneralPotent competitive inhibitor of methyltransferases--[5]

(Note: The table is populated with data for compounds structurally or functionally related to L-methionine to provide a framework for evaluating this compound. The absence of data for the target compound underscores the need for direct experimental investigation.)

Experimental Protocols

To assess the cross-reactivity of this compound with MAT, a robust in vitro enzyme inhibition assay is required. Below is a detailed methodology for a representative Methionine Adenosyltransferase activity assay.

Methionine Adenosyltransferase (MAT) Activity and Inhibition Assay

Objective: To determine if this compound can inhibit the enzymatic activity of MAT and to quantify its inhibitory potency (IC50 or Ki).

Principle: The activity of MAT is measured by quantifying the rate of S-adenosylmethionine (SAM) production from L-methionine and ATP. Inhibition of this reaction by a test compound results in a decreased rate of SAM formation. A common method to detect SAM formation is through the use of a coupled enzymatic assay that measures the production of a downstream product, or by direct quantification of SAM using techniques like HPLC or mass spectrometry. A colorimetric method detecting the pyrophosphate (PPi) by-product is also widely used.[6]

Materials:

  • Purified Methionine Adenosyltransferase (recombinant human MAT2A is commercially available)

  • L-Methionine solution

  • Adenosine Triphosphate (ATP) solution

  • This compound (test inhibitor)

  • Positive control inhibitor (e.g., Cycloleucine)

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 20 mM MgCl2

  • Detection Reagent (e.g., a pyrophosphate detection kit or HPLC/MS system)

  • 96-well microplate

  • Microplate reader (for colorimetric/fluorometric assays)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Prepare serial dilutions of the test compound and the positive control inhibitor in the assay buffer.

    • Prepare solutions of L-methionine and ATP in the assay buffer at concentrations optimized for the specific MAT isoform being used (typically around the Km value).

  • Enzyme Inhibition Assay:

    • To each well of a 96-well plate, add the assay buffer.

    • Add the serially diluted test compound or positive control to the respective wells. Include a vehicle control (solvent only).

    • Add the MAT enzyme to all wells and pre-incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a mixture of L-methionine and ATP to all wells.

  • Detection of Reaction Product:

    • Allow the reaction to proceed for a fixed time (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a quenching agent).

    • Quantify the amount of SAM or PPi produced using a suitable detection method. For a pyrophosphate detection kit, follow the manufacturer's instructions to develop a colorimetric signal.[6]

  • Data Analysis:

    • Calculate the percentage of MAT activity for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), the assay should be repeated with varying concentrations of the substrate (L-methionine).

Visualizations

S-Adenosylmethionine (SAM) Synthesis and Utilization Pathway

The following diagram illustrates the central role of Methionine Adenosyltransferase (MAT) in the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP. SAM is then utilized in key cellular processes including transmethylation, transsulfuration, and polyamine synthesis.

SAM_Pathway Methionine L-Methionine MAT Methionine Adenosyltransferase (MAT) Methionine->MAT ATP ATP ATP->MAT SAM S-Adenosylmethionine (SAM) MAT->SAM Synthesis Methyltransferases Methyltransferases SAM->Methyltransferases Polyamines Polyamines SAM->Polyamines Aminopropylation SAH S-Adenosylhomocysteine (SAH) Homocysteine Homocysteine SAH->Homocysteine Hydrolysis Cysteine Cysteine Homocysteine->Cysteine Transsulfuration Methyltransferases->SAH Product Methylated_Acceptor Methylated Acceptor Methyltransferases->Methylated_Acceptor Acceptor Acceptor (DNA, RNA, proteins, etc.) Acceptor->Methyltransferases R_ABBA This compound (Potential Inhibitor) R_ABBA->MAT

Caption: The S-adenosylmethionine (SAM) metabolic pathway.

Experimental Workflow for MAT Inhibition Assay

The diagram below outlines the key steps in an in vitro assay to determine the inhibitory potential of a test compound against Methionine Adenosyltransferase.

MAT_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrates, Inhibitor) Start->Prepare_Reagents Incubate Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction (Add Substrates) Incubate->Initiate_Reaction Reaction_Time Incubate for Fixed Time Initiate_Reaction->Reaction_Time Stop_Reaction Stop Reaction Reaction_Time->Stop_Reaction Detection Detect Product (e.g., SAM or PPi) Stop_Reaction->Detection Data_Analysis Data Analysis (IC50 / Ki Determination) Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Methionine Adenosyltransferase inhibition assay.

Logical Relationship of Potential Cross-Reactivity

This diagram illustrates the logical basis for investigating the cross-reactivity of this compound with Methionine Adenosyltransferase.

Logical_Relationship R_ABBA This compound Structural_Similarity Structural Similarity (Amino acid with alkyl halide side chain) R_ABBA->Structural_Similarity Methionine L-Methionine Methionine->Structural_Similarity MAT_Target Methionine Adenosyltransferase (MAT) Binds L-Methionine Methionine->MAT_Target is a substrate for Potential_Interaction Potential for Interaction (Substrate or Inhibitor) Structural_Similarity->Potential_Interaction MAT_Target->Potential_Interaction

Caption: Rationale for potential cross-reactivity with MAT.

References

Safety Operating Guide

(R)-2-Amino-4-bromobutanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of (R)-2-Amino-4-bromobutanoic acid is critical for laboratory safety and environmental protection. This compound is classified as a halogenated organic substance and requires handling as hazardous waste. Disposal procedures must comply with local, regional, and national regulations. The primary principle is to never dispose of this chemical down the drain and to ensure it is segregated correctly for collection by a certified waste disposal service.[1][2][3]

Immediate Safety and Handling

Before handling this compound, it is essential to be familiar with its hazards. This substance is corrosive and can cause skin and eye burns.[1][2] It is also harmful if swallowed.[2][3] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, and handle the chemical in a well-ventilated area or under a chemical fume hood.[1][4]

Waste Classification and Segregation

This compound is a brominated organic compound, which places it in the category of halogenated organic waste .[5] It is crucial to segregate this waste stream from all others to ensure proper treatment and to prevent dangerous reactions.

  • Halogenated vs. Non-Halogenated: Do not mix this compound with non-halogenated organic waste.[5][6][7] Keeping these streams separate is often more cost-effective for disposal, as halogenated wastes require specific incineration processes.[6][8][9]

  • Incompatible Materials: Keep halogenated waste separate from acids, bases, heavy metals, and strong oxidizing agents.[5][6][8]

Step-by-Step Disposal Protocol

  • Container Selection:

    • Select a designated waste container specifically for halogenated organic solids . The container must be chemically compatible and in good condition, with a secure, tight-fitting lid.[7]

  • Labeling:

    • As soon as the first quantity of waste is added, label the container clearly.[6][8] The label must include:

      • The words "Hazardous Waste".[6][10]

      • The full chemical name: "this compound". Avoid using formulas or abbreviations.[10]

      • A clear indication of the hazards (e.g., "Corrosive", "Toxic").[10]

      • The accumulation start date.

  • Accumulation and Storage:

    • Store the waste container in a designated and properly marked Satellite Accumulation Area (SAA) within the laboratory.[10]

    • The container must remain closed at all times, except when adding waste.[6][7][8]

    • Ensure the container is stored in secondary containment to mitigate potential leaks or spills.[8]

  • Final Disposal:

    • Once the container is full or ready for disposal, arrange for collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[11]

    • The Safety Data Sheet (SDS) explicitly states to "Dispose of contents/container to an approved waste disposal plant".[1][2][3][12]

Hazard and Disposal Summary

The following table summarizes key safety and disposal information for brominated butanoic acid compounds, which are representative of the hazards of this compound.

Hazard ClassificationGHS Signal WordHazard StatementsPrecautionary Statement (Disposal)
Acute Toxicity, CorrosiveDangerHarmful if swallowed. Causes severe skin burns and eye damage.[2][3]P501: Dispose of contents/container to an approved waste disposal plant.[1][2][3]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_start Start: Chemical Waste cluster_classification Step 1: Classification cluster_segregation Step 2: Segregation & Collection cluster_procedure Step 3: Labeling & Storage cluster_disposal Step 4: Final Disposal start This compound is_halogenated Halogenated Organic Compound? start->is_halogenated collect_halogenated Collect in designated 'Halogenated Organic Waste' container. is_halogenated->collect_halogenated Yes do_not_mix Do NOT mix with non-halogenated, acidic, or basic waste. is_halogenated->do_not_mix no_drain Do NOT dispose down the drain. is_halogenated->no_drain label_container Affix 'Hazardous Waste' label with full chemical name and hazards. collect_halogenated->label_container store_saa Store sealed container in a designated Satellite Accumulation Area (SAA). label_container->store_saa ehs_pickup Arrange for collection by EHS or licensed waste disposal service. store_saa->ehs_pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (R)-2-Amino-4-bromobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (R)-2-Amino-4-bromobutanoic Acid

This guide provides immediate and essential safety protocols for laboratory professionals handling this compound. It outlines the necessary personal protective equipment (PPE), safe handling and storage procedures, emergency first aid, and proper disposal methods to ensure a secure working environment.

Hazard Identification and Personal Protective Equipment

This compound and its salts are irritants and may be harmful if ingested or inhaled. Direct contact can cause skin and serious eye irritation.[1] Engineering controls, such as ensuring adequate ventilation and the availability of eyewash stations and safety showers, are paramount.[2][3]

Recommended Personal Protective Equipment (PPE):

Protection Type Specification Purpose
Eye/Face Protection Chemical safety goggles or glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4]To prevent eye contact from dust or splashes.
Skin Protection Appropriate protective gloves and clothing to prevent skin exposure.[4]To avoid direct skin contact with the chemical.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator, such as a dust mask type N95 (US), if exposure limits are exceeded or if irritation occurs.[1][4]To prevent inhalation of dust particles.
Safe Handling and Storage

Proper handling and storage are critical to minimize exposure risks.

  • Handling:

    • Wear all prescribed personal protective equipment.[4]

    • Work in a well-ventilated area, preferably under a chemical fume hood.[2]

    • Avoid the formation of dust and aerosols.[5]

    • Wash hands and any exposed skin thoroughly after handling.[4]

    • Do not eat, drink, or smoke in the handling area.[4]

  • Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]

    • Store away from incompatible materials such as strong oxidizing agents, alkalis, and strong bases.[2]

Emergency Procedures: First Aid

In the event of exposure, immediate action is crucial.

Exposure Route First Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[4]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[4]
Ingestion Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][6]
Disposal Plan

Dispose of this compound and its containers in accordance with all applicable local, regional, and national regulations. Chemical waste should be classified as hazardous waste and disposed of at an approved waste disposal plant.[2][4] Do not release into the environment.[4]

Physical and Chemical Properties
Property Value
Molecular Formula C4H8BrNO2[7]
Molecular Weight 182.02 g/mol [7]
Appearance White crystalline powder[8]
Melting Point 189 °C (dec.) (for (S)-isomer hydrobromide)[1]

Operational Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response A Assess Hazards & Review SDS B Don Personal Protective Equipment (PPE) A->B C Work in a Well-Ventilated Area / Fume Hood B->C Proceed to Handling D Weigh and Handle Chemical C->D E Perform Experimental Procedure D->E I In Case of Spill or Exposure D->I Spill/Exposure Occurs F Decontaminate Work Area E->F Procedure Complete E->I Spill/Exposure Occurs G Segregate and Label Waste F->G H Dispose of Waste via Approved Channels G->H J Follow First Aid Procedures I->J K Notify Supervisor & Seek Medical Attention J->K

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Amino-4-bromobutanoic acid
Reactant of Route 2
(R)-2-Amino-4-bromobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.